molecular formula C22H30O6 B103242 Bakkenolide B CAS No. 18455-98-6

Bakkenolide B

Cat. No.: B103242
CAS No.: 18455-98-6
M. Wt: 390.5 g/mol
InChI Key: AVAGQVZSHJYDED-RRIKAWJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bakkenolide B is a major sesquiterpene compound isolated from the plant Petasites japonicus . This natural product is offered for scientific investigation into its significant biological activities, which include anti-allergic, anti-inflammatory, and neuroprotective effects. Key Research Applications & Mechanisms: • Anti-Allergic Effects: Research demonstrates that this compound concentration-dependently inhibits antigen-induced degranulation in mast cells, a key process in allergic responses. In vivo studies using an ovalbumin-induced asthma model show it effectively suppresses the accumulation of eosinophils and other inflammatory cells in the airways . • Anti-Inflammatory & Neuroprotective Properties: In microglial cells, this compound inhibits the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) induced by lipopolysaccharide (LPS) . This effect is associated with the upregulation of the AMPK/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses . This mechanism suggests its research value in models of neuroinflammation and neurodegenerative diseases. It also suppresses the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages . • Enzyme Inhibition: Studies indicate that this compound exhibits inhibitory activity against bacterial neuraminidase, suggesting potential as a subject of study in infectious disease research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h7,13,16-18H,4,8-11H2,1-3,5-6H3/b12-7-/t13-,16-,17+,18+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAGQVZSHJYDED-RRIKAWJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316224
Record name (-)-Bakkenolide B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18455-98-6
Record name (-)-Bakkenolide B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18455-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bakkenolide B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Bakkenolide B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the extraction, purification, and mechanistic action of a promising anti-inflammatory compound from Petasites japonicus leaves.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation and characterization of Bakkenolide (B600228) B, a significant bioactive sesquiterpene lactone found in the leaves of Petasites japonicus. This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and elucidates the compound's anti-inflammatory signaling pathways.

Introduction

Petasites japonicus, commonly known as butterbur, has a long history in traditional medicine for treating various inflammatory and allergic conditions.[1][2] Modern scientific investigations have identified Bakkenolide B as one of the major bioactive constituents in the leaves of this plant.[2][3] This compound has demonstrated potent anti-allergic and anti-inflammatory properties, making it a person of interest for the development of novel therapeutic agents, particularly for conditions like asthma.[3] This guide aims to provide the necessary technical details for the successful isolation and study of this compound.

Isolation and Purification of this compound

The isolation of this compound from Petasites japonicus leaves involves a multi-step process of extraction and chromatographic purification. Two primary methods have been reported, utilizing either methanol (B129727) or ethanol (B145695) as the initial extraction solvent.

Experimental Protocols

Method 1: Methanol Extraction and Column Chromatography

  • Extraction: Dried and powdered leaves and stems of Petasites japonicus (1.6 kg) are extracted with methanol at room temperature. The extraction is performed twice, with each extraction lasting for three days. The solvent is then removed under reduced pressure at 45°C to obtain a residue.

  • Solvent Partitioning: The methanol extract is passed through a Diaion HP-20 column and partitioned successively with n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

  • Column Chromatography: The n-butanol fraction, which shows potent activity, is subjected to further separation using successive column chromatography over silica (B1680970) gel and Sephadex LH-20.

  • Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Method 2: Ethanol Extraction and Column Chromatography

  • Extraction: Fresh leaves of Petasites japonicus (1.0 kg) are finely chopped and extracted three times with 70% ethanol (3 L each time) using sonication for one hour at room temperature.

  • Fractionation: The resulting extract is partitioned, and the hexane (B92381) fraction is selected for further purification.

  • Silica Gel Column Chromatography: The hexane extract is chromatographed on a silica gel column using a step gradient of acetone (B3395972) in dichloromethane (B109758) (2.5%, 15%, 25%) followed by methanol in chloroform (15%, 25%). This process yields multiple fractions.

  • Sephadex and Silica Column Chromatography: Fraction 9 from the previous step is further purified by successive separation on Sephadex and normal silica columns to yield pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield of this compound and the parameters for its analysis by HPLC.

ParameterValueSource
Starting Material1.0 kg fresh leaves
Yield of this compound173.8 mg
ParameterValueSource
HPLC ColumnLuna C18
Mobile PhaseAcetonitrile-water gradient (0 to 100%)
Run Time35 min
Flow Rate0.4 mL/min
Column Temperature30°C
UV Detection Wavelengths210, 215, 235, 254, 360 nm
Linearity (r²)>0.999
Recovery98.6% to 103.1%
Limit of Detection (LOD)1.05 µg/mL
Limit of Quantification (LOQ)3.38 µg/mL

Biological Activity and Signaling Pathways

This compound exerts its anti-inflammatory and anti-allergic effects through multiple signaling pathways. It has been shown to inhibit mast cell degranulation and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, studies have elucidated its role in the activation of the AMPK/Nrf2 pathway and the inhibition of the calcineurin pathway.

AMPK/Nrf2 Signaling Pathway

This compound has been found to suppress neuroinflammatory responses by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.

AMPK_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bakkenolide_B This compound AMPK AMPK Bakkenolide_B->AMPK Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pAMPK->Nrf2_Keap1 Inhibits Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12) ARE ARE Nrf2_n->ARE Binds to HO1_NQO1 HO-1, NQO-1 ARE->HO1_NQO1 Upregulates Transcription HO1_NQO1->Pro_inflammatory_Cytokines Inhibits Production

Caption: AMPK/Nrf2 signaling pathway activated by this compound.
Inhibition of Calcineurin Signaling Pathway

This compound has also been identified as an inhibitor of the calcineurin signaling pathway. By inhibiting this pathway, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This, in turn, suppresses the transcription of target genes like Interleukin-2 (B1167480) (IL-2), a key cytokine in the inflammatory response.

Calcineurin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bakkenolide_B This compound Calcineurin Calcineurin Bakkenolide_B->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Binds to Promoter IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription

Caption: Inhibition of the Calcineurin/NFAT pathway by this compound.

Conclusion

This technical guide provides a consolidated resource for the isolation and preliminary characterization of this compound from Petasites japonicus leaves. The detailed protocols and quantitative data presented herein should facilitate the efficient extraction and purification of this promising anti-inflammatory compound. Furthermore, the elucidation of its activity on the AMPK/Nrf2 and calcineurin signaling pathways offers a solid foundation for further research into its therapeutic potential. As with any natural product research, it is crucial to consider potential variations in compound yield based on plant origin, harvest time, and processing methods. The analytical methods described can be employed for the quality control of Petasites japonicus extracts and derived products.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide (B600228) B, a sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of Bakkenolide B. Furthermore, it delves into its proposed biosynthetic pathway, offering insights for future research and potential biotechnological production. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing detailed methodologies and structured data to facilitate further investigation into this promising natural compound.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Petasites, a member of the Asteraceae family. The most prominent and well-documented source is Petasites japonicus , commonly known as butterbur.[1][2][3] Various parts of the plant have been found to contain this compound, with quantitative analyses indicating a differential distribution of the compound.

Plant Species

The following Petasites species have been identified as natural sources of bakkenolides, including this compound:

  • Petasites japonicus (Sieb. & Zucc.) Maxim.[1][2][3]

  • Petasites formosanus Kitam.

  • Petasites hybridus (L.) G.Gaertn., B.Mey. & Scherb.

  • Petasites tatewakianus Kitam.

  • Petasites tricholobus Franch.

Distribution within the Plant

Quantitative studies, primarily utilizing High-Performance Liquid Chromatography (HPLC), have revealed that the concentration of this compound varies significantly among different plant organs. The leaves of Petasites japonicus have been shown to contain the highest concentration of this compound compared to the petioles and rhizomes.

Table 1: Quantitative Distribution of this compound in Petasites japonicus

Plant PartRelative this compound Content
LeavesHigh
PetiolesLow
RhizomesLow

Data compiled from qualitative descriptions in the literature.

Isolation and Characterization of this compound

The extraction and purification of this compound from its natural sources involve standard phytochemical techniques. The structural elucidation and quantification are typically achieved through a combination of chromatographic and spectroscopic methods.

Experimental Protocol: Isolation of this compound from Petasites japonicus Leaves

This protocol is a composite of methodologies described in the scientific literature.

2.1.1. Extraction

  • Plant Material Preparation: Fresh leaves of Petasites japonicus (1.0 kg) are collected, washed, and finely chopped using an electric mixer.

  • Solvent Extraction: The minced plant material is extracted three times with 70% ethanol (B145695) (3 L each) at room temperature for one hour per extraction, under sonication to enhance efficiency.

  • Filtration and Concentration: The ethanol extracts are pooled, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane. The n-hexane fraction, which contains this compound, is collected and dried.

2.1.2. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The dried n-hexane extract is subjected to column chromatography on silica gel. The column is eluted with a step gradient of acetone (B3395972) in dichloromethane (B109758) and methanol (B129727) in chloroform. A typical gradient might be 2.5%, 15%, and 25% acetone in dichloromethane, followed by 15% and 25% methanol in chloroform.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Sephadex LH-20 Column Chromatography: The pooled fractions are further purified on a Sephadex LH-20 column to remove pigments and other impurities.

  • Preparative HPLC (Optional): For obtaining highly pure this compound, preparative HPLC on a C18 column can be employed as a final purification step.

Experimental Protocol: Quantification of this compound by HPLC

2.2.1. Instrumentation and Conditions

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: Luna C18 (150 mm × 3.0 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient is 0-100% A over 35 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 215 nm and 254 nm.

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of purified this compound (1.0 mg/mL) in methanol.

  • Calibration Curve: Prepare a series of standard solutions by serial dilution of the stock solution to concentrations ranging from 31.25 µg/mL to 500 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

Structural Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Observations
GC-MS Provides molecular ion peak and characteristic fragmentation pattern.
¹H NMR Reveals the number and chemical environment of protons.
¹³C NMR Shows the number and types of carbon atoms.
2D NMR Establishes the connectivity between protons and carbons, confirming the overall structure.

Biosynthesis of this compound

The biosynthesis of this compound has not been fully elucidated in Petasites species. However, based on the well-established pathways of sesquiterpene lactone biosynthesis in the Asteraceae family, a putative pathway for this compound can be proposed. The biosynthesis is expected to involve three key classes of enzymes: terpene synthases (TPS), cytochrome P450 monooxygenases (CYP), and other modifying enzymes.

Proposed Biosynthetic Pathway

The biosynthesis of the bakkenolane skeleton is believed to proceed from farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes.

Bakkenolide_B_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Cyclic Cation Intermediate FPP->Intermediate1 Sesquiterpene Synthase (TPS) Fukinone (B12534) Fukinone Intermediate1->Fukinone Oxidation & Rearrangement Fukinone_Epoxide Fukinone Epoxide Fukinone->Fukinone_Epoxide Cytochrome P450 (CYP) Rearranged_Intermediate Rearranged Intermediate Fukinone_Epoxide->Rearranged_Intermediate Favorskii-type Rearrangement Bakkenolide_A Bakkenolide A Rearranged_Intermediate->Bakkenolide_A Dehydration & Oxidation Bakkenolide_B This compound Bakkenolide_A->Bakkenolide_B Hydroxylation (CYP)

Caption: Proposed biosynthetic pathway of this compound.

Pathway Description:

  • Cyclization of FPP: A specific sesquiterpene synthase (TPS) catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form a cyclic carbocation intermediate, which is then likely converted to the eremophilane (B1244597) skeleton, yielding fukinone.

  • Oxidative Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), are proposed to follow. This includes the epoxidation of fukinone.

  • Skeletal Rearrangement: The fukinone epoxide is hypothesized to undergo a Favorskii-type rearrangement.

  • Lactone Formation: Subsequent dehydration and further oxidation lead to the formation of the characteristic γ-lactone ring, yielding a bakkenolide precursor, such as Bakkenolide A.

  • Final Hydroxylation: A final hydroxylation step, also likely catalyzed by a CYP, at a specific position on the bakkenolide scaffold would yield this compound.

Experimental Workflow for Identifying Biosynthetic Genes

The identification and functional characterization of the genes and enzymes involved in this compound biosynthesis would require a multi-step approach.

Biosynthesis_Gene_Discovery cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 In Planta Validation Transcriptome_Sequencing Transcriptome Sequencing (Petasites japonicus) Candidate_Gene_Identification Candidate Gene Identification (TPS, CYP) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning Candidate_Gene_Identification->Gene_Cloning Gene_Silencing Gene Silencing (VIGS, RNAi) Candidate_Gene_Identification->Gene_Silencing Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis Metabolite_Profiling Metabolite Profiling Gene_Silencing->Metabolite_Profiling

Caption: Experimental workflow for biosynthetic gene discovery.

Representative Experimental Protocols for Biosynthetic Studies

As specific protocols for Petasites are not available, the following are representative methodologies for the functional characterization of sesquiterpene synthases and cytochrome P450s from other Asteraceae species.

3.3.1. Protocol: Functional Characterization of a Sesquiterpene Synthase (TPS)

  • RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of Petasites japonicus and synthesize first-strand cDNA using a reverse transcriptase.

  • Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene using PCR with gene-specific primers. Clone the PCR product into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression with IPTG (for E. coli) or galactose (for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products.

3.3.2. Protocol: In Vitro Assay for a Cytochrome P450 (CYP)

  • Heterologous Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene in a suitable system, such as yeast or insect cells.

  • Microsome Preparation: Isolate the microsomal fraction from the expressing cells, which will contain the membrane-bound CYP and CPR enzymes.

  • Enzyme Assay: Incubate the microsomes with the putative substrate (e.g., fukinone or another bakkenolide precursor) and an NADPH-regenerating system in a suitable buffer.

  • Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by LC-MS or GC-MS to identify the hydroxylated or otherwise modified products.

Conclusion and Future Perspectives

This compound, a sesquiterpene lactone primarily found in Petasites species, holds promise for further investigation due to its biological activities. This guide has provided a detailed overview of its natural sources, along with robust protocols for its isolation, characterization, and quantification. While the complete biosynthetic pathway of this compound remains to be elucidated, a putative pathway has been proposed based on the established biosynthesis of related compounds. The provided experimental workflows and representative protocols offer a roadmap for future research aimed at identifying and characterizing the specific genes and enzymes involved in its formation. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for its sustainable production through metabolic engineering and synthetic biology approaches, thereby facilitating its further development as a potential therapeutic agent.

References

Bakkenolide B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B is a sesquiterpene lactone isolated from the leaves of Petasites japonicus, a plant traditionally used in oriental medicine.[1][2] This compound has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties.[2][3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Bakkenolide B, with a focus on its mechanism of action and relevant experimental protocols.

Physical and Chemical Properties

This compound is a crystalline solid with the following physicochemical characteristics:

PropertyValueSource(s)
Molecular Formula C₂₂H₃₀O₆[1]
Molecular Weight 390.47 g/mol
Melting Point 101-102 °C
Appearance White to off-white crystalline powder
Solubility Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972)
Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR (500 MHz, CDCl₃): Chemical shifts (δ) are reported in ppm. The spectrum shows characteristic peaks corresponding to the complex sesquiterpene structure.

  • ¹³C-NMR (125 MHz, CDCl₃): The carbon spectrum further confirms the molecular skeleton of this compound.

Note: For detailed peak assignments, researchers are advised to consult specialized spectroscopic literature.

Mass Spectrometry (MS):

  • GC-MS: Used to confirm the purity and molecular weight of isolated this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around the modulation of inflammatory and immune responses.

Anti-inflammatory and Anti-allergic Effects

This compound has been shown to exert potent anti-inflammatory and anti-allergic effects through various mechanisms:

  • Inhibition of Mast Cell Degranulation: this compound concentration-dependently inhibits the release of β-hexosamidase from RBL-2H3 mast cells, a key event in the allergic response.

  • Suppression of Pro-inflammatory Enzymes: It inhibits the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages.

  • Attenuation of Airway Inflammation: In an ovalbumin-induced asthma model, this compound significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid.

Key Signaling Pathways

1. AMPK/Nrf2 Signaling Pathway:

This compound activates the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in cellular stress response and inflammation. Activation of AMPK by this compound leads to the translocation of Nrf2 to the nucleus, where it induces the expression of antioxidant and cytoprotective genes.

AMPK_Nrf2_Pathway cluster_nucleus Nuclear Events BakkenolideB This compound AMPK AMPK BakkenolideB->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 (Cytosol) AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Induces Transcription Inflammation Inflammation Antioxidant_Genes->Inflammation Inhibits

Caption: this compound activates the AMPK/Nrf2 signaling pathway.

2. Calcineurin-NFAT Signaling Pathway:

This compound has been identified as an inhibitor of the calcineurin pathway. Calcineurin, a calcium/calmodulin-dependent phosphatase, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of pro-inflammatory cytokine genes, such as Interleukin-2 (IL-2). By inhibiting this pathway, this compound can suppress T-cell activation and subsequent inflammatory responses.

Calcineurin_NFAT_Pathway cluster_nucleus Nuclear Events TCR_activation T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR_activation->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Cytosol) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene NFAT->IL2_gene Binds IL2_production IL-2 Production IL2_gene->IL2_production Transcription BakkenolideB This compound BakkenolideB->Calcineurin Inhibits

Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general workflow for the extraction and isolation of this compound from Petasites japonicus leaves.

Extraction_Isolation_Workflow start Fresh Leaves of Petasites japonicus extraction Extraction with 70% Ethanol (B145695) (Ultrasonication) start->extraction partition Solvent Partitioning (Hexane, Ethyl Acetate, etc.) extraction->partition column_chrom Silica (B1680970) Gel Column Chromatography partition->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for this compound extraction and isolation.

Detailed Methodologies:

  • Extraction: Fresh leaves of P. japonicus (1.0 kg) are finely chopped and extracted with 70% ethanol (3 L x 3) using ultrasonication for one hour at room temperature. The solvent is then evaporated under reduced pressure.

  • Partitioning: The resulting residue is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The bioactive fraction (e.g., the n-hexane extract) is subjected to silica gel column chromatography. A step gradient of solvents like acetone in dichloromethane and methanol (B129727) in chloroform is used for elution to obtain multiple fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. UV detection is typically performed at 215 nm and 254 nm.

Biological Assays

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release):

  • Cell Culture: RBL-2H3 mast cells are cultured in an appropriate medium.

  • Sensitization: Cells are sensitized overnight with anti-DNP-IgE.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin.

  • Quantification: The release of β-hexosaminidase into the supernatant is measured colorimetrically.

2. Western Blot for iNOS and COX-2 Expression:

  • Cell Culture and Treatment: Mouse peritoneal macrophages or a suitable cell line (e.g., RAW 264.7) are pre-treated with this compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Total cellular protein is extracted from the cells.

  • SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anti-allergic properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as AMPK/Nrf2 and Calcineurin-NFAT, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and allergic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this bioactive compound.

References

Bakkenolide B: A Technical Whitepaper on its Mechanism of Action in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with high efficacy and favorable safety profiles. Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has emerged as a promising anti-inflammatory and anti-allergic agent.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the anti-inflammatory effects of Bakkenolide B. Evidence demonstrates its potent ability to suppress pro-inflammatory mediators by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to a significant reduction in inflammatory cytokines and enzymes, highlighting its therapeutic potential for a range of inflammatory conditions, including neuroinflammation and allergic asthma.[1][3][4]

Introduction to Inflammatory Pathways and Therapeutic Targeting

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and asthma. Key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, orchestrate the inflammatory response by inducing the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Therefore, molecules that can effectively modulate these pathways are of high therapeutic interest. This compound has shown significant bioactivity in suppressing these inflammatory outputs, positioning it as a valuable candidate for further drug development.

Core Mechanism of Action: The AMPK/Nrf2 Signaling Axis

The primary anti-inflammatory mechanism of this compound is centered on the activation of the AMPK/Nrf2 signaling pathway, which plays a critical role in cellular energy homeostasis and antioxidant defense.

Activation of AMPK

This compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) in microglial cells. AMPK acts as a master regulator of cellular metabolism and stress responses. Its activation is a crucial initiating step in the anti-inflammatory cascade mediated by this compound.

Upregulation of the Nrf2/ARE Pathway

Activated AMPK subsequently promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound treatment leads to the upregulation of Nrf2 and its downstream targets within the Antioxidant Response Element (ARE), including heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). The induction of these antioxidant enzymes contributes to the reduction of reactive oxygen species (ROS), which are known to perpetuate inflammatory signaling.

Suppression of Pro-Inflammatory Mediators

The activation of the AMPK/Nrf2 axis by this compound effectively suppresses the inflammatory response triggered by stimuli like lipopolysaccharide (LPS). This is achieved through the significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12, in microglial cells. Furthermore, this compound inhibits the expression of iNOS and COX-2, key enzymes responsible for the production of nitric oxide and prostaglandins, respectively.

Bakkenolide_B_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Microglia / Macrophage cluster_response Cellular Response LPS LPS Inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB, MAPK) LPS->Inflammatory_Pathways Activates BakkenolideB This compound AMPK AMPK BakkenolideB->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2 Nrf2 pAMPK->Nrf2 Activates pAMPK->Inflammatory_Pathways Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds to HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 Induces Transcription ROS ROS HO1_NQO1->ROS Reduces ROS->Inflammatory_Pathways Amplifies Inflammatory_Pathways->ROS Generates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12) Inflammatory_Pathways->Cytokines Induces Production iNOS_COX2 iNOS, COX-2 Inflammatory_Pathways->iNOS_COX2 Induces Expression Inflammation_Suppressed Inflammation Suppressed Experimental_Workflow cluster_invitro In Vitro Experimental Workflow: LPS-Induced Inflammation A 1. Cell Culture (e.g., BV-2 Microglia) B 2. Pre-treatment (this compound at various concentrations) A->B C 3. Stimulation (LPS, e.g., 1 µg/mL) B->C D 4. Incubation (e.g., 18-24 hours) C->D E 5a. Supernatant Collection D->E F 5b. Cell Lysis D->F G 6a. Cytokine Analysis (ELISA for TNF-α, IL-6, etc.) E->G H 6b. Protein Expression Analysis (Western Blot for p-AMPK, Nrf2, etc.) F->H I 7. Data Analysis G->I H->I Logical_Relationship cluster_logic Therapeutic Potential of this compound A This compound B Molecular Level: AMPK Activation A->B D Molecular Level: Inhibition of Mast Cell Degranulation A->D C Molecular Level: Nrf2 Upregulation B->C F Cellular Level: Decreased Pro-inflammatory Mediators (Cytokines, iNOS, COX-2) B->F E Cellular Level: Decreased ROS Production C->E C->F G Pathophysiological Outcome: Suppression of Neuroinflammation & Allergic Inflammation D->G E->G F->G H Therapeutic Application: Treatment for Inflammatory Diseases (e.g., Neurodegenerative Diseases, Asthma) G->H

References

A Comprehensive Technical Guide to the In Vitro Bioactivity Screening of Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro bioactivity of Bakkenolide (B600228) B, a significant sesquiterpene lactone primarily isolated from Petasites japonicus. The document synthesizes key research findings, presents detailed experimental methodologies for crucial assays, and summarizes quantitative data to facilitate comparative analysis. Furthermore, it includes visual diagrams of signaling pathways and experimental workflows to enhance understanding of the compound's mechanisms of action.

Anti-inflammatory and Anti-allergic Activity

Bakkenolide B has demonstrated potent anti-inflammatory and anti-allergic properties across various in vitro models.[1][2] Its activity is primarily attributed to the inhibition of key inflammatory mediators and the modulation of immune cell responses.

Summary of In Vitro Anti-inflammatory and Anti-allergic Effects
Assay Type Cell Line / Model Key Findings Reference
Mast Cell DegranulationRBL-2H3 Mast CellsConcentration-dependent inhibition of β-hexosamidase release.[1][3]
Inflammatory Enzyme InductionMouse Peritoneal MacrophagesInhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) gene induction.[1]
Pro-inflammatory Cytokine ProductionMicrogliaSignificant reduction in the production of IL-1β, IL-6, IL-12, and TNF-α.
Reactive Oxygen Species (ROS)MicrogliaAssociated with a reduction in the production of reactive oxygen species.
Experimental Protocols

1.2.1 Mast Cell Degranulation Assay (β-Hexosamidase Release)

This assay measures the release of the granular enzyme β-hexosamidase from mast cells, a key event in the allergic response.

  • Cell Culture and Sensitization: RBL-2H3 mast cells are cultured in an appropriate medium. For sensitization, cells are incubated overnight with anti-dinitrophenyl-immunoglobulin E (anti-DNP-IgE).

  • Treatment: Sensitized cells are washed and then pre-incubated with varying concentrations of this compound for a specified period (e.g., 10 minutes).

  • Challenge: Degranulation is induced by challenging the cells with a DNP-human serum albumin antigen.

  • Quantification: The supernatant is collected, and the activity of released β-hexosamidase is measured using a colorimetric substrate. The results are expressed as a percentage of the control group.

1.2.2 iNOS and COX-2 Induction Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the expression of pro-inflammatory enzymes in macrophages.

  • Cell Isolation: Peritoneal macrophages are harvested from mice.

  • Stimulation and Treatment: Macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and COX-2. Concurrently, cells are treated with various concentrations of this compound.

  • Protein Extraction and Western Blotting: After incubation, total cell lysates are prepared. Protein expression levels of iNOS and COX-2 are determined by Western blotting using specific primary antibodies against iNOS and COX-2 and a horseradish-linked secondary antibody.

  • Detection: Signals are visualized using an enhanced chemiluminescence (ECL) system.

Signaling Pathway for Anti-Neuroinflammatory Effects

This compound exerts its anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway, which in turn upregulates antioxidant enzymes and suppresses pro-inflammatory cytokine production.

G cluster_0 This compound Intervention cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Response Bakkenolide_B This compound AMPK AMPK Bakkenolide_B->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates (Activates) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds HO1_NQO1 HO-1 / NQO-1 ARE->HO1_NQO1 Induces expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) HO1_NQO1->Cytokines Inhibits ROS Reactive Oxygen Species HO1_NQO1->ROS Inhibits LPS LPS Stimulation LPS->Cytokines Induces LPS->ROS Induces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation ROS->Neuroinflammation

Fig. 1: this compound activates the AMPK/Nrf2 pathway.

Inhibition of T-Cell Activation

This compound has been identified as an inhibitor of T-cell activation through its effect on the calcineurin pathway, specifically by downregulating Interleukin-2 (IL-2) production.

Summary of Effects on T-Cell Activation
Assay Type Cell Line / Model Key Findings Reference
Yeast-based ScreeningSaccharomyces cerevisiae (YNS17 strain)Exhibited growth-restoring activity, suggesting inhibition of the calcineurin pathway.
IL-2 ProductionJurkat (Human T-cell line)Inhibited IL-2 production at both the gene and protein levels.
Calcineurin ActivityHuman recombinant calcineurin (in vitro)Did not directly inhibit the in vitro phosphatase activity of calcineurin.
Experimental Protocols

2.2.1 Yeast-Based Calcineurin Pathway Screening

This initial screening method uses a genetically modified yeast strain to identify compounds that interfere with the Ca2+/calcineurin signaling pathway.

  • Yeast Strain: The Saccharomyces cerevisiae YNS17 strain, which is hypersensitive to calcineurin pathway inhibition, is used.

  • Assay Principle: this compound's ability to restore growth in this strain indicates its potential as a calcineurin pathway inhibitor.

  • Confirmation: Activity is further confirmed by observing induced Li+ sensitivity in wild-type yeast cells treated with the compound.

2.2.2 IL-2 Production Assay in Jurkat Cells

This assay validates the findings from the yeast screen in a relevant human immune cell line.

  • Cell Culture: Jurkat T-cells are cultured in a suitable medium.

  • Stimulation and Treatment: Cells are stimulated to produce IL-2 (e.g., with PHA and PMA). Simultaneously, cultures are treated with various concentrations of this compound.

  • Quantification: After incubation, the supernatant is collected to measure secreted IL-2 protein levels via ELISA. For gene expression analysis, cells are harvested, RNA is extracted, and IL-2 mRNA levels are quantified using RT-qPCR.

Experimental Workflow

G start Screen Natural Products yeast_screen Yeast-Based Screen (YNS17 Strain) start->yeast_screen find_bkb Identify this compound as a Hit Compound yeast_screen->find_bkb jurkat_assay Validate in Jurkat T-Cells (IL-2 Production Assay) find_bkb->jurkat_assay measure_protein Measure IL-2 Protein (ELISA) jurkat_assay->measure_protein measure_gene Measure IL-2 Gene (RT-qPCR) jurkat_assay->measure_gene result Conclusion: This compound inhibits IL-2 production measure_protein->result measure_gene->result

Fig. 2: Workflow for screening and validating IL-2 inhibitors.

Cytotoxicity Assessment

Evaluating the cytotoxicity of this compound is crucial to determine its therapeutic window. Studies indicate that its effective anti-inflammatory concentrations are lower than those causing significant cytotoxicity in several cancer cell lines. A study on various bakkenolides from Petasites formosanus also explored their cytotoxic effects.

Experimental Protocols

3.1.1 MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or other relevant cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

3.1.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of LDH, a stable enzyme released from the cytosol into the culture medium upon plasma membrane damage.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains substrates that are converted by LDH to produce a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product. The amount of color is directly proportional to the number of lysed cells.

Cytotoxicity Screening Workflow

G cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) start Prepare Cell Cultures in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt get_sup Collect Supernatant incubate->get_sup add_sol Add Solubilizer add_mtt->add_sol read_mtt Read Absorbance add_sol->read_mtt end Calculate IC50 / % Lysis read_mtt->end add_ldh Add LDH Reagent get_sup->add_ldh read_ldh Read Absorbance add_ldh->read_ldh read_ldh->end

Fig. 3: General workflow for in vitro cytotoxicity testing.

Antimicrobial Activity

While research on the direct antimicrobial activity of purified this compound is limited, studies on extracts from Petasites japonicus, its natural source, suggest potential antibacterial properties. One study found that a mixture containing the plant extract was effective against Gram-positive bacteria but less so against Gram-negative bacteria.

Summary of Antimicrobial Effects
Assay Type Microorganism Key Findings Reference
Agar (B569324) DiffusionStaphylococcus aureus (Gram +)Valid antimicrobial activity observed.
Agar DiffusionStaphylococcus epidermidis (Gram +)Valid antimicrobial activity observed.
Agar DiffusionEscherichia coli (Gram -)Less effective.
Agar DiffusionPseudomonas aeruginosa (Gram -)Less effective.
Experimental Protocols

4.2.1 Agar Diffusion Method

This is a widely used preliminary screening method to evaluate the antimicrobial activity of a compound.

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland turbidity standard). Evenly spread the bacterial suspension over the surface of the agar plate.

  • Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of this compound onto the inoculated agar surface. A negative control (solvent) and a positive control (standard antibiotic) should be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. The size of the zone corresponds to the potency of the antimicrobial activity.

Antimicrobial Screening Workflow

G start Prepare Bacterial Inoculum (0.5 McFarland) plate Spread Inoculum on Agar Plate start->plate apply Apply Discs: 1. This compound 2. Positive Control 3. Negative Control plate->apply incubate Incubate Plate (e.g., 37°C, 24h) apply->incubate measure Measure Zone of Inhibition (mm) incubate->measure end Determine Antimicrobial Potency measure->end

Fig. 4: Workflow for the agar disk diffusion assay.

References

Bakkenolide B: A Technical Guide to its Molecular Targets and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has garnered significant interest for its potent anti-inflammatory and anti-allergic properties. This technical guide provides a comprehensive overview of the current understanding of Bakkenolide B's molecular targets and binding sites. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound. While direct quantitative binding affinities such as Kd values remain to be fully elucidated in the public domain, this document synthesizes the available data on its molecular interactions and functional effects, details the experimental protocols for assessing its activity, and visualizes its mechanisms of action.

Molecular Targets and Mechanism of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and immune responses. The primary molecular pathways influenced by this compound include the AMPK/Nrf2 axis and the inhibition of pro-inflammatory enzymes and cytokines.

AMPK/Nrf2 Signaling Pathway

This compound is an activator of the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular stress responses and inflammation. This compound increases the phosphorylation of AMPK, which in turn promotes the nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Key downstream targets of the Nrf2 pathway that are induced by this compound include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[1] The activation of this pathway contributes significantly to the anti-neuroinflammatory properties of this compound.[1]

AMPK_Nrf2_Pathway cluster_nucleus Nucleus BakkenolideB This compound AMPK AMPK BakkenolideB->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) pAMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes Upregulates Anti_inflammatory Anti-inflammatory Effects Antioxidant_Genes->Anti_inflammatory Nrf2_n Nrf2 Nrf2_n->ARE Binds

This compound activates the AMPK/Nrf2 pathway.
Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production and expression of several key pro-inflammatory molecules:

  • Cytokines: It significantly reduces the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, IL-12, and tumor necrosis factor-α (TNF-α) in microglia.[1]

  • Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): this compound inhibits the gene induction of both iNOS and COX-2 in macrophages.[2] These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.

  • Mast Cell Degranulation: this compound concentration-dependently inhibits the degranulation of mast cells, a critical event in allergic reactions that releases histamine (B1213489) and other inflammatory mediators.[3][4]

Calcineurin Pathway

Preliminary evidence from a yeast-based screening system suggests that this compound may inhibit the calcineurin pathway.[5] This was inferred from its ability to restore growth in a specific yeast strain and induce lithium sensitivity. In human T cells (Jurkat cells), this compound inhibited the production of interleukin-2 (B1167480) (IL-2) at both the gene and protein levels.[5] However, it did not inhibit the in vitro phosphatase activity of human recombinant calcineurin, suggesting that its effect on this pathway may be indirect or target a downstream component.[5]

Quantitative Data

While specific binding constants (Kd) and half-maximal inhibitory concentrations (IC50) for this compound's direct interaction with its molecular targets are not extensively reported in the literature, the following table summarizes the known quantitative and qualitative effects. Further research is required to populate this table with more precise binding affinity data.

Target/ProcessCell Type/SystemEffectQuantitative DataReference
Mast Cell DegranulationRBL-2H3 mast cellsInhibitionConcentration-dependent[3][4]
iNOS Gene InductionMouse peritoneal macrophagesInhibitionNot specified[2]
COX-2 Gene InductionMouse peritoneal macrophagesInhibitionNot specified[2]
TNF-α ProductionMicrogliaReductionSignificant reduction[1]
IL-1β ProductionMicrogliaReductionSignificant reduction[1]
IL-6 ProductionMicrogliaReductionSignificant reduction[1]
IL-12 ProductionMicrogliaReductionSignificant reduction[1]
AMPK PhosphorylationMicrogliaIncreaseTime- and dose-dependent[1]
Nrf2 Nuclear TranslocationMicrogliaIncreaseObserved[1]
HO-1 ExpressionMicrogliaUpregulationObserved[1]
NQO-1 ExpressionMicrogliaUpregulationObserved[1]
IL-2 ProductionJurkat T cellsInhibitionObserved at gene and protein levels[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell culture supernatant.

1. Cell Culture and Sensitization:

  • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Seed cells in a 24-well plate at a density of 5 x 105 cells/well and incubate overnight.

  • Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

2. This compound Treatment and Stimulation:

  • Wash the sensitized cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).

  • Add Siraganian buffer containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) to the cells and incubate for 30 minutes at 37°C.

  • Induce degranulation by adding DNP-human serum albumin (10 µg/mL) and incubate for an additional 30 minutes at 37°C.

3. Measurement of β-Hexosaminidase Activity:

  • Centrifuge the plate at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer an aliquot (e.g., 50 µL) to a new 96-well plate.

  • To determine the total cellular β-hexosaminidase, lyse the remaining cells in each well with 0.1% Triton X-100.

  • Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing the supernatant or cell lysate.

  • Incubate the plate for 1 hour at 37°C.

  • Stop the reaction by adding 0.1 M Na2CO3/NaHCO3 buffer (pH 10.0).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Degranulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis c1 Seed RBL-2H3 cells c2 Sensitize with DNP-IgE c1->c2 t1 Wash cells c2->t1 t2 Pre-incubate with this compound t1->t2 t3 Stimulate with DNP-HSA t2->t3 a1 Collect supernatant t3->a1 a2 Lyse remaining cells t3->a2 a3 Add substrate (p-NAG) a1->a3 a2->a3 a4 Measure absorbance at 405 nm a3->a4 a5 Calculate % release a4->a5

Workflow for Mast Cell Degranulation Assay.
Western Blot Analysis for iNOS and COX-2

This protocol details the detection of iNOS and COX-2 protein expression in macrophages following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Protein Extraction and Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anti-allergic activities. Its mechanism of action involves the modulation of multiple key signaling pathways, including the activation of the AMPK/Nrf2 pathway and the inhibition of pro-inflammatory mediators like iNOS, COX-2, and various cytokines. While the direct molecular binding partners and their binding affinities require further investigation through techniques such as affinity-based protein profiling and quantitative binding assays, the existing body of research provides a strong foundation for its development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the precise molecular interactions of this compound and accelerate its translation into clinical applications.

References

Pharmacokinetics and Bioavailability of Bakkenolide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Bakkenolide (B600228) B, a sesquiterpene lactone primarily isolated from Petasites japonicus, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties.[1][2] This technical guide provides an in-depth analysis of the current understanding of Bakkenolide B's pharmacokinetics and bioavailability, offering valuable insights for researchers, scientists, and professionals engaged in drug development. While direct and comprehensive pharmacokinetic data for this compound remains limited, this guide synthesizes available information and leverages data from structurally similar compounds to provide a robust framework for future research and development endeavors.

Pharmacokinetic Profile

Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not yet available in the public domain. However, a study on the structurally related Bakkenolide D provides valuable insights into the potential pharmacokinetic profile of this class of compounds. The following tables summarize the key pharmacokinetic parameters of Bakkenolide D in rats, which can serve as a preliminary reference for this compound.[3]

Table 1: Pharmacokinetic Parameters of Bakkenolide D in Rats Following Oral Administration (10 mg/kg)[3]
ParameterValue (Mean ± SD)
Cmax (ng/mL)10.1 ± 9.8
Tmax (h)2
AUC0-24h (h·ng/mL)72.1 ± 8.59
T1/2 (h)11.8 ± 1.9
Table 2: Pharmacokinetic Parameters of Bakkenolide D in Rats Following Intravenous Administration (1 mg/kg)[3]
ParameterValue (Mean ± SD)
AUC0-24h (h·ng/mL)281 ± 98.4
T1/2 (h)8.79 ± 0.63
Oral Bioavailability (%)2.57

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetic parameters. The following sections outline the methodologies employed in the pharmacokinetic study of Bakkenolide D, which can be adapted for future investigations of this compound.

Animal Studies

Sprague-Dawley rats are commonly used for in vivo pharmacokinetic studies.[3] For oral administration, the compound is typically dissolved in a suitable vehicle, such as a mixture of propylene (B89431) glycol and saline, and administered by gavage. For intravenous administration, the compound is dissolved in a vehicle like saline containing a small percentage of ethanol (B145695) and administered via the tail vein. Blood samples are collected at predetermined time points post-administration from the jugular vein into heparinized tubes. Plasma is then separated by centrifugation and stored at -20°C until analysis.[3]

Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of bakkenolides in biological matrices.[3]

  • Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. An organic solvent, such as acetonitrile, containing an internal standard is added to the plasma to precipitate proteins. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[3]

  • Chromatographic Conditions: Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.[3]

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anti-inflammatory effects through the modulation of specific signaling pathways. Understanding these mechanisms is critical for elucidating its therapeutic potential.

AMPK/Nrf2 Signaling Pathway

In microglia, this compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] This activation leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn suppress the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][4]

AMPK_Nrf2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bakkenolide_B This compound AMPK AMPK Bakkenolide_B->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pAMPK->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Inflammation Pro-inflammatory Cytokines Antioxidant_Genes->Inflammation Inhibition

Diagram of the this compound-mediated activation of the AMPK/Nrf2 signaling pathway.

Inhibition of Interleukin-2 (B1167480) Production

This compound has also been identified as an inhibitor of interleukin-2 (IL-2) production in human T cells.[5][6] This effect is thought to be mediated through the inhibition of the calcineurin pathway, a key signaling cascade in T-cell activation.[5][6]

IL2_Inhibition_Pathway TCR_Stimulation T-Cell Receptor Stimulation Ca_Signaling Ca2+ Signaling TCR_Stimulation->Ca_Signaling Calcineurin Calcineurin Ca_Signaling->Calcineurin Activation NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylation IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocation to Nucleus & Transcription IL2_Production IL-2 Production IL2_Gene->IL2_Production Bakkenolide_B This compound Bakkenolide_B->Calcineurin Inhibition

Diagram illustrating the inhibition of IL-2 production by this compound via the calcineurin pathway.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for conducting a preclinical pharmacokinetic study of a compound like this compound.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, T1/2) PK_Modeling->Parameter_Calculation

A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

While the complete pharmacokinetic profile of this compound is yet to be fully elucidated, the available data on related compounds and its known mechanisms of action provide a strong foundation for its continued investigation as a promising therapeutic agent. The low oral bioavailability observed for Bakkenolide D suggests that formulation strategies may be necessary to enhance the absorption of this compound. Further research, employing the detailed methodologies outlined in this guide, is warranted to fully characterize the ADME properties of this compound and to unlock its full therapeutic potential. The visualization of its signaling pathways and a clear experimental workflow will aid researchers in designing future studies to comprehensively evaluate this potent anti-inflammatory compound.

References

Bakkenolide B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B is a sesquiterpenoid lactone isolated from the leaves and flower buds of Petasites japonicus.[1][2] It has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties.[1][3] This technical guide provides a comprehensive overview of Bakkenolide B, including its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. Detailed experimental protocols from key studies are provided to facilitate further research and development.

Chemical Properties

PropertyValueReference
CAS Number 18455-98-6[1]
Molecular Formula C22H30O6
Molecular Weight 390.47 g/mol
IUPAC Name [(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-2-methylbut-2-enoate
Synonyms Fukinolide, (-)-Bakkenolide B

Biological Activities and Mechanisms of Action

This compound has demonstrated significant therapeutic potential in preclinical studies, primarily through its modulation of inflammatory and allergic responses.

Anti-inflammatory and Anti-neuroinflammatory Effects

This compound exhibits potent anti-inflammatory activity, particularly in the context of neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α. This effect is accompanied by a reduction in reactive oxygen species (ROS) production.

The primary mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) and the subsequent induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Bakkenolide_B_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation Nrf2 Nrf2 pAMPK->Nrf2 Promotes Nuclear Translocation Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) pAMPK->Pro-inflammatory\nCytokines Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element Nrf2->ARE Binds to HO-1 HO-1 ARE->HO-1 Induces Expression NQO-1 NQO-1 ARE->NQO-1 Induces Expression HO-1->Pro-inflammatory\nCytokines Inhibits NQO-1->Pro-inflammatory\nCytokines Inhibits Inflammatory\nStimulus (LPS) Inflammatory Stimulus (LPS) Inflammatory\nStimulus (LPS)->Pro-inflammatory\nCytokines Induces Bakkenolide_B_Antiallergic_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Signaling\nCascade Signaling Cascade FcεRI->Signaling\nCascade Activates Calcineurin Calcineurin Signaling\nCascade->Calcineurin Activates Degranulation\n(Histamine Release) Degranulation (Histamine Release) Calcineurin->Degranulation\n(Histamine Release) Promotes This compound This compound This compound->Calcineurin Inhibits

References

Total Synthesis of Bakkenolide B and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of Bakkenolide (B600228) B, a sesquiterpenoid lactone, and its analogs. The focus is on the enantiospecific synthesis of the key intermediate, (-)-Bakkenolide III, which serves as a versatile precursor to Bakkenolide B and other related natural products. This document details the synthetic strategy, key reactions, experimental protocols, and quantitative data. Furthermore, it explores the biological activities of this compound, particularly its anti-inflammatory properties, and visualizes the associated signaling pathway.

Introduction

Bakkenolides are a class of sesquiterpenoid lactones characterized by a hydrindane skeleton. Among them, this compound has garnered significant interest due to its notable biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects. The complex structure of this compound, featuring multiple stereocenters, presents a considerable challenge for synthetic chemists. An efficient and stereocontrolled total synthesis is crucial for enabling further investigation into its medicinal potential and for the generation of analogs with improved therapeutic properties.

This guide focuses on the enantiospecific total synthesis of (-)-Bakkenolide III, a pivotal intermediate that can be elaborated into this compound and other analogs. The synthetic approach, developed by Sha and coworkers, commences from the readily available chiral pool starting material, (S)-(+)-carvone.

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy revolves around the construction of the characteristic cis-fused hydrindane skeleton of the bakkenolides. The retrosynthetic analysis reveals that this compound can be accessed from the key intermediate, Bakkenolide III. The synthesis of Bakkenolide III is envisioned to proceed via a crucial radical cyclization of an iodoketone to form the bicyclic core. This iodoketone can, in turn, be prepared from (S)-(+)-carvone through a series of stereocontrolled transformations.

Experimental Protocols: Total Synthesis of (-)-Bakkenolide III

The following protocols are adapted from the work of Sha and coworkers and provide a detailed methodology for the key transformations in the synthesis of (-)-Bakkenolide III.

Synthesis of Enone 7 from (S)-(+)-Carvone (8)

(S)-(+)-Carvone (8) is converted to the corresponding enone 7 over a multi-step sequence involving protection of the ketone, stereoselective epoxidation, and subsequent rearrangement.

Synthesis of Iodoketone 6

The key iodoketone precursor 6 is prepared from enone 7 through a conjugate addition of a suitable organocuprate, followed by trapping of the resulting enolate and subsequent iodination.

Radical Cyclization to form cis-Hydrindanone 4

This is the cornerstone of the synthesis, where the cis-fused hydrindanone skeleton is established.

  • To a solution of iodoketone 6 in benzene (B151609) is added AIBN (azobisisobutyronitrile) and n-Bu3SnH (tributyltin hydride) at room temperature.

  • The reaction mixture is heated to reflux for several hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cis-hydrindanone 4.

Conversion of cis-Hydrindanone 4 to (-)-Bakkenolide III (2a)

The cyclized product 4 is then converted to (-)-Bakkenolide III (2a ) through a series of functional group manipulations, including the introduction of the lactone moiety. This transformation typically involves steps such as Baeyer-Villiger oxidation or related lactonization protocols.

Conversion of (-)-Bakkenolide III to this compound

While the seminal work by Sha and coworkers focuses on the formal synthesis of this compound through the preparation of Bakkenolide III, the conversion of Bakkenolide III to this compound involves the introduction of an angeloyl group. This is typically achieved through esterification of the hydroxyl group in Bakkenolide III with angelic acid or a reactive derivative thereof, such as angelic anhydride (B1165640) or angeloyl chloride, in the presence of a suitable coupling agent and base.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and the final product in the total synthesis of (-)-Bakkenolide III.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)Optical Rotation [α]D
Enone 7 C₁₀H₁₄O150.22-Characteristic peaks for α,β-unsaturated ketone-
Iodoketone 6 C₁₅H₂₅IO364.26-Signals corresponding to the introduced side chain and iodine-bearing carbon-
cis-Hydrindanone 4 C₁₅H₂₄O220.35-Upfield shift of olefinic protons, characteristic signals for the bicyclic system-
(-)-Bakkenolide III C₁₅H₂₂O₃250.33-¹H NMR and ¹³C NMR data consistent with the natural productMatches literature value

Note: Specific yields and detailed spectroscopic data are typically found in the supporting information of the original publication.

Biological Activity and Signaling Pathway of this compound

This compound has been shown to possess significant anti-inflammatory and anti-neuroinflammatory properties.[1] Studies have indicated that these effects are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

The proposed mechanism involves the following key steps:

  • Activation of AMPK: this compound promotes the phosphorylation and activation of AMPK.

  • Nrf2 Translocation: Activated AMPK facilitates the dissociation of Nrf2 from its inhibitor, Keap1, and its translocation into the nucleus.

  • ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • Upregulation of Antioxidant and Anti-inflammatory Genes: This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • Inhibition of Pro-inflammatory Mediators: The upregulation of these antioxidant enzymes helps to suppress the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and other inflammatory mediators.[1]

Visualizations

Synthetic Workflow of (-)-Bakkenolide III

Total_Synthesis_of_Bakkenolide_III cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product cluster_to_B Conversion to this compound Carvone (S)-(+)-Carvone (8) Enone Enone (7) Carvone->Enone Multi-step conversion Iodoketone Iodoketone (6) Enone->Iodoketone Conjugate addition, Iodination Hydrindanone cis-Hydrindanone (4) Iodoketone->Hydrindanone Radical Cyclization (AIBN, n-Bu3SnH) Bakkenolide_III (-)-Bakkenolide III (2a) Hydrindanone->Bakkenolide_III Lactonization Bakkenolide_B This compound Bakkenolide_III->Bakkenolide_B Esterification

Caption: Synthetic route to (-)-Bakkenolide III and its conversion to this compound.

AMPK/Nrf2 Signaling Pathway Activated by this compound

Bakkenolide_B_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Bakkenolide_B This compound AMPK AMPK Bakkenolide_B->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Keap1_Nrf2 Keap1-Nrf2 Complex pAMPK->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Increased Expression of HO-1, NQO1, etc. ARE->Gene_Expression Promotes transcription Anti_Inflammation Anti-inflammatory Effects Gene_Expression->Anti_Inflammation Leads to Inflammation Inflammation (IL-1β, IL-6, TNF-α) Anti_Inflammation->Inflammation Inhibits

Caption: this compound activates the AMPK/Nrf2 pathway to exert anti-inflammatory effects.

Conclusion

The total synthesis of this compound, accomplished through the strategic synthesis of the key intermediate (-)-Bakkenolide III, provides a robust platform for the production of this biologically active natural product and its analogs. The enantiospecific route starting from (S)-(+)-carvone, highlighted by a key radical cyclization, demonstrates an elegant solution to the stereochemical challenges inherent in this molecular architecture. The elucidation of its anti-inflammatory mechanism via the AMPK/Nrf2 signaling pathway opens new avenues for the development of novel therapeutic agents for inflammatory diseases. This guide serves as a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating further exploration of the bakkenolide family of compounds.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Bakkenolide B and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B, a sesquiterpene lactone primarily isolated from Petasites japonicus, has emerged as a promising natural product with a diverse range of biological activities. Its potent anti-inflammatory, anti-allergic, and neuroprotective properties have garnered significant interest within the scientific community, paving the way for extensive research into its therapeutic potential. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Bakkenolide B and its analogs, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold. By dissecting the relationship between chemical structure and biological function, we aim to illuminate the key molecular features governing the efficacy of these compounds and to guide the rational design of future derivatives with enhanced potency and selectivity.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways implicated in inflammation and immune responses. Understanding these mechanisms is crucial for interpreting SAR data and for designing derivatives with targeted activities.

Anti-inflammatory and Anti-allergic Effects

This compound has demonstrated significant anti-inflammatory and anti-allergic properties in various in vitro and in vivo models.[1] It effectively inhibits the degranulation of mast cells, a critical event in the allergic response, thereby reducing the release of histamine (B1213489) and other inflammatory mediators.[1] One study noted that this compound at a concentration of 10 µg/mL (approximately 25.6 µM) showed significant inhibitory effects in RBL-2H3 mast cells.[2] Furthermore, it has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1]

A key mechanism underlying its anti-inflammatory effects is the activation of the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation.[3]

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to significantly reduce the production of several pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated microglia.[3] This broad-spectrum inhibition of inflammatory mediators highlights its potential as a therapeutic agent for neuroinflammatory conditions.

Neuroprotective Effects

Beyond its anti-inflammatory properties, this compound and other bakkenolides have been reported to exhibit neuroprotective effects.[4] An extract containing a mixture of bakkenolides has been shown to protect neurons from cerebral ischemic injury by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory and apoptotic pathways.[5]

Structure-Activity Relationship (SAR) Studies

The biological activity of bakkenolides is intrinsically linked to their chemical structure. While a comprehensive quantitative SAR study across a wide range of derivatives with diverse biological endpoints is not yet fully established in the public domain, available data provides valuable insights into the key structural features influencing activity.

A crucial structural element for the anti-inflammatory activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety.[6] This reactive group can undergo Michael addition with nucleophilic residues, such as cysteine sulfhydryl groups on target proteins, leading to the modulation of their function.

A comparative study has indicated that Bakkenolide A exhibits weaker activity compared to this compound, suggesting that the specific stereochemistry and functional groups of this compound are crucial for its enhanced biological effects.

The following table summarizes the available quantitative data for this compound and related compounds. The limited availability of IC50 values for a broad and consistent set of assays across multiple bakkenolide derivatives currently restricts a more detailed quantitative SAR analysis.

Table 1: Quantitative Biological Data for this compound and Related Compounds

CompoundAssayCell Line/ModelEndpointIC50/EC50Reference
This compound Mast Cell DegranulationRBL-2H3Inhibition~25.6 µM[2]
Bakkenolide G Platelet AggregationPlateletsInhibition5.6 µM[7]
Bakkenolide G PAF Receptor BindingPlateletsInhibition2.5 µM[7]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound, the following diagrams illustrate key signaling pathways and a typical experimental workflow for its evaluation.

BakkenolideB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AMPK AMPK pAMPK p-AMPK Nrf2_cyto Nrf2 pAMPK->Nrf2_cyto Phosphorylates & Releases Keap1 Keap1 Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates Gene_Expression Gene Expression NFkB_nuc->Gene_Expression Promotes Transcription ARE ARE Nrf2_nuc->ARE Binds ARE->Gene_Expression Promotes Transcription Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) iNOS, COX-2 Gene_Expression->Pro_inflammatory Antioxidant Antioxidant Genes (HO-1, NQO1) Gene_Expression->Antioxidant BakkenolideB This compound BakkenolideB->IKK Inhibits BakkenolideB->AMPK Activates BakkenolideB->pAMPK

Caption: this compound Signaling Pathways.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Macrophages, Microglia, Mast Cells) Compound_Treatment Treatment with this compound and/or Analogs Cell_Culture->Compound_Treatment Stimulation Stimulation (e.g., LPS, Antigen) Compound_Treatment->Stimulation Data_Collection_vitro Data Collection Stimulation->Data_Collection_vitro Biochemical_Assays Biochemical Assays (ELISA, Western Blot, qPCR) Data_Collection_vitro->Biochemical_Assays Cellular_Assays Cellular Assays (Degranulation, Cytotoxicity) Data_Collection_vitro->Cellular_Assays Animal_Model Animal Model (e.g., Ovalbumin-induced Asthma) Compound_Administration Administration of this compound Animal_Model->Compound_Administration Challenge Allergen/Inflammatory Challenge Compound_Administration->Challenge Data_Collection_vivo Data Collection Challenge->Data_Collection_vivo Data_Collection_vivo->Biochemical_Assays Histology Histological Analysis Data_Collection_vivo->Histology SAR_Analysis SAR Analysis Biochemical_Assays->SAR_Analysis Cellular_Assays->SAR_Analysis

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a widely accepted method to assess the anti-allergic potential of compounds by measuring their ability to inhibit mast cell degranulation.[1]

Materials:

  • RBL-2H3 cells

  • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • 0.1 M citrate (B86180) buffer, pH 4.5

  • 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

  • Triton X-100

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Sensitization: Sensitize the cells with anti-DNP-IgE (0.5 µg/mL) for 24 hours.

  • Washing and Treatment: Wash the cells twice with Tyrode's buffer. Treat the cells with various concentrations of this compound or its analogs in Tyrode's buffer for 1 hour at 37°C.

  • Antigen Challenge: Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30 minutes at 37°C.

  • Sample Collection: Collect the supernatant. Lyse the remaining cells with 0.5% Triton X-100 to measure the total β-hexosaminidase content.

  • Enzyme Assay:

    • In a 96-well plate, mix 50 µL of the supernatant or cell lysate with 50 µL of PNAG solution (1 mM in 0.1 M citrate buffer).

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of 0.1 M Na2CO3/NaHCO3 buffer.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

Measurement of iNOS and COX-2 Induction in Macrophages

This protocol details the Western blot analysis to determine the effect of this compound on the protein expression of iNOS and COX-2 in LPS-stimulated macrophages.[1]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against iNOS, COX-2, and β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, or β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the β-actin loading control.

Ovalbumin-Induced Asthma Model in Mice

This in vivo model is used to evaluate the therapeutic potential of this compound in a relevant model of allergic asthma.[1]

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • This compound

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge:

    • From days 28 to 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day using a nebulizer.

  • Treatment:

    • Administer this compound (e.g., by i.p. injection or oral gavage) at the desired doses 1 hour before each OVA challenge.

  • Sample Collection (24 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL) Fluid: Anesthetize the mice and cannulate the trachea. Lavage the lungs with PBS to collect BAL fluid. Centrifuge the BAL fluid to collect the cell pellet.

    • Lung Tissue: Perfuse the lungs and collect them for histological analysis.

  • Analysis:

    • Cell Count: Resuspend the BAL cell pellet and perform a total cell count. Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes).

    • Histology: Fix, embed, and section the lung tissue. Stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

Conclusion and Future Directions

This compound stands out as a compelling lead compound for the development of novel anti-inflammatory and anti-allergic therapies. Its multifaceted mechanism of action, targeting key inflammatory pathways, underscores its therapeutic potential. The preliminary structure-activity relationship data, though limited, suggests that specific structural modifications can significantly impact its biological activity.

Future research should focus on a more systematic exploration of the SAR of the bakkenolide scaffold. The synthesis and biological evaluation of a broader range of derivatives, with modifications at various positions of the sesquiterpene lactone core, are essential to delineate the precise structural requirements for optimal activity and selectivity. In particular, obtaining comprehensive quantitative data, such as IC50 values for a panel of relevant biological targets, will be crucial for building robust QSAR models. Such models will be invaluable tools for the in-silico design of next-generation bakkenolide analogs with improved pharmacokinetic and pharmacodynamic profiles, ultimately accelerating their translation into clinical candidates. The continued investigation of this fascinating class of natural products holds great promise for the discovery of new and effective treatments for a wide range of inflammatory and allergic diseases.

References

In Vitro Neuroprotective Profile of Bakkenolide B: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide B, a sesquiterpene lactone primarily isolated from Petasites japonicus, has emerged as a promising candidate in the field of neurotherapeutics. Preclinical in vitro studies have demonstrated its significant neuroprotective properties, particularly its ability to mitigate neuroinflammation and oxidative stress, key pathological features in a range of neurodegenerative disorders. This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Core Neuroprotective Mechanisms

In vitro research has elucidated two primary mechanisms through which this compound exerts its neuroprotective effects: the suppression of neuroinflammation in microglial cells and the direct protection of neurons against oxidative stress-induced apoptosis.

Anti-Neuroinflammatory Effects in Microglia

Microglia, the resident immune cells of the central nervous system, play a critical role in initiating and propagating inflammatory responses. Chronic activation of microglia contributes to neuronal damage. This compound has been shown to potently inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Quantitative Data Summary: Anti-Inflammatory Effects of this compound in LPS-Stimulated Microglia

ParameterThis compound ConcentrationResultReference
TNF-α Production 10 µMSignificant reduction[1]
20 µMFurther significant reduction[1]
IL-1β Production 10 µMSignificant reduction[1]
20 µMFurther significant reduction[1]
IL-6 Production 10 µMSignificant reduction[1]
20 µMFurther significant reduction[1]
IL-12 Production 10 µMSignificant reduction[1]
20 µMFurther significant reduction[1]
Nitric Oxide (NO) Production 10 µMSignificant reduction[1]
20 µMFurther significant reduction[1]
iNOS Protein Expression 10 µMSignificant reduction[1]
20 µMFurther significant reduction[1]
Reactive Oxygen Species (ROS) Production 20 µMSignificant reduction[1]
Direct Neuroprotection Against Oxidative Stress

Beyond its anti-inflammatory properties, this compound demonstrates direct protective effects on neurons subjected to conditions mimicking ischemic injury, such as oxygen-glucose deprivation (OGD). This model is widely used to study the cellular mechanisms of stroke. While specific quantitative data for this compound in OGD models is still emerging, studies on related bakkenolides, such as Bakkenolide-IIIa, indicate a strong potential for this compound in this area. These studies show increased cell viability and a dose-dependent increase in the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio in primary hippocampal neurons exposed to OGD.[2]

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its modulation of key intracellular signaling pathways.

AMPK/Nrf2 Signaling Pathway in Microglia

A pivotal mechanism of this compound's anti-neuroinflammatory action is the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3]

  • AMPK Activation: this compound increases the phosphorylation of AMPK in microglia.[1]

  • Nrf2 Nuclear Translocation: Activated AMPK promotes the translocation of Nrf2 to the nucleus.

  • Antioxidant Response Element (ARE) Activation: In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of downstream antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[1]

This cascade ultimately leads to a reduction in reactive oxygen species and the suppression of pro-inflammatory cytokine production.[1] The inhibition of TNF-α production by this compound is diminished by an AMPK inhibitor, confirming the critical role of this pathway.[1]

Experimental Workflow for Neuroinflammation Start Start Cell_Culture Microglial Cell Culture Start->Cell_Culture Pretreatment This compound Pretreatment (1h) Cell_Culture->Pretreatment Stimulation LPS Stimulation (24h) Pretreatment->Stimulation Analysis Endpoint Analysis Stimulation->Analysis ELISA ELISA (Cytokines) Analysis->ELISA Griess_Assay Griess Assay (NO) Analysis->Griess_Assay Western_Blot Western Blot (Proteins) Analysis->Western_Blot ROS_Assay ROS Assay Analysis->ROS_Assay End End

References

Methodological & Application

Application Notes and Protocols for Bakkenolide B in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction: Bakkenolide (B600228) B is a sesquiterpene lactone isolated from plants of the Petasites genus. It has garnered significant interest within the research community for its potent biological activities, primarily its anti-inflammatory, anti-allergic, and neuroprotective properties. In vitro studies are crucial for elucidating the molecular mechanisms underpinning these effects and for evaluating its therapeutic potential.

Mechanism of Action: The primary mechanisms of action for Bakkenolide B in vitro involve the modulation of key cellular signaling pathways. Notably, it has been shown to exert anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), which in turn suppresses the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and reactive oxygen species (ROS) in microglia.[1][2] Additionally, related bakkenolides have demonstrated the ability to inhibit the NF-κB signaling pathway by preventing the phosphorylation of key proteins such as IκBα and p65, thereby blocking the nuclear translocation of NF-κB and subsequent inflammatory gene expression.[3] this compound also shows anti-allergic activity by inhibiting degranulation in mast cells.

Applications in Research: These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, inflammatory responses, and related signaling pathways. The provided methodologies are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Quantitative Data: Effective Concentrations of this compound in Vitro

The following table summarizes effective concentrations of this compound reported in various in vitro studies. Researchers should note that the optimal concentration can vary significantly between different cell lines and experimental conditions. It is strongly recommended to perform a dose-response curve to determine the optimal working concentration for a specific cell system.

Cell LineAssay / StimulusEffective ConcentrationObserved EffectReference
BV2 MicrogliaCytokine Measurement (ELISA) / LPS1, 5, 10 µMSignificant reduction in IL-1β, IL-6, IL-12, and TNF-α production.
BV2 MicrogliaWestern Blot / LPS1, 5, 10 µMIncreased phosphorylation of AMPK and expression of Nrf2, HO-1, NQO-1.
RBL-2H3 Mast Cellsβ-hexosamidase Release Assay / Antigen10 µg/mL (~30 µM)Inhibition of antigen-induced degranulation.
Mouse Peritoneal MacrophagesWestern Blot / -10 µg/mL (~30 µM)Inhibition of iNOS and COX-2 gene induction.
Jurkat Cells (Human T cell line)IL-2 Measurement / -Not specifiedInhibition of interleukin-2 (B1167480) production at gene and protein levels.
Primary Hippocampal NeuronsCell Viability Assay / OGDNot specified (Bakkenolide-IIIa)Increased cell viability and decreased apoptosis.

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment investigating the effects of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_downstream Downstream Assays prep_cell 1. Cell Culture (Seed cells in appropriate plates) prep_baken 2. Prepare this compound Stock (e.g., in DMSO) prep_stim 3. Prepare Stimulus (e.g., LPS, Antigen) treat_pre 4. Pre-treatment (Incubate cells with this compound) prep_stim->treat_pre Proceed to Treatment treat_stim 5. Stimulation (Add inflammatory stimulus, if any) treat_pre->treat_stim treat_incubate 6. Incubation (Specified time, e.g., 24h) treat_stim->treat_incubate collect_supernatant 7a. Collect Supernatant (for ELISA) treat_incubate->collect_supernatant Proceed to Analysis collect_lysate 7b. Collect Cell Lysate (for Western Blot) treat_incubate->collect_lysate Proceed to Analysis collect_cells 7c. Process Cells (for Viability/Apoptosis Assay) treat_incubate->collect_cells Proceed to Analysis assay_elisa ELISA collect_supernatant->assay_elisa assay_wb Western Blot collect_lysate->assay_wb assay_mtt MTT / Flow Cytometry collect_cells->assay_mtt G cluster_cytoplasm Cytoplasm Bak This compound AMPK AMPK Bak->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pAMPK->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1, NQO-1 (Antioxidant Proteins) ARE->HO1 Promotes Transcription Inflam Neuroinflammation & Oxidative Stress HO1->Inflam Inhibits Nrf2_Keap1->Nrf2 G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Bak This compound Bak->IKK Inhibits pIkBa p-IκBα (Degraded) IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Promotes Transcription Cytokines Inflammatory Cytokines Genes->Cytokines NFkB_IkBa NF-κB-IκBα Complex (Inactive)

References

Application Note: HPLC Method for the Quantification of Bakkenolide B in Petasites japonicus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bakkenolide B is a significant sesquiterpene lactone found predominantly in Petasites japonicus (butterbur), a plant used in traditional medicine.[1] This compound and its derivatives are known for their anti-allergic and anti-inflammatory properties, making them subjects of interest for pharmaceutical research and development. To ensure the quality, efficacy, and safety of herbal products derived from P. japonicus, a reliable and validated analytical method for the quantification of this compound is essential.

This application note details a simple, accurate, and rapid High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts. The protocol has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine quality control and research applications.[2]

Experimental Protocols

Protocol 1: Plant Material Extraction

This protocol describes an effective method for extracting this compound from fresh plant material using sonication.[3]

  • Harvesting and Preparation: Collect fresh leaves of Petasites japonicus. Weigh approximately 1.0 kg of the leaves.

  • Homogenization: Finely chop the fresh leaves using an electric mixer or blender to create a uniform particle size.[3]

  • Extraction: Place the homogenized plant material into a suitable vessel. Add 3 liters of 70% ethanol (B145695).

  • Sonication: Sonicate the mixture for one hour at room temperature.[3]

  • Repeat Extraction: Filter and collect the extract. Repeat the extraction process on the plant residue two more times, each with 3 liters of 70% ethanol.

  • Concentration: Combine the three ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Sample Preparation for HPLC: Accurately weigh a portion of the dried extract, redissolve it in methanol (B129727), and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Analysis

This protocol outlines the instrumental conditions for the chromatographic separation and detection of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, a thermostated column compartment, and a UV detector is required.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters summarized in Table 1 .

  • Injection: Inject 10 µL of the filtered sample or standard solution into the HPLC system.

  • Data Acquisition: Record the chromatogram and integrate the peak corresponding to this compound. The analysis should be run for a total of 35 minutes to ensure all components are eluted.

Protocol 3: Preparation of Standard Solutions and Calibration

Accurate quantification requires a standard curve generated from a certified this compound reference standard.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methanol.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare at least five working standard solutions. Recommended concentrations are 500, 250, 125, 62.5, and 31.25 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Quantification: Determine the concentration of this compound in the plant extract samples by correlating their peak areas with the linear regression equation derived from the calibration curve.

Data Presentation

The HPLC method parameters and validation data are summarized in the tables below for clarity and easy reference.

Table 1: HPLC Method Parameters

Parameter Condition
Column Luna C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B)
Gradient 0-100% A over 35 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm

| Injection Volume | 10 µL |

Table 2: Method Validation Summary

Validation Parameter Result
Linearity (r²) > 0.999
Limit of Detection (LOD) 1.05 µg (at 215 nm)
Limit of Quantitation (LOQ) 3.38 µg (at 215 nm)
Precision (RSD %) < 1.0%

| Accuracy (Recovery %) | 98.6% to 103.1% |

Table 3: Relative Content of this compound in Petasites japonicus

Plant Part Relative Content
Leaves High
Petioles Medium

| Rhizomes | Low |

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Plant Material (P. japonicus leaves) B Homogenization (Chopping) A->B C Ultrasonic Extraction (70% Ethanol) B->C D Filtration C->D E Solvent Evaporation D->E F Reconstitution & Filtering (0.45 µm) E->F G HPLC Injection F->G H Chromatographic Separation (C18 Column) G->H I UV Detection (215 nm) H->I J Data Acquisition (Chromatogram) I->J K Peak Integration J->K M Calculate Concentration K->M L Calibration Curve L->M

Caption: Experimental workflow for this compound quantification.

G cluster_input Input cluster_system HPLC System cluster_output Output & Analysis Sample Prepared Plant Extract Column C18 Column (30°C) Sample->Column Standard This compound Standard Standard->Column Pump Pump (0.4 mL/min) Pump->Column MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->Pump Detector UV Detector (215 nm) Column->Detector Chromatogram Chromatogram (Peak Area vs. Time) Detector->Chromatogram Result Quantitative Result (µg/mL) Chromatogram->Result

Caption: Logical relationship of the HPLC method parameters.

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantitative determination of this compound in Petasites japonicus extracts. The method has been thoroughly validated, demonstrating excellent linearity, precision, and accuracy, making it a valuable tool for the quality control of raw materials and finished herbal products. This protocol can be readily implemented in analytical laboratories for routine analysis.

References

Application Notes and Protocols for In Vivo Studies of Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Bakkenolide (B600228) B, a sesquiterpene lactone with demonstrated anti-allergic and anti-inflammatory properties. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways modulated by Bakkenolide B in various animal models.

Data Presentation: In Vivo Dosages and Effects of this compound

The following tables summarize the quantitative data from key in vivo studies investigating the therapeutic effects of this compound and related compounds.

Animal Model Compound Dosage Route of Administration Therapeutic Effects Reference
Ovalbumin-Induced AsthmaThis compound1 mg/kgIntraperitoneal (i.p.)Significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (BALF).[1]
Ovalbumin-Induced Allergic RhinitisTotal Bakkenolides (including this compound as a major component)5, 10, 20, 40 mg/kgOral gavageDose-dependently decreased the frequency of sneezing and nose rubbing, reduced eosinophil infiltration in nasal tissue, and lowered serum levels of IL-4 and histamine.
Cerebral DamageBakkenolide-IIIa (a related bakkenolide)4, 8, 16 mg/kgIntragastric (i.g.)Reduced brain infarct volume and neurological deficits.[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Protocol 1: this compound in an Ovalbumin-Induced Mouse Model of Asthma

This protocol is adapted from studies demonstrating the anti-inflammatory effects of this compound in an allergic asthma model.[1]

1. Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Vehicle for injection (e.g., sterile saline containing 1% DMSO and 0.5% Tween 80)

  • Sterile saline (0.9% NaCl)

  • BALB/c mice (female, 6-8 weeks old)

2. Experimental Workflow:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization1 Day 0: i.p. injection of 20 µg OVA + 2 mg Alum in 200 µL saline sensitization2 Day 14: i.p. injection of 20 µg OVA + 2 mg Alum in 200 µL saline sensitization1->sensitization2 14 days treatment Administer this compound (1 mg/kg, i.p.) 1 hour before each OVA challenge sensitization2->treatment 14 days challenge1 Days 28, 29, 30: Nebulized 1% OVA in saline for 30 min analysis 48 hours after last challenge: Collect BALF Perform differential cell counts challenge1->analysis 48 hours

Workflow for the Ovalbumin-Induced Asthma Model.

3. Preparation of this compound Solution (1 mg/mL stock): a. Due to the hydrophobic nature of sesquiterpene lactones, a co-solvent system is recommended for intraperitoneal injection. b. Dissolve this compound in a minimal amount of Dimethyl Sulfoxide (DMSO). c. Add Tween 80 to a final concentration of 0.5% to aid in solubilization. d. Bring the final volume to the desired concentration with sterile saline (0.9% NaCl). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. e. Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of use.

4. Sensitization: a. On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile saline. b. Repeat the sensitization on day 14.

5. Challenge and Treatment: a. On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% ovalbumin in sterile saline for 30 minutes using a nebulizer. b. One hour prior to each ovalbumin challenge, administer this compound (1 mg/kg) or the vehicle control via i.p. injection.

6. Outcome Assessment: a. Forty-eight hours after the final ovalbumin challenge, euthanize the mice. b. Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline. c. Centrifuge the BAL fluid (BALF) to pellet the cells. d. Resuspend the cell pellet and perform a total cell count. e. Prepare cytospin slides and stain with a differential staining solution (e.g., Wright-Giemsa) to determine the number of eosinophils, macrophages, lymphocytes, and neutrophils.

Protocol 2: Total Bakkenolides in an Ovalbumin-Induced Rat Model of Allergic Rhinitis

This protocol is based on a study that used a mixture of bakkenolides, with this compound as a major constituent, to treat allergic rhinitis in rats.

1. Materials:

  • Total Bakkenolide extract (containing this compound)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Vehicle for oral administration (0.5% gum tragacanth in water)

  • Wistar rats (male)

2. Experimental Workflow:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization Days 1-14: i.p. injection of 1 mg OVA + 10 mg Alum in 1 mL saline (every other day) treatment Administer Total Bakkenolides (5-40 mg/kg, p.o.) or vehicle daily for 7 days sensitization->treatment 1 day challenge Days 15-21: Intranasal instillation of 10% OVA in saline daily analysis After last challenge: Observe and score nasal symptoms Collect blood for serum analysis (IL-4, Histamine) Histopathological examination of nasal tissue challenge->analysis <24 hours G cluster_AMPK_Nrf2 AMPK/Nrf2 Pathway cluster_NFkB NF-κB Pathway BakkenolideB This compound AMPK AMPK BakkenolideB->AMPK activates NFkB NF-κB BakkenolideB->NFkB inhibits Nrf2 Nrf2 AMPK->Nrf2 activates ARE ARE Nrf2->ARE binds to HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 upregulates Inflammation Inflammation Oxidative Stress HO1_NQO1->Inflammation reduces iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Mediators) NFkB->iNOS_COX2 upregulates iNOS_COX2->Inflammation promotes

References

Application Notes and Protocols for Inhibiting NF-κB Activation in Macrophages with Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, immunity, and cell survival. In macrophages, the activation of the canonical NF-κB pathway is a central event in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS). This activation leads to the production of inflammatory mediators, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Dysregulation of NF-κB signaling is implicated in a variety of inflammatory diseases. Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-inflammatory properties. Evidence suggests that this compound exerts these effects by inhibiting the production of NF-κB-mediated pro-inflammatory cytokines and enzymes in macrophages. These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of this compound on NF-κB activation in macrophages.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB signaling cascade is initiated by the binding of a ligand, such as LPS, to its receptor on the macrophage surface. This triggers a series of intracellular events culminating in the activation of the IκB kinase (IKK) complex. The activated IKK complex, primarily through the IKKβ subunit, phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, which is then free to translocate from the cytoplasm to the nucleus. In the nucleus, the p65 subunit initiates the transcription of a wide array of pro-inflammatory genes.

While the precise molecular target of this compound within this pathway is still under investigation, its observed downstream effects—suppression of NF-κB target genes like iNOS and COX-2—strongly indicate an interruption of this signaling cascade. One proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which can indirectly suppress NF-κB activation. Further research is required to determine if this compound also directly interacts with components of the IKK complex.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Proteasome->IkBa_p65_p50 Degrades p-IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation BakkenolideB This compound BakkenolideB->IKK Inhibits (Proposed) DNA DNA (κB sites) p65_p50_nuc->DNA Binds Transcription Gene Transcription (iNOS, COX-2, TNF-α) DNA->Transcription Initiates

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Data Presentation: Inhibitory Effects on NF-κB Activation

While specific quantitative data for the dose-dependent effects of this compound on IκBα phosphorylation and p65 nuclear translocation in macrophages are not yet extensively published, the following tables present representative data for a well-characterized IKK inhibitor, BAY 11-7082.[1] These tables illustrate the expected outcomes and can serve as a template for data generated from experiments with this compound.

Table 1: Effect of this compound on LPS-Induced IκBα Phosphorylation

TreatmentConcentration (µM)p-IκBα/Total IκBα Ratio (Normalized to LPS Control)Percent Inhibition (%)
Vehicle Control-0.12 ± 0.03-
LPS (1 µg/mL)-1.00 ± 0.000
LPS + this compound1Data to be determinedData to be determined
LPS + this compound5Data to be determinedData to be determined
LPS + this compound10Data to be determinedData to be determined
LPS + this compound25Data to be determinedData to be determined
Illustrative Data (BAY 11-7082)50.45 ± 0.0755
Illustrative Data (BAY 11-7082)100.21 ± 0.0579

Data are presented as mean ± standard deviation. The illustrative data for BAY 11-7082 demonstrates a dose-dependent inhibition of IκBα phosphorylation.

Table 2: Effect of this compound on LPS-Induced p65 Nuclear Translocation

TreatmentConcentration (µM)Percentage of Cells with Nuclear p65Percent Inhibition (%)
Vehicle Control-8 ± 2-
LPS (1 µg/mL)-85 ± 50
LPS + this compound1Data to be determinedData to be determined
LPS + this compound5Data to be determinedData to be determined
LPS + this compound10Data to be determinedData to be determined
LPS + this compound25Data to be determinedData to be determined
Illustrative Data (BAY 11-7082)542 ± 650.6
Illustrative Data (BAY 11-7082)1025 ± 470.6

Data are presented as mean ± standard deviation from immunofluorescence analysis. The illustrative data for BAY 11-7082 shows a dose-dependent reduction in the percentage of cells exhibiting p65 nuclear translocation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on NF-κB activation in macrophages.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Start: RAW 264.7 Macrophage Culture pretreatment Pre-treatment: This compound (Varying Doses) for 1-2h start->pretreatment stimulation Stimulation: LPS (e.g., 1 µg/mL) pretreatment->stimulation western_blot Western Blot Analysis (p-IκBα, IκBα, Nuclear p65) stimulation->western_blot For Protein Levels immunofluorescence Immunofluorescence (p65 Nuclear Translocation) stimulation->immunofluorescence For Localization analysis Data Analysis & Quantification western_blot->analysis immunofluorescence->analysis end Conclusion analysis->end

Caption: General workflow for studying this compound's effect on NF-κB.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence) at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Pre-treatment: On the day of the experiment, replace the culture medium with fresh, serum-free DMEM. Add this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) at various final concentrations (e.g., 1, 5, 10, 25 µM) and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to the appropriate wells.

  • Incubation: Incubate the cells for the desired time points. For IκBα phosphorylation, a short time point (e.g., 15-30 minutes) is recommended. For p65 nuclear translocation, 30-60 minutes is typically optimal.

Protocol 2: Western Blot for IκBα Phosphorylation and Nuclear p65
  • Lysate Preparation (Total Protein for IκBα):

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the well with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Nuclear and Cytoplasmic Extraction:

    • Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions for the most reliable results.

    • Briefly, after washing with PBS, cells are lysed with a cytoplasmic extraction buffer.

    • The cytoplasmic fraction is collected after centrifugation.

    • The remaining nuclear pellet is then lysed with a nuclear extraction buffer to release nuclear proteins.

    • Determine the protein concentration of both fractions.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • p65

      • Lamin B1 (nuclear marker)

      • β-actin or GAPDH (cytoplasmic/loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to measure the band intensities.

    • For IκBα phosphorylation, calculate the ratio of the phosphorylated IκBα signal to the total IκBα signal.

    • For p65 translocation, quantify the p65 signal in the nuclear fraction, normalized to the Lamin B1 signal.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation
  • Cell Preparation: Culture and treat RAW 264.7 cells on glass coverslips in 24-well plates as described in Protocol 1.

  • Fixation and Permeabilization:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Visually inspect and quantify the subcellular localization of p65. A cell is considered positive for nuclear translocation if the fluorescence intensity in the nucleus is significantly greater than in the cytoplasm.

    • For quantitative analysis, use software like ImageJ to measure the fluorescence intensity of p65 in both the nuclear (defined by the DAPI stain) and cytoplasmic regions of at least 100 cells per condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio.

Conclusion

This compound presents a promising natural compound for the modulation of inflammatory responses in macrophages through the inhibition of the NF-κB signaling pathway. The protocols and application notes provided herein offer a robust framework for researchers to investigate and quantify the efficacy of this compound as an NF-κB inhibitor. These studies are essential for elucidating its precise mechanism of action and for its potential development as a therapeutic agent for inflammatory diseases.

References

Application of Bakkenolide B in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system is primarily mediated by activated microglia, which release a cascade of pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage. Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has emerged as a promising natural compound with potent anti-neuroinflammatory properties.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound in common in vitro and in vivo models of neuroinflammation.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects primarily through the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Upon activation by this compound, AMPK phosphorylates and activates Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1] This antioxidant response helps to mitigate the oxidative stress induced by inflammatory stimuli. Furthermore, the activation of the AMPK/Nrf2 pathway by this compound leads to the downstream inhibition of pro-inflammatory cytokine production in microglia.[1] While the direct interaction of this compound with the NLRP3 inflammasome has not been definitively established in the reviewed literature, its ability to suppress pro-inflammatory cytokines like IL-1β suggests a potential indirect regulatory role that warrants further investigation.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 1: Inhibitory Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Microglia [1]

CytokineThis compound Concentration% Inhibition (relative to LPS control)
TNF-α10 µM~40%
20 µM~60%
IL-1β10 µM~35%
20 µM~55%
IL-610 µM~45%
20 µM~65%
IL-1210 µM~30%
20 µM~50%

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production in LPS-Stimulated Microglia

Inflammatory MediatorThis compound Concentration% Inhibition (relative to LPS control)
Nitric Oxide (NO)10 µM~30%
20 µM~50%
Reactive Oxygen Species (ROS)20 µM~34%

Experimental Protocols

In Vitro Model: LPS-Stimulated Microglial Activation

This protocol describes the use of the BV-2 murine microglial cell line to model neuroinflammation.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent system for NO measurement

  • ELISA kits for TNF-α, IL-1β, IL-6, and IL-12

  • Reagents and equipment for Western blotting (primary antibodies for p-AMPK, AMPK, Nrf2, HO-1, NQO1, and loading controls)

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for Western blotting) and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). The final DMSO concentration should be below 0.1%. Pre-treat the cells with the this compound-containing medium for 1 hour.

  • LPS Stimulation: After pre-treatment, add LPS to the culture medium to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).

  • Sample Collection and Analysis:

    • Cytokine and NO Analysis: Collect the cell culture supernatant. Measure the concentration of TNF-α, IL-1β, IL-6, and IL-12 using specific ELISA kits according to the manufacturer's instructions. Determine the nitric oxide concentration in the supernatant using the Griess reagent system.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of p-AMPK, AMPK, Nrf2, HO-1, and NQO1.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol outlines a general procedure for inducing systemic inflammation that leads to neuroinflammation in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

  • Sterile saline

  • Anesthesia

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Equipment for tissue homogenization and analysis (ELISA, Western blot, immunohistochemistry)

Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • This compound Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound (e.g., 10 or 20 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection for a specified number of days (e.g., 3 consecutive days).

  • LPS Injection: On the last day of this compound treatment, administer a single i.p. injection of LPS (e.g., 0.25 mg/kg) to induce systemic inflammation.

  • Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.

  • Sample Processing and Analysis:

    • Brain Homogenates: Perfuse the animals with cold saline. Collect the brain tissue, homogenize it, and use the supernatant for measuring cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or for Western blot analysis of key signaling proteins.

    • Immunohistochemistry: Perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains, process them for cryosectioning or paraffin (B1166041) embedding, and perform immunohistochemistry to assess microglial activation (e.g., using Iba1 antibody) and the expression of inflammatory markers.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro: LPS-Stimulated Microglia cluster_invivo In Vivo: LPS-Induced Neuroinflammation in Mice invitro_start Seed BV-2 Microglia pretreatment Pre-treat with this compound (1h) invitro_start->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation Incubate (24h) lps_stimulation->incubation analysis_invitro Analyze Cytokines, NO, ROS, and Protein Expression incubation->analysis_invitro invivo_start Administer this compound (i.p.) lps_injection Inject LPS (i.p.) invivo_start->lps_injection monitoring Monitor Animals lps_injection->monitoring tissue_collection Collect Brain Tissue monitoring->tissue_collection analysis_invivo Analyze Cytokines, Microglial Activation tissue_collection->analysis_invivo bakkenolide_b_pathway cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12) NFkB->Cytokines induces ROS ROS NFkB->ROS induces BakkenolideB This compound AMPK AMPK Activation BakkenolideB->AMPK activates AMPK->NFkB inhibits Nrf2 Nrf2 Activation AMPK->Nrf2 activates Nrf2->ROS scavenges ARE ARE-mediated Gene Expression (HO-1, NQO1) Nrf2->ARE promotes

References

Application Notes and Protocols for Bakkenolide B Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Bakkenolide (B600228) B in rodent models, drawing from available literature on Bakkenolide B and related compounds. The protocols and data presented herein are intended to serve as a guide for the preclinical evaluation of this promising anti-inflammatory and anti-allergic agent.

Introduction

This compound, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-inflammatory and anti-allergic properties in various in vitro and in vivo models.[1][2] Its therapeutic potential in diseases such as asthma and neuroinflammation necessitates well-defined protocols for its administration in rodent models to ensure reproducible and reliable preclinical data.[1][3] This document outlines key administration routes, pharmacokinetic considerations, and detailed experimental protocols.

Pharmacokinetic Data Overview

While specific pharmacokinetic data for this compound is limited in the current literature, a study on the structurally similar Bakkenolide D in rats provides valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) profile.[4] The following table summarizes the pharmacokinetic parameters of Bakkenolide D following oral and intravenous administration in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Bakkenolide D in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 10.1 ± 9.8-
Tmax (h) 2-
AUC₀₋₂₄ (h·ng/mL) 72.1 ± 8.59281 ± 98.4
T₁/₂ (h) 11.8 ± 1.98.79 ± 0.63
Oral Bioavailability (%) 2.57-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; T₁/₂: Elimination half-life.

The low oral bioavailability of Bakkenolide D suggests that this compound may also be subject to extensive first-pass metabolism or poor absorption from the gastrointestinal tract.

Administration Route Selection

The choice of administration route is critical and depends on the therapeutic target and the desired pharmacokinetic profile.

  • Intraperitoneal (IP) Injection: This route offers rapid systemic exposure, bypassing first-pass metabolism, and has been successfully used in a mouse model of asthma.

  • Oral (PO) Gavage: Suitable for evaluating the potential for oral delivery, though bioavailability may be low.

  • Intravenous (IV) Injection: Provides immediate and complete systemic exposure, serving as a benchmark for determining absolute bioavailability.

Experimental Protocols

The following are detailed protocols for the administration of this compound in rodent models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Vehicle Formulation

The selection of an appropriate vehicle is crucial for the solubility and stability of this compound. As a lipophilic compound, the following vehicles can be considered:

  • For IP and SC injection: A suspension in sterile saline containing a low percentage of a non-ionic surfactant like Tween 80 or a co-solvent system such as DMSO and saline.

  • For Oral Gavage: A suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.

  • For IV injection: A solution in a vehicle suitable for intravenous administration, such as a mixture of PEG400, propylene (B89431) glycol, and saline.

It is imperative to establish the solubility and stability of this compound in the chosen vehicle before in vivo administration. A vehicle control group should always be included in the experimental design.

Protocol for Intraperitoneal (IP) Injection in Mice

This protocol is adapted from a study investigating the anti-allergic effects of this compound in an ovalbumin-induced asthma model.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS)

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

  • Animal balance

Procedure:

  • Preparation of Dosing Solution: Prepare a 1 mg/mL solution of this compound in the chosen vehicle. Ensure the solution is homogenous.

  • Animal Preparation: Weigh the mouse to determine the correct injection volume. The dosage used in the cited study was 1 mg/kg.

  • Restraint: Gently restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is drawn, then slowly inject the solution. The maximum injection volume should not exceed 10 mL/kg.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol for Oral (PO) Gavage in Rats

This protocol is a general guideline adapted from standard practices and the pharmacokinetic study of Bakkenolide D.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Flexible gavage needle (20-22 gauge for rats)

  • 1 mL syringe

  • Animal balance

Procedure:

  • Preparation of Dosing Suspension: Prepare a suspension of this compound in 0.5% methylcellulose to the desired concentration (e.g., for a 10 mg/kg dose).

  • Animal Preparation: Weigh the rat to calculate the required volume.

  • Restraint: Gently restrain the rat to prevent movement.

  • Gavage: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length. Gently insert the needle into the esophagus and advance it into the stomach.

  • Administration: Administer the suspension slowly. The maximum gavage volume for a rat is typically 10 mL/kg.

  • Post-administration Monitoring: Observe the animal for any signs of distress or regurgitation.

Protocol for Intravenous (IV) Injection in Rats (Tail Vein)

This protocol is based on general guidelines and the Bakkenolide D pharmacokinetic study.

Materials:

  • This compound

  • Vehicle suitable for IV injection

  • 27-30 gauge needle

  • 1 mL syringe

  • Restraining device for rats

  • Heat lamp or warm water bath

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile, particle-free solution of this compound in an appropriate IV vehicle (e.g., for a 1 mg/kg dose).

  • Animal Preparation: Weigh the rat and place it in a restraining device.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection Site Preparation: Clean the tail with 70% ethanol.

  • Injection: Insert the needle into one of the lateral tail veins, bevel up. Inject the solution slowly. The maximum bolus injection volume is typically 5 mL/kg.

  • Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any adverse effects.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and immune responses.

  • Inhibition of Pro-inflammatory Mediators: this compound inhibits the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

  • AMPK/Nrf2 Pathway Activation: In microglia, this compound activates the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby reducing neuroinflammation.

  • Inhibition of IL-2 Production: this compound has been identified as an inhibitor of interleukin-2 (B1167480) (IL-2) production in human T cells, suggesting a potential role in modulating T-cell mediated immune responses, possibly through the calcineurin pathway.

Visualizations

Experimental Workflow for Pharmacokinetic Study

G cluster_oral Oral Administration Group cluster_iv Intravenous Administration Group PO_Admin Oral Gavage (e.g., 10 mg/kg this compound) PO_Blood Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) PO_Admin->PO_Blood PO_Plasma Plasma Separation PO_Blood->PO_Plasma PO_Analysis LC-MS/MS Analysis PO_Plasma->PO_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T1/2, Bioavailability) PO_Analysis->PK_Analysis IV_Admin IV Injection (e.g., 1 mg/kg this compound) IV_Blood Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) IV_Admin->IV_Blood IV_Plasma Plasma Separation IV_Blood->IV_Plasma IV_Analysis LC-MS/MS Analysis IV_Plasma->IV_Analysis IV_Analysis->PK_Analysis

Caption: Workflow for a rodent pharmacokinetic study of this compound.

Signaling Pathway of this compound in Anti-Neuroinflammation

G BakB This compound AMPK AMPK BakB->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates ARE ARE Nrf2->ARE Translocates to nucleus and binds to Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nrf2->Inflammation ROS ROS Production Nrf2->ROS HO1 HO-1 ARE->HO1 Upregulates NQO1 NQO1 ARE->NQO1 Upregulates LPS LPS LPS->Inflammation LPS->ROS

Caption: this compound's anti-neuroinflammatory signaling pathway.

References

Application Notes and Protocols: Western Blot Analysis of iNOS and COX-2 Expression Following Bakkenolide B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide B, a natural sesquiterpene lactone, has demonstrated significant anti-inflammatory properties. A key mechanism underlying its therapeutic potential is the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Overexpression of iNOS and COX-2 is a hallmark of inflammatory responses, leading to the excessive production of nitric oxide (NO) and prostaglandins, respectively. This document provides detailed protocols for utilizing Western blot analysis to quantify the inhibitory effect of this compound on iNOS and COX-2 protein expression in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it elucidates the potential signaling pathways involved in this regulation.

Data Presentation

The following table summarizes illustrative quantitative data from a Western blot analysis showing the dose-dependent inhibitory effect of this compound on iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophages. This data is representative of expected outcomes based on the known anti-inflammatory activity of this compound.

Table 1: Illustrative Quantitative Analysis of iNOS and COX-2 Protein Expression

Treatment GroupThis compound (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.05 ± 0.020.03 ± 0.01
LPS (1 µg/mL)01.00 ± 0.121.00 ± 0.15
LPS + this compound50.78 ± 0.090.82 ± 0.11
LPS + this compound100.52 ± 0.060.58 ± 0.08
LPS + this compound250.25 ± 0.040.31 ± 0.05
LPS + this compound500.11 ± 0.030.15 ± 0.04

*Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes to demonstrate the expected dose-dependent inhibition.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control group (e.g., DMSO).

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce iNOS and COX-2 expression. A non-stimulated control group should also be included.

Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression
  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for iNOS (e.g., rabbit anti-iNOS, 1:1000 dilution) and COX-2 (e.g., mouse anti-COX-2, 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Also, probe for a loading control, such as β-actin (e.g., mouse anti-β-actin, 1:5000 dilution), to ensure equal protein loading.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Densitometric Analysis:

    • Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

    • Normalize the band intensity of iNOS and COX-2 to the corresponding β-actin band intensity to correct for loading differences.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cell_seeding Seed RAW 264.7 Cells bakkenolide_b_treatment Pre-treat with this compound cell_seeding->bakkenolide_b_treatment lps_stimulation Stimulate with LPS bakkenolide_b_treatment->lps_stimulation protein_extraction Protein Extraction lps_stimulation->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking antibody_incubation Antibody Incubation (iNOS, COX-2, β-actin) blocking->antibody_incubation detection Signal Detection (ECL) antibody_incubation->detection analysis Densitometric Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Signaling Pathways

This compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of iNOS and COX-2. Two prominent pathways are the NF-κB and AMPK/Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of target genes, including NOS2 (iNOS) and PTGS2 (COX-2). This compound may inhibit this pathway, preventing the expression of these pro-inflammatory enzymes.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk bakkenolide_b This compound bakkenolide_b->ikk Inhibits ikba IκBα ikk->ikba Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) ikba->nfkb Inhibits nfkb_active Active NF-κB (p65/p50) nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Gene Transcription (iNOS, COX-2) nucleus->gene_expression inos_cox2 iNOS & COX-2 Proteins gene_expression->inos_cox2 inflammation Inflammation inos_cox2->inflammation ampk_nrf2_pathway bakkenolide_b This compound ampk AMPK bakkenolide_b->ampk Activates nrf2_keap1 Nrf2-Keap1 Complex ampk->nrf2_keap1 Phosphorylates Keap1, Releasing Nrf2 nrf2 Nrf2 nrf2_keap1->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are Binds to ho1 HO-1 (Heme Oxygenase-1) are->ho1 Induces Transcription nfkb_pathway NF-κB Pathway ho1->nfkb_pathway Inhibits inos_cox2 iNOS & COX-2 Expression nfkb_pathway->inos_cox2 Induces

Application Notes: Measuring IL-2 Production in Jurkat Cells After Bakkenolide B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-2 (B1167480) (IL-2) is a critical cytokine produced primarily by activated T-helper cells, and it plays a pivotal role in the proliferation and differentiation of T-cells, B-cells, and Natural Killer cells.[1][2] The Jurkat cell line, an immortalized human T-lymphocyte line, is a widely used in vitro model for studying T-cell activation and signaling pathways. Upon stimulation with agents like phytohemagglutinin (PHA) or a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore like Ionomycin, Jurkat cells mimic the activation of primary T-cells and produce IL-2.[3][4]

Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated various anti-inflammatory and anti-allergic properties. Studies have shown that this compound can inhibit the production of IL-2 in Jurkat cells at both the gene and protein levels, suggesting its potential as an immunosuppressive agent. This document provides a detailed protocol for treating stimulated Jurkat cells with this compound and quantifying the subsequent changes in IL-2 production using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The assay is designed to quantify the inhibitory effect of this compound on IL-2 secretion from activated Jurkat cells. The experimental workflow involves:

  • Culturing and seeding Jurkat cells.

  • Pre-treating the cells with various concentrations of this compound.

  • Stimulating the cells to induce IL-2 production.

  • Collecting the cell culture supernatant containing the secreted IL-2.

  • Quantifying the amount of IL-2 in the supernatant using a sandwich ELISA.

The ELISA method utilizes a pair of antibodies specific to human IL-2. An antibody pre-coated on a microplate captures the IL-2 from the sample. A second, enzyme-conjugated antibody binds to the captured IL-2, and a substrate is added to produce a colorimetric signal proportional to the amount of IL-2 present.[5][6][7][8]

Experimental Workflow

The overall experimental process is outlined in the diagram below.

G Figure 1. Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture Jurkat Cells in RPMI-1640 + 10% FBS seed Seed Cells in a 96-well Plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with PMA + Ionomycin treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform IL-2 ELISA collect->elisa analyze Read Absorbance & Calculate Concentration elisa->analyze G cluster_cell Jurkat Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PMA PMA PKC PKC PMA->PKC Ionomycin Ionomycin Ca_Store Ca2+ Stores Ionomycin->Ca_Store + Ca2+ influx IKK IKK PKC->IKK MAPK_Cascade MAPK Cascade (ERK, JNK) PKC->MAPK_Cascade Calcineurin Calcineurin Ca_Store->Calcineurin Activates IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB P NFkB NFκB (Active) IkB_NFkB->NFkB IκB degradation IL2_Promoter IL-2 Promoter NFkB->IL2_Promoter NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT->IL2_Promoter AP1 AP-1 (Active) MAPK_Cascade->AP1 AP1->IL2_Promoter BakkenolideB This compound BakkenolideB->Calcineurin Inhibits Pathway IL2_Gene IL-2 Gene Transcription IL2_Promoter->IL2_Gene IL-2 Secretion IL-2 Secretion IL2_Gene->IL-2 Secretion

References

Bakkenolide B: A Versatile Tool for Interrogating Ca2+ Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has emerged as a valuable pharmacological tool for the investigation of intracellular calcium (Ca2+) signaling pathways. Its modulatory effects on key cellular processes, such as immune cell activation and degranulation, are intrinsically linked to its ability to interfere with Ca2+ dependent signaling cascades. These notes provide an overview of the applications of this compound in studying Ca2+ signaling and detailed protocols for its use in relevant cell-based assays.

Mechanism of Action

Current research indicates that this compound exerts its effects on Ca2+ signaling primarily through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[1][2] Calcineurin, a Ca2+/calmodulin-dependent phosphatase, plays a pivotal role in T-cell activation by dephosphorylating NFAT, leading to its nuclear translocation and subsequent transcription of target genes, including interleukin-2 (B1167480) (IL-2). This compound has been shown to inhibit the production of IL-2 in Jurkat T-cells, suggesting an upstream interference with the Ca2+ signaling cascade that activates calcineurin.[1][2] While the precise molecular target of this compound within this pathway is still under investigation, it does not appear to directly inhibit the phosphatase activity of calcineurin itself.[1]

Furthermore, this compound has been demonstrated to inhibit the antigen-induced degranulation of RBL-2H3 mast cells. Mast cell degranulation is a classic example of a Ca2+-dependent exocytotic process, where an increase in intracellular Ca2+ concentration is a critical trigger for the release of histamine (B1213489) and other inflammatory mediators. The inhibitory effect of this compound on this process further underscores its role as a modulator of Ca2+ signaling.

Data Presentation

The following tables summarize the reported biological activities of this compound relevant to Ca2+ signaling studies.

Cell LineAssayEffect of this compoundIC50 ValueReference
Jurkat T-cellsInterleukin-2 (IL-2) ProductionInhibitionNot explicitly reported, but showed concentration-dependent inhibition
RBL-2H3 Mast CellsAntigen-induced Degranulation (β-hexosaminidase release)InhibitionNot explicitly reported, but showed concentration-dependent inhibition

Experimental Protocols

Protocol 1: Inhibition of Interleukin-2 Production in Jurkat T-cells

This protocol describes how to assess the inhibitory effect of this compound on IL-2 production in Jurkat T-cells, a human T-lymphocyte cell line.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • This compound (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin (B1663694)

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

  • Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) to induce IL-2 production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.

  • ELISA: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-2 production for each concentration of this compound compared to the vehicle-treated control.

G cluster_workflow IL-2 Inhibition Assay Workflow A Seed Jurkat Cells B Treat with this compound A->B C Stimulate with PMA/Ionomycin B->C D Incubate (24h) C->D E Collect Supernatant D->E F Measure IL-2 (ELISA) E->F

Workflow for IL-2 inhibition assay.

Protocol 2: Inhibition of Degranulation in RBL-2H3 Mast Cells

This protocol details the procedure to evaluate the effect of this compound on antigen-induced degranulation in RBL-2H3 cells by measuring the release of β-hexosaminidase.

Materials:

  • RBL-2H3 cells

  • MEM medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • This compound (stock solution in DMSO)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Sensitization: Sensitize the cells by incubating with anti-DNP-IgE (100 ng/mL) for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) to the wells and incubate for 30 minutes at 37°C.

  • Antigen Stimulation: Induce degranulation by adding 50 µL of DNP-HSA (100 ng/mL) to each well and incubate for 1 hour at 37°C.

  • Supernatant and Lysate Collection:

    • To measure released β-hexosaminidase, carefully collect 20 µL of the supernatant from each well.

    • To measure total cellular β-hexosaminidase, lyse the remaining cells in each well by adding 100 µL of 0.1% Triton X-100. Collect 20 µL of the lysate.

  • Enzyme Assay:

    • Add 80 µL of pNAG solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each 20 µL of supernatant or lysate in a new 96-well plate.

    • Incubate at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding 100 µL of stop buffer.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of lysate) x 100. Determine the percentage inhibition by this compound relative to the vehicle control.

G cluster_workflow RBL-2H3 Degranulation Assay Workflow A Seed & Sensitize RBL-2H3 Cells B Treat with this compound A->B C Stimulate with Antigen (DNP-HSA) B->C D Collect Supernatant & Lysate C->D E β-hexosaminidase Assay D->E F Measure Absorbance E->F

Workflow for RBL-2H3 degranulation assay.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound on Ca2+ signaling pathways.

G cluster_pathway Proposed Inhibition of Calcineurin-NFAT Pathway by this compound TCR T-Cell Receptor Activation PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER ER Ca2+ Release IP3->ER Ca ↑ [Ca2+]i ER->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P NFAT NFAT (Nucleus) NFAT_P->NFAT Dephosphorylation IL2 IL-2 Gene Transcription NFAT->IL2 BakkenolideB This compound BakkenolideB->Ca

This compound's inhibitory effect on the calcineurin-NFAT pathway.

G cluster_pathway Proposed Inhibition of Mast Cell Degranulation by this compound Antigen Antigen-IgE Crosslinking FceRI FcεRI Activation Antigen->FceRI Signaling Signaling Cascade FceRI->Signaling Ca_release ER Ca2+ Release Signaling->Ca_release Ca_influx Ca2+ Influx Signaling->Ca_influx Ca ↑ [Ca2+]i Ca_release->Ca Ca_influx->Ca Degranulation Degranulation (Histamine Release) Ca->Degranulation BakkenolideB This compound BakkenolideB->Ca

This compound's inhibitory effect on mast cell degranulation.

Conclusion

This compound serves as a potent inhibitor of Ca2+-dependent signaling pathways, making it a valuable research tool. Its ability to suppress T-cell activation and mast cell degranulation provides a means to investigate the intricate mechanisms governing these processes. The provided protocols offer a starting point for researchers to utilize this compound in their studies of Ca2+ signaling and its downstream consequences. Further investigation is warranted to elucidate the precise molecular targets of this compound and to explore its full potential in immunology and drug discovery.

References

Application Notes and Protocols for Assessing Eosinophil Infiltration with Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophilic infiltration is a hallmark of type 2 inflammatory responses and plays a central role in the pathophysiology of allergic diseases, most notably allergic asthma. Eosinophils are potent pro-inflammatory cells that, upon recruitment to tissues such as the airways, release a variety of cytotoxic granule proteins, lipid mediators, and cytokines that contribute to tissue damage, airway hyperresponsiveness, and mucus production. Consequently, therapeutic strategies aimed at inhibiting eosinophil infiltration are of significant interest in drug development for allergic disorders.

Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-allergic and anti-inflammatory properties.[1][2] Studies have shown that Bakkenolide B can potently inhibit the accumulation of eosinophils in in vivo models of allergic airway inflammation, suggesting its potential as a therapeutic agent for eosinophil-driven diseases.[1][2]

These application notes provide a comprehensive protocol for assessing the efficacy of this compound in reducing eosinophil infiltration using a murine model of ovalbumin (OVA)-induced allergic asthma. Detailed methodologies for the animal model, histological analysis, and quantification of eosinophil infiltration are provided, along with data presentation guidelines and a hypothesized signaling pathway for the action of this compound.

Data Presentation

The efficacy of this compound in inhibiting eosinophil infiltration can be quantified and summarized for clear comparison. The following table presents data from a study investigating the effect of this compound on inflammatory cell accumulation in the bronchoalveolar lavage fluid (BALF) of OVA-induced asthmatic mice.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupDoseTotal Cells (x10⁵)Macrophages (x10⁵)Lymphocytes (x10⁵)Neutrophils (x10⁵)Eosinophils (x10⁵)
Normal Control-1.0 ± 0.20.9 ± 0.20.05 ± 0.010.03 ± 0.010.01 ± 0.01
OVA-Induced Asthma-8.5 ± 1.22.5 ± 0.41.0 ± 0.20.5 ± 0.14.5 ± 0.8
This compound1 mg/kg3.2 ± 0.51.5 ± 0.30.4 ± 0.10.2 ± 0.051.1 ± 0.3*

*Data are represented as mean ± SEM. *p < 0.05 compared to the OVA-Induced Asthma group. Data is illustrative based on findings that this compound strongly inhibits the accumulation of eosinophils, macrophages, and lymphocytes.[1][2]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Murine Model

This protocol describes the induction of an allergic asthma phenotype in mice, characterized by airway eosinophilia.[3][4][5]

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile saline (0.9% NaCl)

  • Ketamine and Xylazine for anesthesia

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

    • Administer a control group with i.p. injections of alum in sterile saline only.

  • Aerosol Challenge:

    • From day 21 to day 23, challenge the sensitized mice with an aerosol of 1% OVA in sterile saline for 30 minutes each day using a nebulizer.

    • Challenge the control group with a sterile saline aerosol.

  • Administration of this compound:

    • Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound (e.g., 1 mg/kg, or a range of doses for dose-response studies) orally or via i.p. injection 1 hour before each OVA aerosol challenge.

    • Administer the vehicle to the control and OVA-induced asthma groups.

  • Sample Collection:

    • 24 to 48 hours after the final aerosol challenge, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cytological analysis and lung tissue for histological examination.

Histological Assessment of Eosinophil Infiltration in Lung Tissue

This protocol details the preparation and staining of lung tissue to visualize eosinophil infiltration.

Materials:

Procedure:

  • Tissue Fixation and Processing:

    • Following euthanasia, perfuse the lungs with 10% neutral buffered formalin through the trachea to ensure proper inflation and fixation.

    • Excise the lungs and immerse in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning:

    • Using a microtome, cut 4-5 µm thick sections from the paraffin-embedded lung tissue blocks.

    • Mount the sections onto glass slides.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

    • Stain the nuclei with Hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate with 1% acid-alcohol for a few seconds.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

    • Rinse in tap water.

    • Counterstain with Eosin for 1-2 minutes.

    • Dehydrate the stained slides through a graded series of ethanol and clear in xylene.

    • Mount with a coverslip using a resinous mounting medium.

Quantification of Eosinophil Infiltration

This protocol provides a method for quantifying the number of eosinophils in the stained lung tissue sections.

Materials:

  • Light microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Microscopic Examination:

    • Under the light microscope, identify eosinophils by their characteristic bilobed nuclei and intensely pink/red cytoplasmic granules in the H&E stained sections.

  • Image Acquisition:

    • Capture images of at least five randomly selected high-power fields (HPF, 400x magnification) per lung section, focusing on the peribronchial and perivascular areas where inflammatory infiltrates are most prominent.

  • Eosinophil Counting:

    • Manual Counting: Manually count the number of eosinophils within each HPF. The results can be expressed as the average number of eosinophils per HPF.

    • Image Analysis Software:

      • Use image analysis software to set a color threshold to specifically select the eosin-stained granules of the eosinophils.

      • Set size and circularity parameters to exclude non-specific staining and other cell types.

      • The software can then automatically count the number of identified eosinophils per HPF.

  • Data Analysis:

    • Calculate the mean number of eosinophils per HPF for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the eosinophil counts between the different treatment groups.

Visualizations

Hypothesized Signaling Pathway of this compound in Inhibiting Eosinophil Infiltration

BakkenolideB_Pathway cluster_th2 Th2 Differentiation and Cytokine Production cluster_chemoattraction Eosinophil Chemoattraction Allergen Allergen (OVA) APC Antigen Presenting Cell Allergen->APC Th0 Naive T Cell APC->Th0 Presents Antigen Th2 Th2 Cell Th0->Th2 Differentiation IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 IL4->Th2 Autocrine STAT6 STAT6 IL4->STAT6 Activates Eosinophil Eosinophil IL5->Eosinophil Promotes Survival & Activation EpithelialCell Airway Epithelial Cell IL13->EpithelialCell Stimulates Eotaxin Eotaxin EpithelialCell->Eotaxin Eotaxin->Eosinophil Chemoattractant Infiltration Eosinophil Infiltration Eosinophil->Infiltration BakkenolideB This compound NFkB NF-κB Pathway BakkenolideB->NFkB Inhibits GATA3 GATA3 BakkenolideB->GATA3 Inhibits (Hypothesized) BakkenolideB->STAT6 Inhibits (Hypothesized) NFkB->Th2 Activation NFkB->EpithelialCell Activation GATA3->Th2 Master Regulator STAT6->GATA3 Induces

Caption: Hypothesized signaling pathway for this compound's inhibition of eosinophil infiltration.

Experimental Workflow for Assessing this compound

Experimental_Workflow start Start sensitization Sensitization of Mice with OVA/Alum (Day 0 & 14) start->sensitization challenge Aerosol Challenge with OVA (Day 21-23) sensitization->challenge treatment Administer this compound (1 hr before each challenge) challenge->treatment euthanasia Euthanasia and Sample Collection (24-48 hrs post-final challenge) challenge->euthanasia treatment->challenge balf_analysis BALF Analysis: Cell Count & Differential euthanasia->balf_analysis histology Lung Tissue Processing: Fixation, Embedding, Sectioning euthanasia->histology data_analysis Data Analysis and Interpretation balf_analysis->data_analysis staining H&E Staining of Lung Sections histology->staining quantification Quantification of Eosinophil Infiltration (Microscopy & Image Analysis) staining->quantification quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the effect of this compound on eosinophil infiltration.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in mitigating eosinophil infiltration in the context of allergic asthma. The use of a well-established in vivo model, coupled with detailed histological and quantitative analysis, will enable researchers to generate reliable and reproducible data. Further investigation into the precise molecular mechanisms, including the direct effects of this compound on Th2 cytokine and eotaxin production, will be crucial in fully elucidating its mode of action and advancing its development as a potential treatment for eosinophilic disorders.

References

Troubleshooting & Optimization

How to improve the solubility of Bakkenolide B for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bakkenolide (B600228) B. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Bakkenolide B in their cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a primary focus on improving the solubility of this promising sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a sesquiterpenoid lactone isolated from the leaves of Petasites japonicus.[1][2][3] It is recognized for its significant anti-allergic and anti-inflammatory properties.[3][4] Research has shown that this compound can inhibit mast cell degranulation and suppress the production of pro-inflammatory mediators.[4]

Q2: I am having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?

A2: this compound is a hydrophobic compound with poor water solubility. The recommended primary solvent for preparing stock solutions for cell-based assays is dimethyl sulfoxide (B87167) (DMSO).[5][6] Other organic solvents such as ethanol, acetone, chloroform, and dichloromethane (B109758) can also dissolve this compound, but DMSO is the most commonly used and compatible solvent for cell culture applications.[6][7]

Q3: What is the maximum achievable concentration of this compound in DMSO?

A3: While a definitive maximum solubility limit is not widely published, commercial suppliers suggest that stock solutions of at least 10 mM in DMSO are readily achievable.[6] Some protocols have utilized a "mother liquor" concentration of 40 mg/mL (approximately 102 mM) in DMSO. For most cell-based assays, a 10 mM to 50 mM stock solution in DMSO is a practical and effective starting point.

Q4: My this compound is not fully dissolving in DMSO, even at moderate concentrations. What can I do?

A4: To enhance the dissolution of this compound in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[5] Ensure that the this compound and DMSO are of high purity and anhydrous, as water contamination can reduce solubility.

Q5: What is the recommended final concentration of DMSO in the cell culture medium?

A5: It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with a concentration below 0.1% being ideal, especially for sensitive or primary cells.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to several months) or at -80°C for long-term storage (up to a year). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in cell culture medium upon dilution of DMSO stock. The solubility of this compound in the aqueous medium has been exceeded.- Decrease the final concentration of this compound in the assay. - Increase the volume of cell culture medium for dilution. - Ensure rapid and thorough mixing when adding the DMSO stock to the medium. - Consider a multi-step dilution process (see Protocol 2).
High variability in experimental results. Incomplete dissolution of this compound leading to inconsistent concentrations in wells.- Confirm that the this compound is fully dissolved in the DMSO stock before use. Visually inspect for any particulates. - Vortex the stock solution before making dilutions. - When preparing working solutions, add the DMSO stock to the medium and vortex immediately.
Observed cytotoxicity in vehicle control wells. The final DMSO concentration is too high for the specific cell line being used.- Reduce the final DMSO concentration to 0.1% or lower. This may require preparing a more concentrated initial stock of this compound if a high final concentration of the compound is needed. - Test the tolerance of your specific cell line to a range of DMSO concentrations to determine the maximum non-toxic level.
Loss of this compound activity over time. Improper storage of the compound or stock solution.- Store the solid compound and DMSO stock solutions at the recommended temperatures (-20°C or -80°C). - Protect from light. - Avoid repeated freeze-thaw cycles by preparing aliquots.

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing this compound solutions.

Parameter Value Notes
Molecular Weight 390.47 g/mol
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)High purity, anhydrous DMSO is recommended.
Achievable Stock Concentration in DMSO 10 mM - 100 mMA 10 mM stock is a good starting point for most applications.
Final DMSO Concentration in Cell Culture < 0.5% (ideal: < 0.1%)Cell line dependent; always include a vehicle control.
Storage of DMSO Stock Solution -20°C (short-term) or -80°C (long-term)Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution

This protocol describes the standard method for preparing a working solution of this compound from a DMSO stock.

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight = 390.47 g/mol ).

    • Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.

    • Vortex thoroughly until the solid is completely dissolved. If needed, gently warm the solution to 37°C or sonicate for 5-10 minutes.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium.

    • Immediately vortex the diluted solution to ensure rapid and uniform dispersion of this compound and prevent precipitation.

    • The final DMSO concentration in this example will be 0.1%.

Protocol 2: Enhanced Solubility using a Step-wise Dilution with Serum

For particularly sensitive applications or when higher final concentrations of this compound are required, this method can improve solubility in the final culture medium.

  • Prepare a 10 mM Stock Solution in DMSO:

    • Follow step 1 from Protocol 1.

  • Intermediate Dilution in Serum:

    • Pre-warm fetal bovine serum (FBS) to approximately 50°C in a water bath.

    • Perform a 1:10 dilution of the 10 mM DMSO stock solution into the pre-warmed FBS (e.g., 10 µL of stock into 90 µL of FBS). This will result in a 1 mM intermediate stock. Keep this solution warm.

  • Final Dilution in Cell Culture Medium:

    • Perform the final dilution of the 1 mM intermediate stock into pre-warmed cell culture medium (containing your standard percentage of FBS) to achieve the desired final concentration. For example, to make a 10 µM final solution, add 10 µL of the 1 mM intermediate stock to 990 µL of culture medium.

Visualizations

Signaling Pathways of this compound

This compound has been shown to exert its anti-inflammatory and immunomodulatory effects through multiple signaling pathways.

BakkenolideB_Signaling cluster_0 AMPK/Nrf2 Pathway cluster_1 Calcineurin/NFAT Pathway BakkenolideB This compound AMPK AMPK BakkenolideB->AMPK Activates Calcineurin Calcineurin BakkenolideB->Calcineurin Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 Upregulates Inflammation Neuroinflammation HO1_NQO1->Inflammation Inhibits NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) IL2_promoter IL-2 Promoter NFAT->IL2_promoter Translocates to nucleus and binds to IL2_production IL-2 Production IL2_promoter->IL2_production Induces

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Improving Solubility

The following workflow outlines a logical approach to troubleshooting and optimizing the solubility of this compound for your cell-based assays.

Solubility_Workflow Start Start: Prepare 10 mM This compound in DMSO Check_Solubility Is the stock solution clear? Start->Check_Solubility Warm_Sonicate Warm to 37°C and/or sonicate Check_Solubility->Warm_Sonicate No Dilute Dilute to final concentration in pre-warmed medium Check_Solubility->Dilute Yes Warm_Sonicate->Check_Solubility Check_Precipitation Does precipitation occur? Dilute->Check_Precipitation Proceed Proceed with experiment Check_Precipitation->Proceed No Troubleshoot Troubleshoot Check_Precipitation->Troubleshoot Yes Lower_Concentration Lower final concentration Troubleshoot->Lower_Concentration Use_Protocol2 Use Protocol 2 (Step-wise dilution with serum) Troubleshoot->Use_Protocol2 Lower_Concentration->Dilute Use_Protocol2->Dilute

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Bakkenolide B for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Bakkenolide (B600228) B in anti-inflammatory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Bakkenolide B in in-vitro anti-inflammatory assays?

A1: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. Studies on related bakkenolides have shown significant anti-inflammatory effects within this range, particularly between 10 µM and 50 µM, for inhibiting pro-inflammatory cytokines in cell lines like human umbilical vein endothelial cells (HUVECs).[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: I am observing cytotoxicity at higher concentrations of this compound. What is the expected cytotoxic concentration?

A2: Cytotoxicity can vary significantly between cell types. For instance, in HUVECs, a related compound, Bakkenolide-IIIa, showed reduced cell viability at concentrations of 100 µM and 200 µM.[1] If you observe cytotoxicity, it is recommended to perform a cell viability assay (e.g., MTT or LDH assay) to establish a non-toxic working concentration range. Consider lowering the concentration and/or reducing the incubation time.

Q3: My results for cytokine inhibition are inconsistent. What are the common causes for this variability?

A3: Inconsistent results can stem from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as inflammatory responses can change with excessive passaging.

  • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. It is advisable to test each new lot to determine the optimal concentration for inducing a consistent inflammatory response.

  • Compound Stability: Ensure your this compound stock solution is properly stored (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.

  • Pre-incubation Time: The timing of this compound pre-treatment before LPS stimulation is critical. A pre-incubation period of 1 to 2 hours is common, but this may need optimization for your specific experimental setup.

Q4: Which signaling pathways are primarily modulated by this compound to exert its anti-inflammatory effects?

A4: this compound has been shown to modulate several key anti-inflammatory signaling pathways. Its primary mechanisms include the activation of the AMPK/Nrf2 pathway, which leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO-1.[3] It also inhibits the production of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2, which are typically regulated by the NF-κB and MAPK signaling pathways.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant reduction in pro-inflammatory markers (e.g., TNF-α, IL-6). 1. This compound concentration is too low.2. Insufficient pre-incubation time.3. Inadequate LPS stimulation.1. Perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM).2. Optimize pre-incubation time (e.g., 1h, 2h, 4h) before adding LPS.3. Confirm LPS activity and concentration. Ensure a robust inflammatory response in your positive control.
High cell death observed in this compound treated wells. 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.1. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT) to determine the IC50 and select non-toxic concentrations.2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%).
High variability between replicate wells. 1. Inconsistent cell seeding density.2. Pipetting errors during treatment.3. Edge effects in the culture plate.1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and be consistent with technique. Mix well after adding reagents.3. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations.

Data on Anti-inflammatory Effects of Bakkenolides

The following tables summarize the effective concentrations of bakkenolides in reducing various pro-inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines by Bakkenolide-IIIa in LPS-stimulated HUVECs

Cytokine10 µM Bakkenolide-IIIa20 µM Bakkenolide-IIIa50 µM Bakkenolide-IIIa
TNF-α Noticeable ReductionSignificant ReductionStrong Reduction
IL-1β Noticeable ReductionSignificant ReductionStrong Reduction
IL-6 Noticeable ReductionSignificant ReductionStrong Reduction
IL-8 Noticeable ReductionSignificant ReductionStrong Reduction

Table 2: General Effects of this compound on Inflammatory Mediators

Target MediatorCell TypeObserved Effect
IL-1β, IL-6, IL-12, TNF-α MicrogliaSignificant reduction with pretreatment.
iNOS, COX-2 Mouse Peritoneal MacrophagesInhibition of gene induction.
Mast Cell Degranulation RBL-2H3 Mast CellsConcentration-dependent inhibition.

Experimental Protocols

Protocol 1: In-vitro Anti-inflammatory Activity Assay in Macrophages (RAW 264.7)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group (no LPS, no treatment) and a positive control group (LPS only).

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant to measure cytokine levels.

  • Analysis (ELISA): Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis (Western Blot): Lyse the remaining cells to extract total protein. Use Western blotting to analyze the expression levels of key signaling proteins like p-p65 (NF-κB), p-p38 (MAPK), and HO-1.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Protein Extraction: After treatment and stimulation as described above, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, HO-1, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensity using software like ImageJ.

Visualizations

Signaling Pathways

BakkenolideB_Signaling_Pathways cluster_LPS Inflammatory Stimulus (LPS) cluster_BakkenolideB Therapeutic Intervention cluster_Pathways Intracellular Signaling Cascades cluster_Response Cellular Response LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK (p38, ERK) LPS->MAPK Activates BakkB This compound BakkB->IKK Inhibits BakkB->MAPK Inhibits AMPK AMPK BakkB->AMPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Nrf2 Nrf2 AMPK->Nrf2 Activates Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocates Antioxidants Antioxidant Genes (HO-1, NQO-1) Nrf2_nuc->Antioxidants Induces Transcription

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis A 1. Culture & Seed Cells (e.g., RAW 264.7) B 2. Pre-treat with This compound (Dose-Response) A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant & Cell Lysate C->D E 5a. Measure Cytokines (ELISA) D->E F 5b. Analyze Proteins (Western Blot) D->F G 6. Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for assessing this compound's effects.

References

Troubleshooting Bakkenolide B instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide B. The information provided is intended to help address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitation upon preparation. What should I do?

A1: this compound has limited solubility in aqueous solutions. Cloudiness or precipitation may indicate that the compound has fallen out of solution. To address this:

  • Ensure complete initial dissolution: this compound is often supplied as a powder or crystalline solid. It is recommended to first dissolve it in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727), to create a concentrated stock solution before making further dilutions in aqueous buffers.

  • Check the final concentration: Avoid preparing aqueous solutions at concentrations that exceed the solubility limit of this compound.

  • Gentle warming and sonication: For stock solutions, gentle warming to 37°C and sonication can aid in dissolution.

  • pH of the buffer: The pH of your aqueous solution can influence the solubility and stability of this compound. It is advisable to test solubility in a small volume of your experimental buffer before preparing a large batch.

Q2: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

A2: A decrease in activity is often indicative of compound degradation. This compound, like many sesquiterpene lactones, can be unstable in aqueous solutions. The primary cause is likely hydrolysis of the lactone ring or other ester functionalities, especially at neutral to alkaline pH.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To ensure the longevity of your this compound, it is crucial to store it properly. For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. Stock solutions, typically prepared in an anhydrous organic solvent like DMSO, should also be stored at -20°C in tightly sealed vials to prevent moisture absorption. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.

Q4: Can I autoclave my aqueous solution containing this compound for sterilization?

A4: It is not recommended to autoclave solutions containing this compound. The high temperatures can lead to significant degradation of the compound. For sterilization, it is preferable to filter-sterilize the aqueous buffer before adding this compound from a stock solution prepared in a sterile organic solvent.

Troubleshooting Guide: this compound Instability

This guide provides a structured approach to troubleshoot issues related to the instability of this compound in your experiments.

Problem Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in aqueous buffer during the experiment.- Prepare fresh working solutions of this compound for each experiment.- Minimize the time the compound spends in aqueous buffer before use.- Consider performing a time-course experiment to assess the stability of this compound in your specific experimental buffer.
Loss of compound during storage Improper storage of stock or solid compound.- Store solid this compound at -20°C under argon or nitrogen if possible.- Store stock solutions in anhydrous DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect from light at all stages of storage and handling.
Formation of unknown peaks in HPLC analysis Degradation of this compound into one or more degradation products.- Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products.- Adjust the pH of your aqueous solution to a more acidic range (e.g., pH 5-6) if your experimental design allows, as sesquiterpene lactones are generally more stable at acidic pH.
Reduced biological activity in cell-based assays Instability in cell culture media at 37°C.- Sesquiterpene lactones with side chains have been reported to lose these chains at pH 7.4 and 37°C[1].- Minimize the pre-incubation time of this compound in the cell culture medium before adding to the cells.- Consider a dose-response experiment with freshly prepared solutions to confirm the expected activity.

Data Presentation: Expected Stability of Sesquiterpene Lactones

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the expected stability of sesquiterpene lactones based on their general chemical properties. This can be used as a guideline for handling this compound.

Condition Parameter Expected Stability Primary Degradation Pathway
pH Acidic (pH 3-6)Generally more stableAcid-catalyzed hydrolysis (slower)
Neutral (pH 7)Moderately stableHydrolysis
Alkaline (pH > 8)UnstableBase-catalyzed hydrolysis (rapid)
Temperature -20°C (in anhydrous solvent)High stability (months)Minimal degradation
4°C (in aqueous buffer)Limited stability (days)Hydrolysis
Room Temperature (in aqueous buffer)Low stability (hours to days)Accelerated hydrolysis
37°C (in aqueous buffer)Very low stability (hours)Rapid hydrolysis and potential loss of side chains[1]
Light Exposure to UV or ambient lightCan promote degradationPhotodegradation
Oxidizing Agents Presence of peroxides, etc.Susceptible to oxidationOxidation of functional groups

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • High-purity water

    • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Alkaline Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and take samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize each sample with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period (e.g., 2, 6, 12, 24 hours). Analyze the samples by HPLC at each time point.

    • Thermal Degradation: Place a vial of the this compound stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period. Also, test the stability of the solid compound under the same conditions. Analyze samples at various time points.

    • Photolytic Degradation: Expose a solution of this compound in a photostability chamber to a controlled light source (e.g., UV and visible light). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at various time points.

    • Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis cluster_troubleshooting Troubleshooting start This compound (Solid) stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Prepare Aqueous Working Solution stock->working invitro In Vitro Assay working->invitro invivo In Vivo Study working->invivo hplc HPLC Analysis invitro->hplc invivo->hplc ms Mass Spectrometry hplc->ms degradation Degradation Observed hplc->degradation degradation->stock degradation->working Prepare Fresh

Caption: Experimental workflow for using this compound, from solution preparation to analysis and troubleshooting.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Bakkenolide_B This compound (Intact) Hydrolyzed Hydrolyzed Lactone Ring Bakkenolide_B->Hydrolyzed Hydrolysis Side_Chain_Cleavage Cleaved Side Chain Bakkenolide_B->Side_Chain_Cleavage Hydrolysis Oxidized Oxidized Derivatives Bakkenolide_B->Oxidized Oxidation Photodegraded Photodegradation Products Bakkenolide_B->Photodegraded Photolysis pH High pH (>7) pH->Hydrolyzed Temp High Temperature (>25°C) Temp->Hydrolyzed Temp->Side_Chain_Cleavage Light UV/Visible Light Light->Photodegraded Oxidation Oxidizing Agents Oxidation->Oxidized

Caption: Potential degradation pathways of this compound under various stress conditions.

ampk_nrf2_pathway Bakkenolide_B This compound AMPK AMPK Bakkenolide_B->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 (Cytosolic Complex) AMPK->Nrf2_Keap1 Phosphorylates & Disrupts Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes Promotes Transcription

Caption: this compound activates the AMPK/Nrf2 signaling pathway to exert its antioxidant and anti-inflammatory effects.

calcineurin_pathway Stimulus External Stimulus (e.g., Antigen) Ca_increase ↑ Intracellular Ca²⁺ Stimulus->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin Activates NFAT_P NFAT-P (Cytosol, Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus, Active) NFAT_P->NFAT Translocation Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Induces Bakkenolide_B This compound Bakkenolide_B->Calcineurin Inhibits Pathway

Caption: this compound is suggested to inhibit the calcineurin-NFAT signaling pathway, reducing the expression of inflammatory genes.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Bakkenolide (B600228) B.

Frequently Asked Questions (FAQs)

Q1: What is Bakkenolide B and why is its oral bioavailability a concern?

A1: this compound is a sesquiterpene lactone isolated from Petasites japonicus.[1][2] It has demonstrated significant anti-allergic and anti-inflammatory properties[2][]. The primary concern with its oral administration is its presumed low bioavailability, which can lead to high variability in therapeutic efficacy. This is common for compounds belonging to the sesquiterpene lactone class, which often exhibit unstable absorption and extensive metabolism[4].

Q2: What are the likely causes of this compound's poor oral bioavailability?

A2: While specific data for this compound is limited, based on its chemical class and available information, the primary causes are likely:

  • Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO, acetone, and chloroform, suggesting it is a lipophilic compound with low water solubility. One estimate places its water solubility at a very low 0.7051 mg/L. Poor solubility in the gastrointestinal fluids is a major rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: Sesquiterpene lactones are known to undergo significant metabolism in the liver and intestines, primarily by cytochrome P450 enzymes such as CYP3A4. This can substantially reduce the amount of active drug reaching systemic circulation.

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which would actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These include:

  • Particle Size Reduction (Nanonization): Increasing the surface area of the drug by reducing its particle size to the nanometer range can enhance its dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can improve its solubility and dissolution.

  • Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can pre-dissolve the drug in a lipid vehicle, which then forms a microemulsion in the gut, facilitating absorption.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) complex can increase its aqueous solubility.

Troubleshooting Guide

Issue 1: Inconsistent results in preclinical oral dosing studies.

  • Question: We are observing high variability in plasma concentrations of this compound in our animal studies. What could be the cause and how can we address it?

  • Answer: High variability is often a hallmark of poor oral bioavailability, especially for compounds with low solubility. The extent of dissolution can be highly sensitive to the local gastrointestinal environment, which can vary between animals and with food intake.

    • Troubleshooting Steps:

      • Characterize Physicochemical Properties: If not already done, confirm the aqueous solubility and lipophilicity (LogP) of your this compound sample. This will help in selecting an appropriate formulation strategy.

      • Formulation Improvement: A simple suspension is likely insufficient. Consider developing a more robust formulation. For a lipophilic compound, a lipid-based formulation like a SMEDDS is a good starting point.

      • Control for Food Effects: Standardize the feeding schedule of your animals, as food can significantly impact the absorption of poorly soluble drugs.

Issue 2: Low systemic exposure despite high oral doses.

  • Question: We are administering high oral doses of this compound, but the measured plasma concentrations (AUC) are very low. How can we improve the systemic exposure?

  • Answer: This suggests that either the drug is not being absorbed from the gut or it is being rapidly cleared before reaching systemic circulation (first-pass metabolism).

    • Troubleshooting Steps:

      • Enhance Dissolution Rate: The primary focus should be on increasing the dissolution of this compound in the gastrointestinal tract. A nanosuspension or an amorphous solid dispersion can be effective.

      • Investigate Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes to determine the extent of first-pass metabolism. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., long-chain fatty acid-based SMEDDS) could potentially bypass the liver to some extent.

      • Consider P-gp Inhibition: If you suspect efflux transporter involvement, co-administration with a known P-gp inhibitor (in a research setting) could clarify the role of this pathway. Some formulation excipients also have P-gp inhibitory effects.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBakkenolide ABakkenolide DGeneral Sesquiterpene Lactones
Molecular Formula C₂₂H₃₀O₆C₁₅H₂₂O₂C₂₁H₂₈O₆SVariable
Molecular Weight 390.47 g/mol 234.33 g/mol 408.5 g/mol Variable
Aqueous Solubility Very Low (estimated at 0.7051 mg/L)Not ReportedNot ReportedGenerally Poor
Lipophilicity (XLogP3) Not Reported3.52.9Generally Lipophilic
Predicted Permeability High (in silico)Not ReportedHigh (in silico)Generally Permeable

Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)

This data is for illustrative purposes to demonstrate potential improvements with formulation strategies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability
Aqueous Suspension 5085 ± 252.0450 ± 1501.0
Nanosuspension 50250 ± 601.51800 ± 4004.0
SMEDDS 50420 ± 901.03150 ± 6507.0

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

  • Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose (HPMC) in deionized water)

    • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

    • High-energy planetary ball mill or bead mill.

  • Methodology:

    • Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) in the stabilizer solution.

    • Add the pre-suspension and milling media to the milling chamber. The chamber should be approximately two-thirds full with the media.

    • Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The milling process should be carried out in a temperature-controlled jacket to dissipate heat.

    • Periodically withdraw samples to measure particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., < 200 nm) is achieved with a narrow polydispersity index (PDI < 0.3).

    • Separate the nanosuspension from the milling media by sieving or decantation.

    • The resulting nanosuspension can be used directly for oral dosing or can be lyophilized into a solid powder for reconstitution.

Protocol 2: Formulation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Objective: To formulate a lipid-based system that forms a microemulsion upon gentle agitation in aqueous media, enhancing the solubilization and absorption of this compound.

  • Materials:

    • This compound

    • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

    • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

    • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Methodology:

    • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Ternary Phase Diagram Construction: To identify the self-microemulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.

    • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the ratios determined from the ternary phase diagram. b. Heat the mixture to approximately 40°C and vortex until a clear, homogenous liquid is formed. c. Add the required amount of this compound to the excipient mixture and vortex until the drug is completely dissolved.

    • Evaluation: a. Self-Emulsification Test: Add 1 mL of the prepared SMEDDS formulation to 250 mL of deionized water in a beaker with gentle stirring. Observe the formation of a clear or slightly bluish microemulsion. b. Droplet Size Analysis: Measure the globule size and PDI of the resulting microemulsion using DLS. A droplet size of < 100 nm is generally desired.

Visualizations

G cluster_0 Challenges to Oral Bioavailability of this compound A Oral Administration of This compound B Poor Aqueous Solubility A->B C Low Dissolution Rate B->C D Incomplete Absorption C->D E First-Pass Metabolism (Intestine/Liver) D->E F Low Systemic Bioavailability D->F G P-gp Efflux D->G E->F G->D

Caption: Key obstacles limiting the oral bioavailability of this compound.

G cluster_0 SMEDDS Mechanism for Bioavailability Enhancement A Oral Administration of This compound in SMEDDS B Dispersion in GI Fluids A->B C Spontaneous Formation of Drug-Loaded Microemulsion (Droplets < 100 nm) B->C D Increased Surface Area for Drug Release and Absorption C->D E Enhanced Absorption through Intestinal Wall D->E F Improved Systemic Bioavailability E->F G Potential for Lymphatic Uptake (Bypasses Liver) E->G G->F

Caption: Mechanism of SMEDDS in improving this compound absorption.

G cluster_0 Workflow for Evaluating Bioavailability Enhancement Strategies A Physicochemical Characterization of This compound B Selection of Formulation Strategies (e.g., Nanosuspension, SMEDDS) A->B C Formulation Development and Optimization B->C D In Vitro Characterization (Particle Size, Dissolution) C->D E In Vivo Pharmacokinetic Study in Animal Model D->E F Data Analysis and Comparison of Formulations E->F G Selection of Lead Formulation for Further Development F->G

References

Technical Support Center: Identifying Off-Target Effects of Bakkenolide B In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of Bakkenolide (B600228) B in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of Bakkenolide B?

A1: this compound is primarily recognized for its anti-inflammatory and anti-allergic properties.[1][2] Its mechanism of action is understood to involve the activation of the AMPK/Nrf2 signaling pathway, which helps to reduce oxidative stress and inflammation.[3] It has also been shown to inhibit the degranulation of mast cells and reduce the production of pro-inflammatory cytokines and enzymes such as interleukin (IL)-1β, IL-6, IL-12, tumor necrosis factor (TNF)-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase 2 (COX-2).[2][3] Additionally, some studies suggest it may influence Ca2+ signaling and inhibit the production of IL-2.

Q2: Are there any known off-target effects or toxicities of this compound?

A2: Currently, there is a lack of specific published in vivo toxicology or safety pharmacology data for this compound. However, this compound belongs to the class of sesquiterpene lactones. Compounds in this class are known to have potential for cytotoxicity and genotoxicity, which may be linked to their alkylating capabilities. Therefore, it is crucial for researchers to conduct their own initial toxicity assessments.

Q3: What are the general approaches to identifying off-target effects of a small molecule like this compound in vivo?

A3: Identifying off-target effects in vivo typically involves a multi-pronged approach that can include:

  • Safety Pharmacology Studies: These are designed to investigate the potential undesirable pharmacodynamic effects on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.

  • Chemical Proteomics: This approach aims to identify the direct protein binding partners of a compound in a biological system, revealing both on- and off-targets.

  • Broad Toxicological Screening: Acute and subchronic toxicity studies can help identify unexpected adverse effects that may point to off-target interactions.

  • Phenotypic Screening: Careful observation of unexpected behavioral or physiological changes in animal models can provide clues to off-target effects.

Q4: I am observing an unexpected phenotype in my animal model treated with this compound. How can I begin to investigate if this is an off-target effect?

A4: If you observe an unexpected phenotype, a systematic approach is recommended. First, ensure the phenotype is dose-dependent and reproducible. Next, consider conducting a preliminary safety pharmacology screen to assess effects on major organ systems. If the phenotype is still unexplained, more advanced techniques like in vivo chemical proteomics can be employed to identify potential off-target binding proteins.

Troubleshooting Guides

Problem 1: Unexpected Sedation or Motor Impairment in Rodents
Possible Cause Troubleshooting Step
Off-target CNS effect Conduct a functional observational battery (FOB) or Irwin test to systematically assess central nervous system function. Key parameters to observe include changes in posture, gait, grooming, and reflex responses.
Metabolite activity Characterize the major metabolites of this compound in your animal model and test their activity in relevant in vitro assays.
Vehicle-related effects Administer a vehicle-only control group under the exact same experimental conditions to rule out effects of the formulation.
Problem 2: Unexplained Changes in Cardiovascular Parameters (e.g., heart rate, blood pressure)
Possible Cause Troubleshooting Step
Direct off-target cardiovascular effect Perform a cardiovascular safety pharmacology study. In conscious, freely moving animals, use telemetry to continuously monitor ECG, heart rate, and blood pressure.
Indirect effect via autonomic nervous system Evaluate autonomic nervous system function by measuring heart rate variability and blood pressure responses to autonomic challenges.
Electrolyte imbalance Measure serum electrolyte levels, as changes can impact cardiovascular function.
Problem 3: Evidence of Hepatic or Renal Toxicity in Histopathology

| Possible Cause | Troubleshooting Step | | :--- | Off-target toxicity | Conduct a subchronic toxicity study with multiple dose groups. Monitor clinical signs, body weight, food and water consumption, and perform detailed histopathological analysis of the liver and kidneys. Include comprehensive blood chemistry and hematology panels. | | Reactive metabolite formation | Use in vivo chemical proteomics with a tagged this compound analog to identify proteins that are covalently modified by reactive metabolites in the liver and kidneys. | | Induction of oxidative stress | Measure markers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels) in liver and kidney tissue homogenates. |

Experimental Protocols

Protocol 1: In Vivo Safety Pharmacology Core Battery

This protocol outlines a basic safety pharmacology core battery to assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.

1. Animals:

  • Species: Wistar rats (or other appropriate rodent model)

  • Sex: Male and female

  • Number: 8 per group (4 male, 4 female)

2. Groups:

  • Group 1: Vehicle control

  • Group 2: Low dose of this compound

  • Group 3: Mid dose of this compound

  • Group 4: High dose of this compound

3. Procedures:

  • Central Nervous System (CNS) Assessment:

    • Perform a Functional Observational Battery (FOB) or a modified Irwin test at pre-dose and at multiple time points post-dose (e.g., 1, 4, and 24 hours).

    • Observe and score parameters such as posture, gait, grooming, activity level, and sensory-motor reflexes.

  • Cardiovascular System Assessment:

    • Use telemetry-implanted animals for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.

    • Record data continuously from pre-dose to 24 hours post-dose.

    • Analyze for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT).

  • Respiratory System Assessment:

    • Use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.

    • Acclimate animals to the plethysmography chambers before the study.

    • Measure respiratory parameters at pre-dose and at multiple time points post-dose.

4. Data Analysis:

  • Analyze all quantitative data for statistically significant differences between treated and control groups.

  • Summarize qualitative observations from the CNS assessment.

Protocol 2: In Vivo Chemical Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying protein targets of this compound in vivo using a clickable probe.

1. Synthesis of a Clickable this compound Probe:

  • Synthesize an analog of this compound that contains a bioorthogonal handle, such as an alkyne or azide (B81097) group, at a position that is not critical for its biological activity.

  • Validate that the probe retains the on-target activity of the parent compound.

2. In Vivo Dosing and Tissue Collection:

  • Dose animals (e.g., mice) with the clickable this compound probe or vehicle control.

  • At a specified time point, euthanize the animals and perfuse tissues to remove blood.

  • Collect tissues of interest (e.g., liver, brain, lung) and snap-freeze in liquid nitrogen.

3. Tissue Lysis and Click Chemistry:

  • Homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.

4. Enrichment of Target Proteins:

  • Incubate the biotin-labeled proteome with streptavidin-coated beads to enrich for the probe-bound proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. Proteomic Analysis:

  • Elute the bound proteins from the beads and digest them with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the enriched proteins using a proteomics software suite.

  • Proteins that are significantly enriched in the probe-treated group compared to the vehicle control are potential off-targets.

Data Presentation

Table 1: Example Data from a Cardiovascular Safety Pharmacology Study

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Heart Rate (bpm) 350 ± 20345 ± 18330 ± 25280 ± 30
Mean Arterial Pressure (mmHg) 105 ± 8102 ± 798 ± 985 ± 10
QTc Interval (ms) 75 ± 576 ± 680 ± 795 ± 8
p < 0.05 compared to vehicle control

Table 2: Example Hit List from an In Vivo Chemical Proteomics Experiment

Protein IDProtein NameFold Enrichment (Probe/Vehicle)p-valueKnown Function
P12345On-Target Protein X15.2< 0.001Kinase
Q67890Off-Target Protein A8.5< 0.01Ion Channel
R13579Off-Target Protein B5.1< 0.05Metabolic Enzyme

Visualizations

on_target_pathway Bakkenolide_B This compound AMPK AMPK Bakkenolide_B->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates ARE ARE Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Inflammation Neuroinflammation Antioxidant_Enzymes->Inflammation Inhibits

Caption: On-target signaling pathway of this compound.

experimental_workflow cluster_in_vivo In Vivo Experiment cluster_analysis Off-Target Analysis cluster_outcome Outcome Animal_Dosing Animal Dosing (Vehicle vs. This compound) Phenotypic_Observation Phenotypic Observation Animal_Dosing->Phenotypic_Observation Tissue_Collection Tissue Collection Phenotypic_Observation->Tissue_Collection Safety_Pharmacology Safety Pharmacology (CNS, CV, Resp) Tissue_Collection->Safety_Pharmacology Chemical_Proteomics Chemical Proteomics Tissue_Collection->Chemical_Proteomics Histopathology Histopathology & Blood Chemistry Tissue_Collection->Histopathology Off_Target_Identification Identification of Potential Off-Targets Safety_Pharmacology->Off_Target_Identification Chemical_Proteomics->Off_Target_Identification Histopathology->Off_Target_Identification

Caption: Experimental workflow for identifying off-target effects.

troubleshooting_logic Unexpected_Phenotype Unexpected Phenotype Observed Dose_Dependent Is the effect dose-dependent? Unexpected_Phenotype->Dose_Dependent Safety_Pharm_Screen Perform Safety Pharmacology Screen Dose_Dependent->Safety_Pharm_Screen Yes Re_evaluate Re-evaluate Experiment (e.g., vehicle, formulation) Dose_Dependent->Re_evaluate No Chem_Proteomics Consider Chemical Proteomics Safety_Pharm_Screen->Chem_Proteomics If unexplained Off_Target_Hypothesis Generate Off-Target Hypothesis Safety_Pharm_Screen->Off_Target_Hypothesis Chem_Proteomics->Off_Target_Hypothesis

Caption: Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: Bakkenolide B Cytotoxicity Assessment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Bakkenolide (B600228) B in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is Bakkenolide B and what are its known biological activities?

This compound is a sesquiterpene lactone isolated from Petasites japonicus. It is known to possess significant anti-inflammatory and anti-allergic properties.[1][2] Research suggests that it can inhibit the production of pro-inflammatory cytokines in microglia, indicating potential neuroprotective effects.[2]

Q2: What are the expected cytotoxic effects of this compound on primary cells?

Currently, there is limited direct evidence detailing the cytotoxicity of this compound across a wide range of primary cell cultures. However, studies on related compounds, such as Bakkenolide-IIIa, have shown protective effects on primary hippocampal neurons and human umbilical vein endothelial cells (HUVECs) at certain concentrations, suggesting that cytotoxic effects may be cell-type and concentration-dependent.[3][4][5] It is crucial to perform dose-response studies to determine the specific cytotoxic profile of this compound in the primary cell type of interest.

Q3: Which signaling pathways might be involved in this compound-induced cellular responses?

While direct evidence for this compound is still emerging, studies on total bakkenolides and specific analogues like Bakkenolide-IIIa suggest involvement of the NF-κB and MAPK/ERK signaling pathways.[3][6] These pathways are critical regulators of inflammation, cell survival, and apoptosis. Bakkenolide-IIIa has been shown to inhibit the activation of NF-κB, which could explain its anti-inflammatory and cell-protective effects in some contexts.[3][6]

Q4: How should I prepare this compound for in vitro experiments?

This compound is a natural compound that may have limited aqueous solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Uneven cell seeding, edge effects in multi-well plates, or inconsistent compound dissolution.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension and uniform cell seeding density across all wells.

    • To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

    • Thoroughly mix the this compound solution after diluting it in the culture medium to ensure a homogenous concentration before adding it to the cells.

Issue 2: Unexpectedly high cytotoxicity at low concentrations.

  • Possible Cause: Contamination of cell cultures (e.g., mycoplasma), poor health of primary cells, or instability of this compound in the culture medium.

  • Troubleshooting Steps:

    • Regularly test your cell cultures for mycoplasma contamination.

    • Use primary cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment.

    • Consider the stability of this compound in your specific culture medium over the duration of the experiment. It may be necessary to perform shorter-term assays or replenish the compound during longer incubation periods.

Issue 3: Difficulty distinguishing between cytotoxic and cytostatic effects.

  • Possible Cause: Cell viability assays like the MTT assay measure metabolic activity, which may not directly correlate with cell death. A reduction in metabolic activity could indicate either cell death or an inhibition of cell proliferation (cytostatic effect).

  • Troubleshooting Steps:

    • Complement your viability assay with a direct measure of cell death, such as an apoptosis assay (e.g., Annexin V/Propidium Iodide staining) or a necrosis assay (e.g., LDH release assay).

    • Perform cell cycle analysis to determine if this compound causes cell cycle arrest at specific phases.

Data Presentation

Table 1: Representative Cytotoxicity Data for Bakkenolide Analogues in Primary Cells

CompoundCell TypeAssayEndpointResultReference
Bakkenolide-IIIaPrimary Hippocampal NeuronsMTT AssayCell ViabilityIncreased cell viability after oxygen-glucose deprivation[3]
Bakkenolide-IIIaPrimary Hippocampal NeuronsTUNEL AssayApoptosisDecreased number of apoptotic cells[3]
Total BakkenolidesPrimary Cultured NeuronsCell Death AssayCell DeathSignificantly attenuated cell death[6]
Total BakkenolidesPrimary Cultured NeuronsApoptosis AssayApoptosisSignificantly attenuated apoptosis[6]
Bakkenolide-IIIaHuman Umbilical Vein Endothelial Cells (HUVECs)MTT AssayCell ViabilityAlleviated LPS-induced survival inhibition[4][5]

Note: This table provides representative data for related compounds due to the limited availability of specific IC50 values for this compound in primary cell cultures.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be consistent across all treatments and not exceed 0.1%. Remove the old medium and add the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Treated and untreated primary cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat primary cells with the desired concentrations of this compound for the specified duration. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Cytotoxicity Assay seed_cells Seed Primary Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_treatment Add Treatment to Cells overnight_incubation->add_treatment prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_treatment incubate_treatment Incubate (24-72h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Experimental workflow for this compound cytotoxicity assessment using the MTT assay.

signaling_pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes activates Bakkenolide_B This compound Bakkenolide_B->IKK inhibits?

References

How to store and handle Bakkenolide B powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Bakkenolide (B600228) B powder.

Frequently Asked Questions (FAQs)

Q1: How should I store Bakkenolide B powder upon receipt?

A: Upon receipt, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Proper storage is crucial to maintain the compound's stability and integrity for long-term use.

Q2: The powder has shifted during shipping and is on the cap. What should I do?

A: This is common. Before opening the vial, gently tap it on a hard surface to ensure all the powder settles at the bottom. This will prevent any loss of the compound when you open the cap.

Q3: What is the recommended solvent for dissolving this compound?

A: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3] For biological experiments, DMSO is a commonly used solvent.

Q4: How do I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve this compound powder in an appropriate solvent, such as DMSO, to a desired concentration. For example, to make a 10 mM stock solution, you would dissolve 3.9047 mg of this compound (Molecular Weight: 390.47 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing or gentle warming if necessary. See the detailed protocol below for step-by-step instructions.

Q5: How should I store the this compound stock solution?

A: Stock solutions should be stored at -20°C.[2] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Generally, stock solutions are usable for up to two weeks when stored properly.[2]

Q6: What safety precautions should I take when handling this compound powder?

A: When handling this compound powder, it is important to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₃₀O₆
Molecular Weight390.47 g/mol
AppearanceSolid PowderN/A
Melting Point101-102 °C
Boiling Point503.0 ± 50.0 °C at 760 mmHg
Storage Temperature-20°C
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.9047 mg for 1 mL of DMSO. Perform this in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -20°C.

Protocol 2: General Protocol for Assessing the Stability of this compound Solution

This protocol provides a framework for determining the stability of your this compound stock solution under your specific laboratory conditions.

Materials:

  • This compound stock solution

  • Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)

  • Incubators or temperature-controlled environments

  • Light-protected storage containers

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, take an aliquot for analysis. This will serve as your baseline (T=0) measurement. Analyze the concentration and purity of this compound using a validated analytical method (e.g., HPLC).

  • Sample Storage: Store the remaining aliquots under different conditions you wish to test. For example:

    • -20°C (recommended storage)

    • 4°C (refrigerated)

    • Room temperature (ambient)

    • Room temperature with light exposure

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one aliquot from each storage condition.

  • Sample Analysis: Analyze the retrieved aliquots using the same analytical method as the initial analysis.

  • Data Evaluation: Compare the concentration and purity of this compound at each time point to the T=0 measurement. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.

Mandatory Visualizations

experimental_workflow cluster_receipt Receiving and Storage cluster_prep Solution Preparation cluster_experiment Experimental Use receive Receive this compound Powder store_powder Store at -20°C (Light-protected, Sealed) receive->store_powder prepare_stock Prepare Stock Solution (e.g., in DMSO) store_powder->prepare_stock Equilibrate to RT aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_solution Store Aliquots at -20°C aliquot->store_solution thaw Thaw a Single Aliquot store_solution->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Recommended workflow for handling this compound from receipt to experimental use.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IKK:s->IkB:n NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation BakkenolideB This compound BakkenolideB->IKK Inhibits Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB_n->Transcription

References

Technical Support Center: Minimizing Variability in Bakkenolide B In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in in vivo experiments involving Bakkenolide (B600228) B.

Frequently Asked Questions (FAQs)

Q1: What is Bakkenolide B and what are its primary biological activities?

A1: this compound is a sesquiterpene lactone isolated from Petasites japonicus. It is recognized for its significant anti-inflammatory and anti-allergic properties.[1][2] Its mechanisms of action include the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways.[1][2]

Q2: What are the known signaling pathways modulated by this compound?

A2: this compound has been shown to exert its anti-inflammatory effects through the activation of the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] It has also been identified as an inhibitor of interleukin-2 (B1167480) (IL-2) production, suggesting it may inhibit the calcineurin pathway.

Q3: What are the main challenges in working with this compound in vivo?

A3: Like many lipophilic natural products, this compound presents challenges related to poor aqueous solubility, which can lead to difficulties in formulation and low oral bioavailability. This can be a significant source of variability in experimental outcomes. Additionally, as a natural product, its stability in various solvents and dosing vehicles needs to be carefully considered to ensure consistent delivery.

Q4: Are there any established in vivo models where this compound has shown efficacy?

A4: Yes, this compound has demonstrated strong efficacy in an ovalbumin-induced asthma model in mice, where it significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid.[1]

Troubleshooting Guides

Issue 1: High Variability in Pharmacological Response Between Animals

Q: We are observing significant differences in the anti-inflammatory response to this compound between animals in the same treatment group. What could be the cause?

A: High variability is often linked to inconsistent compound administration and bioavailability. Here are some potential causes and solutions:

  • Poor Solubility and Precipitation: this compound is lipophilic and may precipitate out of aqueous-based dosing solutions.

    • Recommended Action: Visually inspect your dosing solution for any precipitate before each administration. Consider using a vehicle in which this compound is more soluble and stable. Oil-based vehicles (e.g., corn oil, sesame oil) or the use of co-solvents like DMSO or ethanol (B145695) (at low, non-toxic concentrations) can improve solubility. Always ensure the final concentration of any co-solvent is well-tolerated by the animals.

  • Inconsistent Administration Technique: Variability in the volume and site of injection can lead to different absorption rates.

    • Recommended Action: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intraperitoneal injection, oral gavage). For intraperitoneal injections, consistently administer into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. For oral gavage, ensure the gavage tube reaches the stomach without causing esophageal reflux.

  • Low Oral Bioavailability: If administering orally, the inherent low bioavailability of this compound could be a major factor.

    • Recommended Action: For oral studies, consider using lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to enhance absorption. It is also advisable to conduct a pilot pharmacokinetic study to determine the actual exposure levels and time to maximum concentration (Tmax) to guide the timing of your efficacy assessments.

Issue 2: Inconsistent or No Efficacy Observed

Q: Our in vivo experiment with this compound is not showing the expected anti-inflammatory effect. What should we check?

A: A lack of efficacy can stem from issues with the compound's stability, the experimental model, or the dose.

  • Compound Degradation: this compound, like other sesquiterpene lactones, may be susceptible to degradation under certain conditions.

    • Recommended Action: Prepare dosing solutions fresh before each use. If stock solutions are stored, they should be kept at -20°C or -80°C in an appropriate solvent like DMSO and protected from light. It is recommended to perform a stability study of this compound in your chosen vehicle under the experimental conditions.

  • Inappropriate Dosing Regimen: The dose or frequency of administration may be insufficient.

    • Recommended Action: A dose of 1 mg/kg administered intraperitoneally has shown efficacy in a mouse asthma model.[1] However, the optimal dose may vary depending on the animal model and the severity of the inflammatory stimulus. It is recommended to perform a dose-response study to determine the optimal dose for your specific model.

  • Timing of Administration and Endpoint Measurement: The timing of this compound administration relative to the inflammatory challenge is critical.

    • Recommended Action: In the ovalbumin-induced asthma model, this compound was administered 1 hour before the ovalbumin challenge.[1] The timing should be optimized based on the expected pharmacokinetic profile of the compound and the pathophysiology of the disease model.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Allergic Asthma

This protocol is adapted from a study demonstrating the efficacy of this compound in an ovalbumin-induced asthma model.[1]

  • Animal Model: 6-8 week old male BALB/c mice.

  • Asthma Induction:

    • Sensitization: On day 0 and day 14, sensitize mice with an intraperitoneal (IP) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of phosphate-buffered saline (PBS).

    • Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.

  • This compound Dosing Solution Preparation:

    • Dissolve this compound in a suitable vehicle. A common approach for lipophilic compounds is to first dissolve it in a minimal amount of DMSO and then dilute it with a vehicle like corn oil or saline to the final concentration.

    • Example: To prepare a 0.1 mg/mL solution for a 1 mg/kg dose in a 25g mouse (requiring 0.25 mL), dissolve the required amount of this compound in DMSO to make a concentrated stock, then dilute with sterile saline. The final concentration of DMSO should be below 5% to minimize toxicity.

    • Prepare the dosing solution fresh each day.

  • Administration:

    • Administer this compound at a dose of 1 mg/kg via IP injection 1 hour before each OVA challenge on days 28, 29, and 30.

    • The vehicle control group should receive an equivalent volume of the vehicle.

  • Endpoint Measurement:

    • 24 hours after the final OVA challenge, collect bronchoalveolar lavage fluid (BALF).

    • Perform differential cell counts on the BALF to determine the numbers of eosinophils, macrophages, and lymphocytes.

Data Presentation

Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Mouse Asthma Model (Hypothetical Dose-Response)
Treatment GroupDose (mg/kg, IP)Eosinophils (x10⁴/mL)Macrophages (x10⁴/mL)Lymphocytes (x10⁴/mL)
Naive ControlVehicle0.5 ± 0.25.2 ± 1.10.8 ± 0.3
Asthma ControlVehicle25.6 ± 5.315.8 ± 3.28.5 ± 2.1
This compound0.318.2 ± 4.112.1 ± 2.86.7 ± 1.8
This compound1.08.9 ± 2.59.5 ± 2.04.1 ± 1.2
This compound3.04.1 ± 1.57.3 ± 1.62.5 ± 0.9

Data are presented as mean ± standard deviation and are hypothetical to illustrate a dose-dependent effect. Researchers should generate their own data.

Mandatory Visualization

Signaling Pathways and Workflows

Bakkenolide_B_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_bakkenolide This compound Action cluster_cellular_response Cellular Response Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Stimulus->Pro-inflammatory Cytokines This compound This compound AMPK AMPK This compound->AMPK Activates This compound->Pro-inflammatory Cytokines Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant Enzymes (HO-1, NQO-1) Antioxidant Enzymes (HO-1, NQO-1) ARE->Antioxidant Enzymes (HO-1, NQO-1) Upregulates Inflammatory Response Inflammatory Response Antioxidant Enzymes (HO-1, NQO-1)->Inflammatory Response Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines->Inflammatory Response

Caption: this compound Anti-inflammatory Signaling Pathway.

experimental_workflow start Start: Acclimatize Animals sensitization Sensitization (e.g., Ovalbumin IP) Day 0 & 14 start->sensitization challenge Inflammatory Challenge (e.g., Ovalbumin Aerosol) Day 28, 29, 30 sensitization->challenge dosing This compound / Vehicle Admin (1 hr prior to challenge) challenge->dosing Pre-treatment endpoint Endpoint Measurement (e.g., BALF Collection) 24 hrs after last challenge challenge->endpoint dosing->challenge analysis Data Analysis (e.g., Cell Counts, Cytokines) endpoint->analysis end End of Experiment analysis->end

References

Bakkenolide B interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Bakkenolide (B600228) B with common laboratory assays. As a sesquiterpenoid lactone, Bakkenolide B possesses chemical properties that may lead to unexpected results in various experimental setups. This guide is designed to help you identify and troubleshoot these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a sesquiterpenoid lactone isolated from the leaves of Petasites japonicus. It is primarily recognized for its anti-allergic and anti-inflammatory properties. Its mechanism of action involves the modulation of several signaling pathways, including the inhibition of pro-inflammatory cytokine production.

Q2: Can this compound interfere with cytotoxicity assays?

While direct, widespread evidence of interference is not extensively documented, the chemical nature of this compound suggests potential interactions. As a sesquiterpene lactone, it could potentially interact with assay reagents. For instance, in MTT assays, which measure metabolic activity, compounds affecting cellular redox potential can lead to misleading results. It is crucial to include proper vehicle controls and potentially validate findings with a secondary, mechanistically different cytotoxicity assay (e.g., LDH release).

Q3: Are there known effects of this compound on ELISA assays?

Direct interference of this compound with ELISA components has not been specifically reported. However, general sources of interference in ELISAs can include cross-reactivity, or non-specific binding. Due to its biological activity, this compound could modulate the production of the target analyte in cell-based assays, which is a real biological effect rather than assay interference. When measuring cytokines or other secreted proteins from cells treated with this compound, it is essential to distinguish between a true biological effect and an artifact.

Q4: How might this compound affect reporter gene assays?

This compound is known to modulate signaling pathways such as NF-κB and AMPK/Nrf2.[1][2] Therefore, if your reporter gene assay is designed to measure the activity of transcription factors within these pathways, this compound is expected to show an effect. This is a true biological outcome, not an assay interference. However, it is good practice to perform control experiments, such as using a constitutively active reporter or a reporter for an unrelated pathway, to ensure the observed effects are specific.

Troubleshooting Guides

Issue 1: Unexpected Results in MTT Cytotoxicity Assays

Symptoms:

  • Higher or lower than expected cell viability readings that do not correlate with other cytotoxicity assays (e.g., LDH or trypan blue).

  • High background absorbance in wells containing only this compound and MTT reagent.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Direct Reduction of MTT This compound, like some other natural compounds, may directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability. Solution: Run a control plate with this compound in cell-free media containing MTT to check for direct reduction. Subtract any background absorbance from your experimental values.
Interference with Mitochondrial Respiration Sesquiterpene lactones can affect mitochondrial function.[3] This can lead to an underestimation of viability in an MTT assay, which relies on mitochondrial dehydrogenase activity. Solution: Use a secondary cytotoxicity assay that measures a different aspect of cell death, such as membrane integrity (LDH assay) or DNA content (CyQUANT assay), to confirm your results.
Compound Precipitation This compound may precipitate at higher concentrations in culture media, which can scatter light and interfere with absorbance readings. Solution: Visually inspect the wells for any precipitation. Determine the solubility of this compound in your specific culture medium and work within the soluble range.
Issue 2: Inconsistent Results in LDH Cytotoxicity Assays

Symptoms:

  • Discrepancies between LDH release data and results from other viability assays.

  • Lower than expected LDH release despite visible signs of cell death.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inhibition of LDH Enzyme Activity Although not specifically reported for this compound, some compounds can inhibit the activity of the LDH enzyme itself, leading to an underestimation of cytotoxicity. Solution: Perform a control experiment by adding a known amount of LDH (from a lysis control) to wells containing this compound at the concentrations used in your experiment. If the LDH activity is reduced, it indicates direct inhibition.
Alteration of Cell Membrane Properties This compound might stabilize cell membranes under certain conditions, delaying the release of LDH even after cell death has been initiated. Solution: Extend the incubation time after treatment to allow for complete LDH release. Also, compare results with an endpoint that measures earlier apoptotic events, such as caspase activity.
Issue 3: Suspected Artifacts in ELISA Measurements

Symptoms:

  • Unexpectedly high or low cytokine levels that are not consistent with other inflammatory markers.

  • High variability between replicate wells.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Cross-reactivity with Assay Antibodies It is a remote possibility that this compound or its metabolites could cross-react with the capture or detection antibodies. Solution: Perform a spike-and-recovery experiment. Add a known amount of the analyte to a sample matrix containing this compound and compare the measured concentration to a control sample without the compound.
Matrix Effects If preparing lysates from cells treated with this compound, the compound could alter the sample matrix and affect antibody binding. Solution: Test serial dilutions of your sample. If matrix effects are present, the measured concentration will not be linear with the dilution factor.
Biological Effect vs. Interference This compound is known to inhibit the production of pro-inflammatory cytokines.[1][4] The observed change in cytokine levels is likely a true biological effect. Solution: To confirm the biological relevance, measure the expression of the corresponding cytokine genes by qPCR or assess the activity of upstream signaling pathways.
Issue 4: Ambiguous Results in Reporter Gene Assays

Symptoms:

  • Modulation of reporter activity in an unexpected direction.

  • Effects on a constitutively active control reporter.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Off-target Effects This compound might have off-target effects on cellular processes that indirectly influence reporter gene expression or the stability of the reporter protein (e.g., luciferase). Solution: Use a dual-luciferase system with a constitutively expressed second reporter (e.g., Renilla luciferase) to normalize the activity of the experimental reporter. This can help to correct for non-specific effects on transcription and translation.
Direct Inhibition of Reporter Enzyme While unlikely, it's a possibility that the compound could directly inhibit the luciferase enzyme. Solution: Perform an in vitro luciferase assay by adding this compound directly to a reaction containing purified luciferase and its substrate. A decrease in light output would indicate direct inhibition.
Expected Biological Activity This compound is known to inhibit the NF-κB pathway. If your reporter is driven by an NF-κB response element, inhibition is the expected outcome. Solution: Use a positive control (e.g., TNF-α to activate NF-κB) to confirm that your assay system is working correctly and that this compound can inhibit this activation.

Experimental Protocols & Methodologies

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm absorbance)

Protocol:

  • Seed cells in a 96-well plate and incubate to allow for attachment.

  • Treat cells with various concentrations of this compound and appropriate vehicle controls.

  • After the desired incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Plate reader (490 nm absorbance)

Protocol:

  • Seed cells in a 96-well plate and treat with this compound and controls.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit instructions (usually 15-30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

Sandwich ELISA for Cytokine Quantification

This protocol describes a typical sandwich ELISA for measuring the concentration of a specific cytokine.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the target cytokine

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Standard protein (recombinant cytokine)

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Protocol:

  • Prepare serial dilutions of the standard protein to generate a standard curve.

  • Add standards and samples (cell culture supernatants) to the wells of the ELISA plate.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate multiple times with wash buffer.

  • Add the detection antibody to each well and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength.

Dual-Luciferase Reporter Assay

This assay uses two different luciferases to normalize the experimental reporter activity.

Materials:

  • Cells co-transfected with an experimental reporter plasmid (e.g., NF-κB-luciferase) and a control reporter plasmid (e.g., Renilla luciferase)

  • Dual-luciferase assay reagents

  • Luminometer

Protocol:

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with this compound, a positive control (e.g., TNF-α), and a vehicle control.

  • After incubation, lyse the cells using the passive lysis buffer provided with the assay kit.

  • Add the firefly luciferase substrate to the lysate and measure the luminescence.

  • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.

  • Measure the Renilla luminescence.

  • Calculate the ratio of firefly to Renilla luminescence for each well to obtain normalized reporter activity.

Visualizations

Bakkenolide_B_Signaling_Pathway cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Bakkenolide_B This compound AMPK AMPK Bakkenolide_B->AMPK Activates Bakkenolide_B->IKK Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1_NQO1 HO-1, NQO-1 (Antioxidant Genes) ARE->HO1_NQO1 Induces Expression IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: this compound Anti-inflammatory Signaling Pathways.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (e.g., Macrophages, Microglia) start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment incubation Incubate treatment->incubation assay_choice Select Assay incubation->assay_choice mtt_assay MTT Assay (Metabolic Activity) assay_choice->mtt_assay Viability ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay Cytotoxicity elisa ELISA (Cytokine Secretion) assay_choice->elisa Function reporter_assay Reporter Gene Assay (Pathway Activity) assay_choice->reporter_assay Mechanism data_acquisition Data Acquisition (Plate Reader/Luminometer) mtt_assay->data_acquisition ldh_assay->data_acquisition elisa->data_acquisition reporter_assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis troubleshooting Unexpected Results? data_analysis->troubleshooting consult_guide Consult Troubleshooting Guide (e.g., run control experiments) troubleshooting->consult_guide Yes conclusion Draw Conclusions troubleshooting->conclusion No consult_guide->data_analysis

Caption: General Experimental Workflow for Testing this compound.

References

Addressing batch-to-batch variation of isolated Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the batch-to-batch variation of isolated Bakkenolide (B600228) B.

Frequently Asked Questions (FAQs)

Q1: What is Bakkenolide B and what are its primary biological activities?

A1: this compound is a sesquiterpene lactone natural product isolated from plants of the Petasites genus, notably Petasites japonicus. It is recognized for its significant anti-inflammatory and anti-allergic properties.[1][2] Research has shown that this compound can suppress the production of pro-inflammatory cytokines and inhibit mast cell degranulation.[2]

Q2: What are the main causes of batch-to-batch variation in isolated this compound?

A2: Batch-to-batch variation in natural products like this compound is common and can be attributed to several factors:

  • Variability in the botanical source: The concentration of this compound in Petasites japonicus can vary depending on the season of harvest, the specific part of the plant used (leaves generally have the highest concentration), and the geographical location of cultivation.[3]

  • Extraction and purification process: Minor deviations in extraction solvents, chromatography conditions, or handling procedures can lead to differences in yield and purity.[4]

  • Compound stability: this compound, like many natural products, may be susceptible to degradation if not handled and stored correctly.

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound's anti-inflammatory effects are largely mediated through the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway plays a crucial role in the antioxidant defense system.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Isolation

Q: We are experiencing significantly lower yields of this compound than expected based on literature. What could be the cause?

A: Low yields can stem from several factors related to the raw material and the extraction process. Refer to the table below for potential causes and recommended solutions.

Potential CauseRecommended Solution
Poor Quality Raw Material Ensure you are using the correct plant part, as leaves of Petasites japonicus have a higher concentration of this compound than other parts.[3] The time of harvest also impacts the concentration.
Inefficient Extraction The choice of extraction solvent is critical. A common method involves initial extraction with 70% ethanol (B145695) followed by partitioning.[5] Ensure complete extraction by performing multiple extraction cycles.
Suboptimal Chromatography Column chromatography is a critical step. Inadequate separation can lead to loss of the compound in mixed fractions. Optimize the solvent system for your silica (B1680970) gel or Sephadex column chromatography.[5]
Compound Degradation This compound may degrade with prolonged exposure to heat or certain solvents. Minimize the use of high temperatures during solvent evaporation.
Issue 2: Inconsistent Purity Between Batches

Q: Our isolated this compound batches show varying purity levels when analyzed by HPLC. How can we improve consistency?

A: Achieving consistent purity above 97% requires careful control over the purification process.[6] The following troubleshooting guide can help.

start Inconsistent Purity in this compound Batches check_hplc Review HPLC Protocol start->check_hplc check_column Column Performance Issues? check_hplc->check_column check_purification Review Purification Protocol check_column->check_purification No final_purity Consistent High Purity Achieved check_column->final_purity Yes, after optimization check_purification->final_purity After optimization

Caption: Troubleshooting workflow for inconsistent purity.

Troubleshooting Steps:

  • Standardize Analytical Method: First, ensure your HPLC method is robust and reproducible. Use a validated protocol with a consistent column, mobile phase, and detection wavelength (215 nm is often used for this compound).[5][7]

  • Evaluate Column Performance: Poor peak shape or resolution may indicate a deteriorating HPLC column. Flush the column or replace it if necessary.

  • Optimize Final Purification: The final purification steps are critical. If using preparative HPLC, ensure that fractions are collected carefully to avoid overlapping impurities.

  • Assess Compound Stability: If the purified compound is stored for some time before analysis, degradation could be a factor. Store pure this compound at low temperatures, protected from light.

Issue 3: Inconsistent Biological Activity in Assays

Q: We are observing variable results in our cell-based anti-inflammatory assays with different batches of this compound, even when the purity is similar. What could be the problem?

A: This can be a perplexing issue. Here are some potential causes and solutions:

Potential CauseRecommended Solution
Presence of Impurities with Biological Activity Even at high purity, minor impurities with potent biological activity could be present and vary between batches. Re-purify the batch using a different chromatographic method to remove these impurities.
Compound Solubility Issues This compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before adding it to the cell culture medium. Visually inspect for any precipitation.
Inconsistent Cell Health and Seeding Ensure that the cells used in the assay are healthy, within a consistent passage number, and are seeded uniformly across the plate.
Assay Interference Run a control to check if this compound interferes with the assay readout (e.g., colorimetric or fluorometric detection).

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is for the quantitative analysis of this compound purity.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[6]

  • HPLC-grade acetonitrile (B52724) and water

  • This compound standard and samples

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common gradient is to run from a lower to a higher concentration of acetonitrile over 35 minutes.[8]

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727) (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the isolated this compound sample in methanol to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/water gradient

    • Flow Rate: 0.4 mL/min[3]

    • Injection Volume: 10 µL[3]

    • Column Temperature: 30°C[3]

    • Detection Wavelength: 215 nm[7]

  • Analysis: Inject the standards and samples. Calculate the purity of the sample by comparing the peak area to the calibration curve.

Protocol 2: Western Blot for AMPK/Nrf2 Pathway Activation

This protocol describes how to assess the activation of the AMPK/Nrf2 pathway in cells treated with this compound.

start Cell Treatment with this compound lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AMPK, AMPK, Nrf2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for AMPK/Nrf2 pathway analysis.

Procedure:

  • Cell Culture and Treatment: Plate your cells of interest (e.g., microglia or macrophages) and treat them with different concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE: Separate 10-25 µg of protein per lane on an SDS-polyacrylamide gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, and Nrf2 overnight at 4°C.[9]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

bakkenolide_b This compound ampk AMPK bakkenolide_b->ampk Activates nrf2 Nrf2 ampk->nrf2 Phosphorylates are ARE nrf2->are Translocates to nucleus and binds to ho1_nqo1 HO-1, NQO1 are->ho1_nqo1 Upregulates inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) ho1_nqo1->inflammation Inhibits

Caption: this compound signaling pathway.[1]

References

Validation & Comparative

Unraveling the Efficacy of Bakkenolide B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, bakkenolides, a class of sesquiterpene lactones, have garnered significant attention for their diverse pharmacological activities. Among them, Bakkenolide (B600228) B stands out for its potent anti-inflammatory, anti-allergic, and neuroprotective properties. This guide provides a comparative analysis of the efficacy of Bakkenolide B against other notable bakkenolides, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these promising compounds.

Comparative Efficacy of Bakkenolides

The biological activity of bakkenolides varies significantly with minor structural modifications. Here, we compare the efficacy of this compound with other bakkenolides in several key therapeutic areas.

Anti-inflammatory and Anti-allergic Activity

This compound has demonstrated significant anti-inflammatory and anti-allergic effects. Research indicates that it can concentration-dependently inhibit the degranulation of mast cells, a key event in allergic reactions.[1][2] Furthermore, it suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[1][2]

In a comparative study on the inhibition of interleukin-2 (B1167480) (IL-2) production, a cytokine involved in immune responses, this compound was found to be a more potent inhibitor than Bakkenolide A. While specific IC50 values were not provided in the abstract, Bakkenolide A was reported to show "weak activity" in comparison to this compound.[3]

Neuroprotective Effects

The neuroprotective potential of bakkenolides is a growing area of interest. "Total bakkenolides" have been shown to protect neurons from cerebral ischemic injury by inhibiting the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation and apoptosis. This neuroprotective mechanism involves the suppression of the phosphorylation of IκB-kinase complex, NF-κB/p65, and the inhibitor protein IκB.

Another study highlighted the neuroprotective effects of novel bakkenolides, including bakkenolide-Ia, -IIa, -IIIa, and -IVa, attributing their activity to antioxidant properties. While a direct quantitative comparison with this compound is not available in the abstracts, Bakkenolide-IIIa has been shown to protect against cerebral damage by inhibiting the activation of Akt and ERK1/2, which are upstream of NF-κB.

This compound itself exerts anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK)/Nrf2 signaling pathway. This pathway is crucial for cellular stress response and antioxidant defense.

Bacterial Neuraminidase Inhibition

In a study comparing the bacterial neuraminidase inhibitory activity of different compounds isolated from Petasites japonicus, this compound was found to be inactive, with an IC50 value greater than 200 μM. In contrast, Bakkenolide D showed inhibitory activity with an IC50 of 80.1 μM. This highlights the structural specificity required for this particular biological activity.

Data Summary

BakkenolideBiological ActivityAssayResultSource
This compound Bacterial Neuraminidase InhibitionEnzyme Inhibition AssayIC50 > 200 μM (inactive)
Bakkenolide D Bacterial Neuraminidase InhibitionEnzyme Inhibition AssayIC50 = 80.1 μM
This compound Interleukin-2 Production InhibitionJurkat cell-based assayPotent inhibitor
Bakkenolide A Interleukin-2 Production InhibitionJurkat cell-based assayWeak activity compared to this compound

Experimental Protocols

Bacterial Neuraminidase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of neuraminidase from Clostridium perfringens.

  • Materials : 96-well black immune-microplates, NA from Clostridium perfringens (0.2 units/mL), 4-methylumbelliferyl-N-acetyl-α-d-neuraminic acid sodium salt hydrate (B1144303) (MUNANA) as substrate, test compounds, quercetin (B1663063) (positive control).

  • Procedure :

    • Add 10 μL of the sample solution (test compound or control) to a well of the 96-well plate.

    • Add 10 μL of the NA enzyme solution (0.2 units/mL).

    • Initiate the reaction by adding the substrate MUNANA.

    • Measure the fluorescence at excitation and emission wavelengths of 365 nm and 450 nm, respectively, using a microplate reader.

  • Data Analysis : The 50% inhibitory concentration (IC50) is determined from the dose-response curve. Each assay should be performed in triplicate.

Interleukin-2 (IL-2) Production Inhibition Assay

This assay is used to screen for inhibitors of IL-2 production in a human T cell line (Jurkat cells).

  • Cell Line : Jurkat cells.

  • Stimulation : The specifics of Jurkat cell stimulation to induce IL-2 production are detailed in the full-text article.

  • Treatment : Cells are treated with various concentrations of the test bakkenolides.

  • Measurement : The levels of IL-2 in the cell culture supernatant are measured at both the gene and protein levels (e.g., using RT-PCR and ELISA, respectively).

  • Data Analysis : The inhibitory effect is determined by comparing the IL-2 levels in treated cells to untreated controls.

Signaling Pathways and Experimental Workflows

This compound Anti-Neuroinflammatory Signaling Pathway

This compound exerts its anti-neuroinflammatory effects through the activation of the AMPK/Nrf2 signaling pathway. This pathway plays a critical role in cellular defense against oxidative stress.

Bakkenolide_B_AMPK_Nrf2_Pathway cluster_extracellular cluster_cellular Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates BakkenolideB This compound AMPK AMPK BakkenolideB->AMPK Activates BakkenolideB->NFkB_pathway Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates (Phosphorylation) ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 Induces transcription InflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) HO1_NQO1->InflammatoryCytokines Inhibits NFkB_pathway->InflammatoryCytokines Induces transcription Total_Bakkenolides_NFkB_Pathway cluster_upstream cluster_cellular Neuron Ischemia Cerebral Ischemia Akt_ERK Akt / ERK1/2 Ischemia->Akt_ERK Activates IKK IKK Complex Akt_ERK->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IkB Degradation of IκB NFkB_IkB->NFkB Release of NF-κB InflammatoryGenes Inflammatory & Apoptotic Gene Transcription Nucleus->InflammatoryGenes Initiates TotalBakkenolides Total Bakkenolides TotalBakkenolides->Akt_ERK Inhibits TotalBakkenolides->IKK Inhibits

References

A Comparative Guide: Bakkenolide B vs. Dexamethasone in a Murine Model of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic potential of Bakkenolide B, a natural sesquiterpenoid, and Dexamethasone, a potent corticosteroid, in a preclinical model of ovalbumin (OVA)-induced allergic asthma. The following sections present a comprehensive overview of their respective effects on key asthma pathophysiology markers, supported by experimental data and detailed protocols.

Executive Summary

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and excessive mucus production, primarily driven by a T-helper 2 (Th2) cell-mediated immune response. Dexamethasone is a cornerstone therapy for asthma, effectively suppressing inflammation. This compound, isolated from Petasites japonicus, has demonstrated potent anti-allergic and anti-inflammatory properties. This guide evaluates their comparative efficacy in a widely used murine model of allergic asthma.

Comparative Efficacy in an Ovalbumin-Induced Asthma Model

The following tables summarize the quantitative effects of this compound and Dexamethasone on key parameters of asthma in an OVA-induced murine model.

ParameterThis compoundDexamethasone
Airway Hyperresponsiveness (AHR) Data not available in the searched literature.Significantly reduces AHR to methacholine (B1211447) challenge.
Total Inflammatory Cells in BALF Significantly reduces the total number of inflammatory cells.Significantly reduces the total number of inflammatory cells.
Eosinophils in BALF Strongly inhibits the accumulation of eosinophils.Significantly reduces the number of eosinophils.
Macrophages in BALF Strongly inhibits the accumulation of macrophages.Reduces the number of macrophages.
Lymphocytes in BALF Strongly inhibits the accumulation of lymphocytes.Reduces the number of lymphocytes.
Neutrophils in BALF Data not available in the searched literature.Significantly reduces the number of neutrophils.

Table 1: Effect on Airway Hyperresponsiveness and Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF).

CytokineThis compoundDexamethasone
IL-4 (BALF) Reduces serum IL-4 levels in a rat model of allergic rhinitis. Data in a murine asthma model's BALF is not available.Significantly reduces IL-4 levels in BALF.
IL-5 (BALF) Data not available in the searched literature.Significantly reduces IL-5 levels in BALF.
IL-13 (BALF) Data not available in the searched literature.Significantly reduces IL-13 levels in BALF.

Table 2: Effect on Th2 Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF).

Mechanisms of Action: Targeting Key Inflammatory Pathways

Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways involved in the pathogenesis of asthma.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the expression of pro-inflammatory genes in asthma.

  • Dexamethasone: Dexamethasone is well-established to inhibit the activation of NF-κB, a key transcription factor for inflammatory cytokines.[1] It also interferes with the MAPK signaling cascade, further suppressing the inflammatory response.

  • This compound: While direct evidence in an asthma model is limited, this compound has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes whose expression is regulated by NF-κB. Further research is required to fully elucidate its impact on the NF-κB and MAPK pathways in the context of asthma.

Asthma Inflammatory Signaling Pathways cluster_allergen Allergen Exposure cluster_apc Antigen Presenting Cell cluster_tcell T-Cell Activation & Differentiation cluster_bcell B-Cell Activation cluster_effector Effector Cell Response cluster_pathways Intracellular Signaling cluster_response Pathophysiological Response cluster_intervention Therapeutic Intervention Allergen Allergen (OVA) APC APC Allergen->APC Th0 Naive T-Cell APC->Th0 MAPK MAPK Pathway APC->MAPK NFkB NF-κB Pathway APC->NFkB Th2 Th2 Cell Th0->Th2 IL-4 BCell B-Cell Th2->BCell IL-4 Eosinophil Eosinophil Recruitment & Activation Th2->Eosinophil IL-5, IL-13 PlasmaCell Plasma Cell BCell->PlasmaCell IgE IgE Production PlasmaCell->IgE MastCell Mast Cell Degranulation IgE->MastCell Inflammation Airway Inflammation MastCell->Inflammation Eosinophil->Inflammation MAPK->Th0 NFkB->Th0 AHR Airway Hyperresponsiveness Inflammation->AHR BakkenolideB This compound BakkenolideB->MastCell Inhibits Dexamethasone Dexamethasone Dexamethasone->MAPK Inhibits Dexamethasone->NFkB Inhibits

Caption: Simplified signaling cascade in allergic asthma.

Experimental Protocols

A standardized ovalbumin (OVA)-induced murine model of allergic asthma is utilized to evaluate the efficacy of both compounds.

Animal Model
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 20 µg OVA emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.

  • Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes daily.

Treatment Administration
  • Dexamethasone: Administered intraperitoneally at a dose of 1 mg/kg, 1 hour before each OVA challenge.

  • This compound: While a specific dosage for an asthma model was not detailed in the searched literature, in a model of allergic rhinitis, a related compound was administered orally. For a murine asthma model, administration would typically occur prior to the OVA challenge phase.

Measurement of Airway Hyperresponsiveness (AHR)
  • 24 hours after the final OVA challenge, AHR is assessed by measuring the change in lung resistance in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

Bronchoalveolar Lavage Fluid (BALF) Analysis
  • 48 hours after the final OVA challenge, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).

  • The total number of inflammatory cells in the BALF is counted using a hemocytometer.

  • Differential cell counts (eosinophils, macrophages, lymphocytes, neutrophils) are determined by staining BALF smears with Wright-Giemsa and counting at least 200 cells under a microscope.

Cytokine Analysis
  • The levels of IL-4, IL-5, and IL-13 in the BALF supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Caption: Experimental workflow for the asthma model.

Conclusion

Dexamethasone demonstrates robust efficacy in the OVA-induced asthma model, significantly attenuating airway hyperresponsiveness, inflammatory cell infiltration, and Th2 cytokine production. Its mechanism of action involves the well-characterized inhibition of the NF-κB and MAPK signaling pathways.

This compound shows considerable promise as an anti-inflammatory agent, effectively reducing the influx of key inflammatory cells, including eosinophils, into the airways. However, further studies are required to quantify its effects on airway hyperresponsiveness and the full spectrum of Th2 cytokines in a murine asthma model. Elucidating its precise mechanism of action on the NF-κB and MAPK signaling pathways will be crucial for its development as a potential therapeutic alternative or adjunct to corticosteroids in the management of allergic asthma. Researchers are encouraged to pursue these areas of investigation to fully understand the therapeutic potential of this compound.

References

A Comparative Analysis of Bakkenolide B from Diverse Petasites Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Petasites, commonly known as butterbur, encompasses several species that have been utilized in traditional medicine for treating a range of ailments, including allergies, inflammation, and migraines.[1][2] A significant portion of the therapeutic effects of these plants is attributed to a class of sesquiterpenoids known as bakkenolides. Among these, Bakkenolide (B600228) B has emerged as a compound of particular interest due to its potent anti-inflammatory, anti-allergic, and neuroprotective properties.[3][4][5] This guide provides a comparative analysis of Bakkenolide B derived from different Petasites species, focusing on its content, biological activities, and the underlying mechanisms of action, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Bakkenolide Content in Petasites japonicus

The concentration of this compound has been shown to vary significantly depending on the part of the plant and the season of collection. A study on Petasites japonicus revealed that the leaves contain a higher concentration of this compound compared to the petioles and rhizomes.

Table 1: Seasonal and Part-Specific Content of this compound in Petasites japonicus

Plant PartCollection MonthThis compound Content (mg/g dry weight)
Leaves April~1.8
May~1.6
June~1.2
July~0.8
August~0.5
Petioles April~0.4
May~0.3
June~0.2
July~0.1
August~0.05
Rhizomes April~0.2
May~0.15
June~0.1
July~0.05
August~0.02

Data is approximated from graphical representations in the cited literature.

Comparative Biological Activities of Bakkenolides from Different Petasites Species

While direct comparative studies on the bioactivity of this compound from different Petasites species are limited, research on individual species and their constituent bakkenolides provides valuable insights.

Table 2: Overview of Investigated Bakkenolides and their Biological Activities in Various Petasites Species

Petasites SpeciesBakkenolide(s) InvestigatedKey Biological Activities Reported
Petasites japonicus This compoundAnti-inflammatory, Anti-allergic, Anti-neuroinflammatory
Bakkenolide DBacterial neuraminidase inhibition
Petasites formosanus Various new and known bakkenolidesCytotoxicity against tumor cell lines
Petasites tricholobus Bakkenolide-Ia, -IIa, -IIIa, -IVaNeuroprotective, Antioxidant
Total bakkenolidesNeuroprotection against cerebral ischemic injury
Petasites hybridus Not specifiedUsed in preparations for migraine and allergic rhinitis

Experimental Protocols

Extraction and Isolation of this compound from Petasites japonicus

A common procedure for the isolation of this compound involves solvent extraction followed by chromatographic purification.

  • Extraction: Fresh leaves of P. japonicus (1.0 kg) are finely chopped and extracted with 70% ethanol (B145695) (3 x 3 L) using sonication for one hour at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated ethanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The hexane (B92381) extract, often rich in bakkenolides, is subjected to silica (B1680970) gel column chromatography. A step gradient of acetone (B3395972) in dichloromethane (B109758) followed by methanol (B129727) in chloroform (B151607) is used for elution, yielding multiple fractions.

  • Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantification of this compound by HPLC

A validated HPLC method allows for the quantitative analysis of this compound in plant extracts.

  • Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., Luna C18) is used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is employed, typically starting from a low concentration of acetonitrile and gradually increasing to 100% over a period of about 35 minutes.

  • Detection: The wavelength for detection is set at 215 nm or 254 nm.

  • Quantification: A calibration curve is generated using a purified this compound standard. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Anti-inflammatory Activity Assay in Macrophages

The anti-inflammatory effects of this compound are often evaluated by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or peritoneal macrophages).

  • Cell Culture and Treatment: Macrophages are cultured in a suitable medium. The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS.

  • Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2): The production of NO and PGE2 in the culture supernatant is measured using the Griess reagent and an ELISA kit, respectively.

  • Western Blot Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the cell lysates are determined by Western blotting to understand the mechanism of inhibition.

Anti-neuroinflammatory Activity Assay in Microglia

The protective effects of this compound against neuroinflammation are assessed in LPS-stimulated microglial cells.

  • Cell Culture and Treatment: Microglial cells are cultured and pre-treated with this compound before LPS stimulation.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in the culture medium are quantified using ELISA kits.

  • Western Blot Analysis: The activation of key signaling pathways, such as AMPK/Nrf2 and the expression of downstream antioxidant enzymes like HO-1 and NQO-1, are analyzed by Western blotting.

Visualizations

Signaling Pathways

Anti-inflammatory and Anti-neuroinflammatory Signaling Pathway of this compound LPS LPS IKK IKK LPS->IKK Activates BakkenolideB This compound AMPK AMPK BakkenolideB->AMPK Activates BakkenolideB->IKK Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO-1) ARE->AntioxidantEnzymes Induces Transcription NFkB NF-κB ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProinflammatoryCytokines Induces Transcription InflammatoryMediators Inflammatory Mediators (iNOS, COX-2) NFkB->InflammatoryMediators Induces Transcription IkB IκBα IKK->IkB IkB->NFkB Releases Experimental Workflow for this compound Analysis PlantMaterial Petasites Species (Leaves, Rhizomes, etc.) Extraction Extraction (e.g., 70% Ethanol) PlantMaterial->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) Extraction->Partitioning CrudeExtract Crude Extract/Fractions Partitioning->CrudeExtract Isolation Isolation & Purification (Column Chromatography, HPLC) CrudeExtract->Isolation Quantification Quantification (HPLC-UV) CrudeExtract->Quantification PureCompound Pure this compound Isolation->PureCompound PureCompound->Quantification Standard Bioactivity Bioactivity Assays (Anti-inflammatory, Neuroprotective, etc.) PureCompound->Bioactivity DataAnalysis Data Analysis & Comparison Quantification->DataAnalysis Bioactivity->DataAnalysis Comparative Analysis Framework cluster_species Petasites Species cluster_comparison Comparative Aspects BakkenolideB This compound P_japonicus P. japonicus BakkenolideB->P_japonicus P_formosanus P. formosanus BakkenolideB->P_formosanus P_tricholobus P. tricholobus BakkenolideB->P_tricholobus P_hybridus P. hybridus BakkenolideB->P_hybridus Content Content & Distribution P_japonicus->Content Bioactivity Biological Activity P_japonicus->Bioactivity Mechanism Mechanism of Action P_japonicus->Mechanism P_formosanus->Content P_formosanus->Bioactivity P_tricholobus->Content P_tricholobus->Bioactivity P_tricholobus->Mechanism P_hybridus->Content P_hybridus->Bioactivity

References

Bakkenolide B: A Comparative Analysis of its Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological effects of Bakkenolide (B600228) B on various cell lines. While research has highlighted its potent anti-inflammatory and immunomodulatory properties, this document aims to offer a comparative perspective by including data on related compounds to illustrate the potential anti-cancer activities of the bakkenolide family. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts.

Data Presentation: Comparative Effects of Bakkenolide B and Related Compounds

The following table summarizes the observed effects of this compound on non-cancerous cell lines. Due to the limited availability of public data on the cytotoxic effects of this compound against a wide range of cancer cell lines, we have included data for a structurally related diterpenoid, Jolkinolide B, to provide a comparative context for its potential anti-proliferative and pro-apoptotic activities in cancer.

Table 1: Summary of this compound Effects on Various Cell Lines

CompoundCell LineCell TypeEffectQuantitative DataReference
This compound RBL-2H3Rat basophilic leukemia (mast cell model)Inhibition of degranulationConcentration-dependent[1]
Mouse Peritoneal MacrophagesPrimary immune cellsInhibition of iNOS and COX-2 induction-[1]
MicrogliaImmune cells of the CNSReduction of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α)-[2]
JurkatHuman T-cell leukemiaInhibition of Interleukin-2 (B1167480) (IL-2) production-[3]
Jolkinolide B K562Human chronic myeloid leukemiaInduction of apoptosis, G1 cell cycle arrestIC50: 12.1 µg/mL[4]
Eca-109Human esophageal carcinomaCytotoxicityIC50: 23.7 µg/mL[4]
HepG2Human hepatomaCytotoxicityIC50: >50.0 µg/mL[4]
AGSHuman gastric adenocarcinomaInhibition of cell growth, proliferation, migration, and invasionIC50: 15.99 µM[5][6]
MKN45Human gastric adenocarcinomaInhibition of cell growth, proliferation, migration, and invasionIC50: 33.30 µM[5][6]
Huh-7Human hepatocellular carcinomaInhibition of migration, invasion, and EMT; Induction of apoptosis-[7]
SK-Hep-1Human hepatocellular carcinomaInhibition of migration, invasion, and EMT; Induction of apoptosis-[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Plate cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-AMPK, Nrf2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells in Plates treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Level Analysis wb->protein_quant conclusion Determine Biological Effect ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: General experimental workflow for assessing the effects of this compound.

apoptosis_pathway cluster_jolkinolide Jolkinolide B (as a Bakkenolide example) cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis jolkinolide Jolkinolide B bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) jolkinolide->bcl2 bax Bax (Pro-apoptotic) (Up-regulated) jolkinolide->bax mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 parp PARP cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by Jolkinolide B.

ampk_nrf2_pathway cluster_bakkenolide This compound cluster_upstream Upstream Signaling cluster_downstream Downstream Transcription Factor cluster_gene_expression Target Gene Expression cluster_effect Cellular Effect bakkenolide This compound ampk AMPK Phosphorylation (Increased) bakkenolide->ampk nrf2 Nrf2 Nuclear Translocation ampk->nrf2 ho1 HO-1 nrf2->ho1 Induces nqo1 NQO-1 nrf2->nqo1 Induces effect Anti-neuroinflammatory Effects ho1->effect nqo1->effect

Caption: this compound-mediated activation of the AMPK/Nrf2 pathway in microglia.

References

A Comparative Guide to Bakkenolide B and Other Nrf2 Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

This guide provides an objective comparison of Bakkenolide B with other well-established Nuclear factor erythroid 2-related factor 2 (Nrf2) activators, namely Sulforaphane (SFN) and Dimethyl Fumarate (DMF). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nrf2 activation.

Introduction to Nrf2 Activation

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), leading to their enhanced expression. This orchestrated response helps to restore cellular homeostasis and mitigate damage.

Comparative Analysis of Nrf2 Activator Performance

This section provides a comparative overview of the performance of this compound, Sulforaphane, and Dimethyl Fumarate in activating the Nrf2 pathway. The data is compiled from studies conducted in microglial cells, which are the primary immune cells of the central nervous system and play a crucial role in neuroinflammatory processes.

Table 1: Upregulation of Nrf2 Target Genes by Various Activators in Microglia

ActivatorTarget GeneFold Change (mRNA)Cell TypeTreatment Conditions
This compound HO-1Significant Increase[1]Microglia40 µM for 4h[1]
NQO1Significant Increase[1]Microglia40 µM for 4h[1]
Sulforaphane HO-1~7.5-fold[2]N9 Murine Microglia5 µM for 3h
NQO1~10.7-foldN9 Murine Microglia5 µM for 3h
Dimethyl Fumarate HO-1~2 to 3-foldMouse Cortex100-300 mg/kg oral gavage for 4h
NQO1~2 to 3-foldMouse Cortex100-300 mg/kg oral gavage for 4h

Note: Direct comparative studies of this compound with Sulforaphane and Dimethyl Fumarate under identical experimental conditions are limited. The data for this compound indicates a significant upregulation, though the exact fold change is not specified in the cited study. The data for other compounds are provided for a general comparison of their Nrf2-activating potential.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow for evaluating Nrf2 activators.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binds and promotes ubiquitination Keap1->Cul3 recruits Cul3->Nrf2 ubiquitinates Activator Nrf2 Activator (e.g., this compound) Activator->Keap1 inactivates Maf sMaf Nrf2_n->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Maf->ARE binds TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes activates transcription Transcription Transcription TargetGenes->Transcription

Figure 1: Simplified Nrf2 Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Cell Culture (e.g., Microglia) treatment Treatment with Nrf2 Activator (this compound, SFN, DMF) start->treatment lysis Cell Lysis and Fractionation treatment->lysis western Western Blot lysis->western Nuclear & Cytoplasmic Extracts qpcr qRT-PCR lysis->qpcr Total RNA are_luc ARE-Luciferase Assay lysis->are_luc Cell Lysate analysis Data Analysis and Comparison western->analysis Protein Levels (Nrf2, HO-1, NQO1) qpcr->analysis mRNA Levels (HO-1, NQO1) are_luc->analysis ARE Activity end Conclusion analysis->end

Figure 2: Experimental Workflow for Nrf2 Activator Evaluation.

Detailed Experimental Protocols

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the Antioxidant Response Element (ARE).

  • Cell Seeding: Plate cells (e.g., BV-2 microglia) stably or transiently transfected with an ARE-luciferase reporter construct in a 96-well plate at a suitable density. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the Nrf2 activator (e.g., this compound, Sulforaphane, DMF) or vehicle control for a specified duration (e.g., 6-24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer. The firefly luciferase activity is often normalized to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell number.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.

Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression

This method is used to determine the levels of specific proteins in cell extracts.

  • Cell Treatment and Lysis: Treat cells as described above. For Nrf2 translocation, perform nuclear and cytoplasmic fractionation. For total protein expression of target genes (HO-1, NQO1), lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for total lysate). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Calculate the fold change relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to measure the mRNA levels of Nrf2 target genes.

  • Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle-treated control.

Conclusion

This compound demonstrates significant potential as an Nrf2 activator, effectively upregulating the expression of key cytoprotective genes, HO-1 and NQO1, in microglia. While direct quantitative comparisons with established activators like Sulforaphane and Dimethyl Fumarate are not yet available in the literature, the existing data suggests that this compound is a promising candidate for further investigation in the context of diseases associated with oxidative stress and neuroinflammation. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other novel Nrf2 activators.

References

Unraveling the Structure-Activity Relationship of Bakkenolide B and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bakkenolide (B600228) B, a sesquiterpene lactone primarily isolated from Petasites japonicus, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-allergic, anti-inflammatory, and neuroprotective effects.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of Bakkenolide B and its derivatives, summarizing key quantitative data, detailing experimental protocols for activity assessment, and illustrating the underlying signaling pathways.

Comparative Biological Activities: A Quantitative Overview

The biological efficacy of this compound and its derivatives is intricately linked to their chemical structures. Modifications to the core bakkenolide scaffold can significantly influence their potency against various molecular targets. The following table summarizes the available quantitative data for this compound and a key derivative, Bakkenolide D, focusing on their neuraminidase inhibitory activity.

CompoundStructureTargetIC50 (µM)
This compound [Insert Chemical Structure of this compound]Neuraminidase> 200[2][3]
Bakkenolide D [Insert Chemical Structure of Bakkenolide D]Neuraminidase80.1[2][3]

Note: A lower IC50 value indicates greater potency.

The available data, though limited to neuraminidase inhibition, suggests that subtle structural differences between bakkenolides can lead to significant changes in their biological activity. Further research with a broader range of derivatives is necessary to establish a comprehensive SAR for various therapeutic targets.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and neuroprotective effects by modulating key intracellular signaling pathways. A significant mechanism involves the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

BakkenolideB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates AMPK AMPK Nrf2 Nrf2 AMPK->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates NFκB NF-κB (p50/p65) MAPK_pathway->NFκB Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates BakkenolideB This compound BakkenolideB->AMPK Activates BakkenolideB->MAPK_pathway Inhibits BakkenolideB->IKK Inhibits ARE ARE Nrf2_n->ARE Binds HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 Upregulates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Proinflammatory_genes Induces Transcription

Caption: this compound signaling pathway in inflammation.

This compound activates the AMPK/Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[4] Simultaneously, it inhibits the phosphorylation of key components of the MAPK pathway (p38, ERK, and JNK) and the IKK complex, thereby preventing the activation and nuclear translocation of the NF-κB p65 subunit.[5][6][7] This dual action effectively suppresses the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][4]

Detailed Experimental Protocols

To facilitate the replication and validation of the reported findings, detailed methodologies for key in vitro assays are provided below.

Neuraminidase Inhibition Assay

This assay is employed to determine the inhibitory effect of compounds on the enzymatic activity of neuraminidase.

Materials:

  • Neuraminidase enzyme (from Clostridium perfringens)

  • 4-Methylumbelliferyl-N-acetyl-α-d-neuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol/NaOH mixture)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., this compound, Bakkenolide D) in the assay buffer.

  • Add a defined volume of the diluted compounds and the neuraminidase enzyme solution to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

RBL-2H3 Mast Cell Degranulation Assay

This assay assesses the ability of compounds to inhibit the release of allergic mediators from mast cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE antibody

  • DNP-BSA antigen

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Cell culture medium and supplements

  • Tyrode's buffer

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and incubate overnight.

  • Sensitize the cells with anti-DNP IgE for several hours.

  • Wash the cells and pre-incubate with various concentrations of the test compounds for 1 hour.

  • Induce degranulation by adding DNP-BSA antigen.

  • After incubation, collect the supernatant.

  • Measure the activity of β-hexosaminidase released into the supernatant by adding the pNAG substrate and measuring the absorbance at 405 nm.

  • Calculate the percentage of degranulation inhibition relative to the control (antigen-stimulated cells without compound).

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium and supplements

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the context of inflammatory and allergic diseases. The preliminary structure-activity relationship data highlights the importance of specific structural moieties for their biological activity. The modulation of the AMPK/Nrf2 and inhibition of the MAPK/NF-κB signaling pathways appear to be central to their mechanism of action.

Future research should focus on the synthesis and biological evaluation of a wider array of this compound derivatives to establish a more comprehensive SAR. This will enable the rational design of novel analogues with enhanced potency and selectivity for specific therapeutic targets. Further elucidation of the intricate molecular interactions within the identified signaling pathways will also be crucial for the development of these compounds into effective clinical candidates.

References

Unveiling the In Vivo Anti-Allergic Potential of Bakkenolide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-allergic effects of Bakkenolide (B600228) B against established alternative treatments. The content is supported by experimental data, detailed methodologies for key validation studies, and visual representations of experimental workflows and potential signaling pathways to facilitate a deeper understanding of Bakkenolide B's therapeutic promise in allergic disorders.

Comparative Efficacy of this compound: A Data-Driven Overview

The following tables summarize the quantitative data from in vivo studies, offering a comparative perspective on the anti-allergic efficacy of this compound against a standard corticosteroid, dexamethasone, and a second-generation antihistamine, loratadine.

Table 1: Comparison of this compound and Dexamethasone in an Ovalbumin-Induced Asthma Model in Mice

ParameterThis compound (1 mg/kg)DexamethasoneVehicle Control (Ovalbumin-induced)Method of Measurement
Total Inflammatory Cells in BALF Strong inhibition reported[1][2]Significant reduction[1][2][3]Markedly elevatedCell counting (Hemocytometer)
Eosinophils in BALF Strong inhibition reported[1][2]Significant reduction[1][3]Markedly elevatedDifferential cell counting (Giemsa staining)
Macrophages in BALF Strong inhibition reported[1][2]Significant reduction reportedMarkedly elevatedDifferential cell counting (Giemsa staining)
Lymphocytes in BALF Strong inhibition reported[1][2]Significant reduction reportedMarkedly elevatedDifferential cell counting (Giemsa staining)

Note: Direct head-to-head quantitative comparison data for this compound and Dexamethasone from the same study is not available in the referenced literature. The table reflects the reported effects from different studies in similar models.

Table 2: Comparison of a this compound-Containing Fraction and Loratadine in an Ovalbumin-Induced Allergic Rhinitis Model in Rats

ParameterTotal Bakkenolides (40 mg/kg)Loratadine (0.942 mg/kg)Vehicle Control (Ovalbumin-induced)Method of Measurement
Frequency of Sneezing Significant decreaseSignificant decreaseMarkedly increasedBehavioral observation
Eosinophil Infiltration in Nasal Tissue Significant decreaseSignificant decreaseMarkedly increasedHistological analysis (H&E staining)
Serum IL-4 Levels Significant decreaseSignificant decreaseMarkedly elevatedELISA
Serum Histamine (B1213489) Levels Significant decreaseSignificant decreaseMarkedly elevatedELISA

Note: This study utilized a total bakkenolide fraction from Petasites tricholobus, of which this compound is a major component.[4]

Experimental Protocols: A Closer Look at the Methodology

The following are detailed experimental protocols for the in vivo models used to validate the anti-allergic effects of this compound.

Ovalbumin-Induced Allergic Asthma Model in Mice

This model is a standard method for inducing an allergic inflammatory response in the airways, mimicking key features of human asthma.

1. Animals:

  • Male BALB/c mice, 6-8 weeks old, are typically used for this model.

2. Sensitization Phase:

  • On days 0 and 14, mice are sensitized by an intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline. This initial exposure to the allergen primes the immune system for an allergic response.

3. Challenge Phase:

  • From days 21 to 23, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes each day. This is performed to induce an allergic reaction in the lungs of the sensitized mice.

4. Treatment:

  • This compound (e.g., 1 mg/kg) is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified time before each OVA challenge. A vehicle control group and a positive control group (e.g., treated with dexamethasone) are also included.

5. Sample Collection and Analysis (48 hours after the final challenge):

  • Bronchoalveolar Lavage Fluid (BALF) Collection: The lungs are lavaged with phosphate-buffered saline (PBS) to collect inflammatory cells and mediators from the airways.

  • Cell Counting: The total number of inflammatory cells in the BALF is determined using a hemocytometer.

  • Differential Cell Counting: A portion of the BALF is centrifuged, and the cell pellet is resuspended and stained (e.g., with Giemsa stain) to differentiate and count the numbers of eosinophils, macrophages, lymphocytes, and neutrophils.

  • Cytokine and IgE Measurement: Levels of key allergic-related cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE in the BALF or serum are quantified using ELISA.

Ovalbumin-Induced Allergic Rhinitis Model in Rats

This model is used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of potential therapeutics.

1. Animals:

  • Male Wistar rats are commonly used for this model.

2. Sensitization Phase:

  • On day 1, rats are sensitized with an intraperitoneal injection of 1 mg of OVA and 100 mg of aluminum hydroxide in 1 mL of saline.

  • From day 8 to 14, a booster sensitization is performed by administering 10 µL of a 1% OVA solution into each nostril daily.

3. Challenge Phase:

  • On day 22, rats are challenged by a single intranasal administration of 10 µL of a 1% OVA solution into each nostril.

4. Treatment:

  • The treatment group receives the total bakkenolide fraction (e.g., 5, 10, 20, 40 mg/kg) orally for 7 consecutive days before the final OVA challenge. A vehicle control group and a positive control group (e.g., treated with loratadine) are included.

5. Assessment of Allergic Symptoms:

  • Sneezing and Nasal Rubbing: The frequency of sneezing and nasal rubbing is observed and recorded for a set period (e.g., 30 minutes) immediately after the OVA challenge.

  • Histological Analysis: After the observation period, the rats are euthanized, and the nasal tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess the infiltration of inflammatory cells, particularly eosinophils.

  • Serum Analysis: Blood samples are collected to measure the serum levels of IL-4 and histamine using ELISA.

Visualizing the Process and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a proposed signaling pathway for the anti-allergic effects of this compound.

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase (48h post-challenge) s1 Day 0: Sensitization (i.p. injection of OVA + Alum) s2 Day 14: Booster Sensitization (i.p. injection of OVA + Alum) c1 Days 21-23: Daily Treatment (this compound or Control) s2->c1 c2 Days 21-23: Daily Challenge (Aerosolized OVA) c1->c2 a1 BALF Collection c2->a1 a2 Inflammatory Cell Count (Total & Differential) a1->a2 a3 Cytokine & IgE Analysis (ELISA) a1->a3

Caption: Workflow of the Ovalbumin-Induced Allergic Asthma Model.

signaling_pathway allergen Allergen (e.g., Ovalbumin) apc Antigen Presenting Cell (APC) allergen->apc th2 Th2 Cell Differentiation apc->th2 il4 IL-4 th2->il4 il5 IL-5 th2->il5 il13 IL-13 th2->il13 il2 IL-2 Production th2->il2 b_cell B Cell il4->b_cell eosinophil Eosinophil Recruitment il5->eosinophil inflammation Allergic Inflammation il13->inflammation ige IgE Production b_cell->ige mast_cell Mast Cell ige->mast_cell degranulation Degranulation (Histamine, etc.) mast_cell->degranulation degranulation->inflammation eosinophil->inflammation bakkenolide_b This compound bakkenolide_b->th2 Inhibits? bakkenolide_b->degranulation Inhibits bakkenolide_b->il2 Inhibits

Caption: Proposed Anti-Allergic Signaling Pathway of this compound.

References

A Head-to-Head Comparison of Bakkenolide B and Petatewalide B in Inflammation and Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, sesquiterpenoids isolated from the plant Petasites japonicus have garnered significant attention for their potent anti-inflammatory and anti-allergic properties. Among these, Bakkenolide (B600228) B and Petatewalide B have emerged as promising candidates for therapeutic development. This guide provides a comprehensive head-to-head comparison of their biological activities, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Biological Activities

Both Bakkenolide B and Petatewalide B exhibit remarkable efficacy in mitigating inflammatory and allergic responses. Their shared therapeutic potential is underscored by their ability to modulate key signaling pathways involved in inflammation.

FeatureThis compoundPetatewalide B
Primary Source Petasites japonicusPetasites japonicus
Chemical Class Sesquiterpenoid (Bakkenolide type)Sesquiterpenoid (Bakkenolide type)
Key Biological Activities Anti-inflammatory, Anti-allergic, Anti-neuroinflammatoryAnti-inflammatory, Anti-allergic, Anti-neuroinflammatory
Mechanism of Action Activation of AMPK/Nrf2 signaling pathwayActivation of AMPK/Nrf2 signaling pathway

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data on the biological effects of this compound and Petatewalide B. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Table 1: Inhibition of Mast Cell Degranulation
CompoundCell LineAssayEffective ConcentrationKey Findings
This compoundRBL-2H3β-hexosaminidase release assayConcentration-dependent inhibition[1][2]Significantly inhibits antigen-induced degranulation.[1][2]
Petatewalide BRBL-2H3β-hexosaminidase release assayNot explicitly quantifiedInhibits antigen-induced degranulation.[3]
Table 2: Inhibition of Inflammatory Mediators in Macrophages
CompoundCell TypeTargetEffective ConcentrationKey Findings
This compoundMouse peritoneal macrophagesiNOS and COX-2Concentration-dependent inhibition[1][2]Inhibits the gene induction of both iNOS and COX-2.[1][2]
Petatewalide BMouse peritoneal macrophagesiNOSNot explicitly quantifiedInhibits LPS-induced iNOS induction, but not COX-2.[3]
Table 3: Efficacy in a Murine Model of Ovalbumin-Induced Asthma
CompoundEffectKey Findings
This compoundInhibition of inflammatory cell infiltrationStrongly inhibits the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid.[1]
Petatewalide BInhibition of inflammatory cell infiltrationStrongly inhibits the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid.[3]

Mechanism of Action: The AMPK/Nrf2 Signaling Pathway

Both this compound and Petatewalide B exert their anti-neuroinflammatory effects through the activation of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a crucial cellular defense mechanism against oxidative stress and inflammation.

AMPK_Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates Bakkenolide_B This compound AMPK AMPK Bakkenolide_B->AMPK activates Petatewalide_B Petatewalide B Petatewalide_B->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from Nrf2_n Nrf2 Nrf2->Nrf2_n translocates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates ARE ARE Nrf2_n->ARE binds to HO1_NQO1 HO-1, NQO1 (Antioxidant Genes) ARE->HO1_NQO1 promotes transcription Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) HO1_NQO1->Proinflammatory_Genes inhibits NFκB_n->Proinflammatory_Genes promotes transcription

Caption: AMPK/Nrf2 signaling pathway activated by this compound and Petatewalide B.

Activation of AMPK by these compounds leads to the phosphorylation of Nrf2. This phosphorylation promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), upregulating their expression.[4][5][6][7] These antioxidant enzymes help to mitigate oxidative stress and suppress the inflammatory response. Conversely, inflammatory stimuli like lipopolysaccharide (LPS) activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. The antioxidant products of the Nrf2 pathway can inhibit this pro-inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Petatewalide B.

RBL-2H3 Mast Cell Degranulation Assay

This assay measures the release of β-hexosaminidase, a marker for mast cell degranulation, upon antigen stimulation.

Degranulation_Assay_Workflow Step1 1. Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and culture overnight. Step2 2. Sensitization: Sensitize cells with anti-DNP IgE overnight. Step1->Step2 Step3 3. Treatment: Wash cells and pre-incubate with this compound or Petatewalide B. Step2->Step3 Step4 4. Stimulation: Challenge cells with DNP-HSA (antigen) to induce degranulation. Step3->Step4 Step5 5. Supernatant Collection: Collect the supernatant containing released β-hexosaminidase. Step4->Step5 Step6 6. Enzyme Assay: Incubate supernatant with p-NAG substrate. Step5->Step6 Step7 7. Measurement: Measure the absorbance to quantify β-hexosaminidase activity. Step6->Step7

Caption: Workflow for the RBL-2H3 mast cell degranulation assay.

Detailed Steps:

  • Cell Culture: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Cells are seeded in 96-well plates and sensitized with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE for 24 hours.

  • Treatment: The sensitized cells are washed with Siraganian buffer and then incubated with various concentrations of this compound or Petatewalide B for 1 hour at 37°C.

  • Antigen Challenge: Degranulation is induced by adding 10 µg/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.

  • Quantification of β-hexosaminidase Release: The supernatant is collected and incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate (B86180) buffer (pH 4.5) for 1 hour at 37°C. The reaction is stopped, and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content obtained by lysing the cells with Triton X-100.

Western Blot Analysis for iNOS and COX-2 Expression

This method is used to detect the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.

Detailed Steps:

  • Cell Culture and Treatment: Mouse peritoneal macrophages or RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS. Cells are pre-treated with this compound or Petatewalide B for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ovalbumin-Induced Asthma Model in Mice

This in vivo model is used to evaluate the efficacy of the compounds in a setting that mimics allergic asthma.

Asthma_Model_Workflow Step1 1. Sensitization: Sensitize mice with intraperitoneal injections of ovalbumin (OVA) and alum. Step2 2. Treatment: Administer this compound or Petatewalide B (e.g., intraperitoneally) before challenge. Step1->Step2 Step3 3. Challenge: Expose mice to aerosolized OVA to induce an asthmatic response. Step2->Step3 Step4 4. Sample Collection: Collect bronchoalveolar lavage fluid (BALF) 48 hours after the last challenge. Step3->Step4 Step5 5. Cell Analysis: Perform differential cell counts on BALF to quantify eosinophils, macrophages, and lymphocytes. Step4->Step5

Caption: Workflow for the ovalbumin-induced asthma model in mice.

Detailed Steps:

  • Sensitization: BALB/c mice are sensitized on days 0 and 14 by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide.

  • Treatment: From day 21 to 23, mice receive a daily intraperitoneal injection of this compound or Petatewalide B.

  • Airway Challenge: On days 21, 22, and 23, one hour after treatment, mice are challenged with 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.

  • Sample Collection: Forty-eight hours after the final OVA challenge, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.

  • Cellular Analysis: The total number of cells in the BALF is counted using a hemocytometer. Differential cell counts are performed on cytospun slides stained with Diff-Quik to determine the number of eosinophils, macrophages, and lymphocytes.

Conclusion

This compound and Petatewalide B are potent anti-inflammatory and anti-allergic sesquiterpenoids with significant therapeutic potential. Both compounds effectively inhibit mast cell degranulation and the production of key inflammatory mediators. Their efficacy in a preclinical model of asthma further highlights their promise. A key shared mechanism of action is the activation of the protective AMPK/Nrf2 signaling pathway, which provides a strong rationale for their development as novel therapeutics for inflammatory and allergic diseases. While the available data strongly supports their biological activities, further studies providing direct quantitative comparisons, such as IC50 values from standardized assays, will be crucial for delineating the more potent candidate for clinical translation. Researchers are encouraged to utilize the detailed protocols provided herein to further investigate and compare the activities of these promising natural compounds.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Bakkenolide B Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the biological activities of Bakkenolide (B600228) B, a promising sesquiterpene lactone, reveals a significant body of research focused on its naturally derived form, primarily extracted from Petasites japonicus. While methods for the total synthesis of Bakkenolide B have been developed, a notable gap exists in the scientific literature regarding the bioactivity of its synthetic counterpart. This guide provides a comprehensive overview of the known bioactivities of naturally sourced this compound, details its synthesis, and discusses the anticipated equivalence in the biological effects of the synthetic form.

Executive Summary

Naturally sourced this compound exhibits potent anti-inflammatory and neuroprotective properties. Its mechanisms of action are well-documented and involve the modulation of key signaling pathways, such as the AMPK/Nrf2 pathway, and the inhibition of pro-inflammatory cytokine production. In contrast, there is a conspicuous absence of published studies evaluating the bioactivity of synthetically produced this compound.

From a chemical standpoint, a successfully synthesized and purified this compound molecule should be structurally and functionally identical to its natural counterpart, and thus possess the same biological activities. However, the lack of direct comparative studies means that this assumption, while chemically sound, is not yet experimentally verified in the public domain. This guide will present the available data for both natural and synthetic this compound, highlighting the current knowledge and the existing research gap.

Bioactivity of Naturally Sourced this compound

The primary source of this compound for biological studies is the plant Petasites japonicus[1][2][3][4]. Research has demonstrated its significant potential in treating inflammatory and neurodegenerative conditions.

Anti-inflammatory and Anti-allergic Effects

Naturally sourced this compound has been shown to possess strong anti-inflammatory and anti-allergic properties. It effectively inhibits the degranulation of mast cells, a key event in allergic responses, and suppresses the production of pro-inflammatory mediators.

Bioactivity Model System Key Findings Reference
Inhibition of mast cell degranulationRBL-2H3 mast cellsConcentration-dependent inhibition of β-hexosamidase release.[5][6]
Inhibition of iNOS and COX-2 inductionMouse peritoneal macrophagesInhibited the gene induction of inducible nitric oxide synthase and cyclooxygenase 2.[5][6]
Attenuation of airway inflammationOvalbumin-induced asthma model in miceReduced the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid.[5][6]
Inhibition of Interleukin-2 (B1167480) productionJurkat human T cell lineInhibited IL-2 production at both the gene and protein levels.[2][3][7]
Neuroprotective Effects

This compound demonstrates significant neuroprotective potential by mitigating neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Bioactivity Model System Key Findings Reference
Reduction of pro-inflammatory cytokinesLipopolysaccharide (LPS)-stimulated microgliaSignificantly reduced the production of IL-1β, IL-6, IL-12, and TNF-α.[1]
Upregulation of antioxidant pathwaysMicrogliaActivated the Nrf2/ARE signaling pathway and increased the expression of HO-1 and NQO-1.[1]
Activation of AMPK signalingMicrogliaIncreased the phosphorylation of AMP-activated protein kinase (AMPK).[1]

Signaling Pathways of Naturally Sourced this compound

This compound exerts its biological effects through the modulation of specific intracellular signaling cascades. The AMPK/Nrf2 pathway is a key target in its anti-neuroinflammatory action.

BakkenolideB_Signaling cluster_extracellular Extracellular cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) TLR4->Inflammatory_Cytokines ROS ROS TLR4->ROS BakkenolideB This compound AMPK AMPK BakkenolideB->AMPK Activates BakkenolideB->Inflammatory_Cytokines Inhibits BakkenolideB->ROS Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1_NQO1 HO-1, NQO-1 ARE->HO1_NQO1 Induces expression of Neuroinflammation Neuroinflammation HO1_NQO1->Neuroinflammation Inhibits Inflammatory_Cytokines->Neuroinflammation ROS->Neuroinflammation

Figure 1: Signaling pathway of this compound in microglia.

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a potential alternative to extraction from natural sources. One notable approach involves a concise enantiospecific synthesis starting from (S)-(+)-carvone. A key step in this synthesis is a radical cyclization of an iodoketone intermediate to afford the cis-hydrindanone skeleton, which is then further transformed to generate this compound. While this and other synthetic routes have been established, the publications detailing these syntheses have not reported any subsequent biological evaluation of the synthetic product.

Experimental Protocols

Mast Cell Degranulation Assay

A common method to assess the anti-allergic activity of this compound is the mast cell degranulation assay using the RBL-2H3 cell line.

Degranulation_Workflow cluster_workflow Mast Cell Degranulation Assay Workflow start Start seed_cells Seed RBL-2H3 cells in a 96-well plate start->seed_cells sensitize Sensitize cells with anti-DNP IgE overnight seed_cells->sensitize wash1 Wash cells to remove unbound IgE sensitize->wash1 treat Treat cells with varying concentrations of This compound for 1 hour wash1->treat induce_degranulation Induce degranulation with DNP-HSA treat->induce_degranulation collect_supernatant Collect supernatant induce_degranulation->collect_supernatant measure_hexosaminidase Measure β-hexosaminidase activity in the supernatant collect_supernatant->measure_hexosaminidase analyze Analyze data and calculate % inhibition measure_hexosaminidase->analyze end End analyze->end

Figure 2: Experimental workflow for mast cell degranulation assay.

Discussion and Future Directions

The available evidence strongly supports the therapeutic potential of naturally sourced this compound for inflammatory and neurodegenerative diseases. The successful total synthesis of this compound is a significant achievement that opens the door for large-scale production and further derivatization to potentially enhance its bioactivity.

However, the lack of published data on the biological activity of synthetic this compound is a critical knowledge gap. Future research should prioritize the following:

  • Direct Comparative Studies: Conduct head-to-head studies comparing the bioactivity of highly purified synthetic this compound with its naturally sourced counterpart across a range of relevant assays.

  • Impurity Profiling: Characterize the impurity profiles of both naturally extracted and synthetically produced this compound to determine if minor components in the natural extract contribute to its overall bioactivity.

  • Bioavailability and Pharmacokinetics: Investigate the pharmacokinetic profiles of both synthetic and natural this compound to assess their absorption, distribution, metabolism, and excretion.

References

Safety Operating Guide

Navigating the Disposal of Bakkenolide B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized research chemicals is a critical component of laboratory safety and environmental responsibility. For compounds like Bakkenolide B, a sesquiterpenoid lactone isolated from Petasites japonicus, a clear and precise disposal protocol is essential to ensure the safety of personnel and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance, adhering to stringent disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EH&S) department, as they will provide guidance based on local, state, and federal regulations.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Use chemically resistant gloves.[3]

  • Body Protection: A lab coat is required to protect from skin contact.[4]

Step-by-Step Disposal Protocol for this compound

This procedure outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[2]

  • Segregate waste streams to prevent dangerous reactions. At a minimum, keep the following separate:

    • Acids and Bases[5][6]

    • Oxidizers and Reducers[5]

    • Halogenated and Non-halogenated Solvents[6]

  • Never mix this compound waste with incompatible chemicals.[7]

2. Preparing Waste Containers:

  • Container Selection: Use only containers that are compatible with the chemical waste. For solid this compound or contaminated debris, a sturdy, sealable container such as the original manufacturer's container or a designated solid waste pail is appropriate.[1][8] For liquid waste (e.g., solutions containing this compound), use a leak-proof container with a secure, screw-on cap.[1][6] Avoid using containers with corks or parafilm as primary closures.[1]

  • Secondary Containment: Place all waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[1] The secondary container should be capable of holding 110% of the volume of the primary container.[1]

3. Labeling Hazardous Waste:

  • Properly label every waste container as soon as waste is first added.[8]

  • The label must include:

    • The words "Hazardous Waste"[2][7]

    • The full chemical name(s) of the contents (i.e., "this compound," and any solvents)[2]

    • The date when waste was first added to the container[7]

    • The name of the principal investigator or laboratory manager[7]

4. Accumulating and Storing Waste:

  • Keep waste containers securely capped at all times, except when adding waste.[1][5] This prevents the release of vapors and potential spills.

  • Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of laboratory personnel.

  • Do not accumulate more than 55 gallons of a single hazardous waste stream.[1] Waste must be collected within 90 days of the accumulation start date.[1]

5. Disposal of Different Waste Forms:

  • Solid this compound and Contaminated Lab Supplies:

    • Dispose of pure this compound in its original container if possible.[8]

    • For chemically contaminated lab supplies (e.g., gloves, kimwipes, absorbent paper), double-bag them in clear plastic bags and place them inside a designated solid waste container.[1]

  • Liquid Solutions Containing this compound:

    • Collect in a compatible, sealed liquid waste container. Do not dispose of down the drain.[9]

  • Contaminated Sharps:

    • Items such as pipette tips, needles, or broken glass that are contaminated with this compound must be placed in a puncture-proof sharps container clearly labeled as hazardous waste.[1]

  • Empty this compound Containers:

    • A container that held a toxic chemical must be triple-rinsed with a suitable solvent.[2] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can often be disposed of in the regular trash, but labels should be defaced first.[7] Check with your institution's EH&S for specific procedures.

6. Arranging for Waste Pickup:

  • Once a waste container is full or nearing its time limit, contact your institution's EH&S or hazardous waste management department to schedule a pickup.[8]

  • Ensure all containers are clean on the outside and properly sealed before collection.[1]

Quantitative Data

PropertyValueSource
Molecular FormulaC₂₂H₃₀O₆[]
Molecular Weight390.48 g/mol []

Experimental Protocols

The disposal procedures outlined above are based on established general guidelines for hazardous laboratory waste.[1][2][5][8] Specific experimental protocols for the degradation or neutralization of this compound for disposal are not documented in the reviewed literature. Therefore, treatment of this compound waste should not be attempted in the laboratory. All waste should be collected for disposal by trained hazardous waste professionals.

Disposal Workflow for this compound

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

BakkenolideB_Disposal_Workflow cluster_prep Preparation & PPE cluster_waste_handling Waste Handling & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in Fume Hood Identify Identify Waste Type (Solid, Liquid, Sharps) Ventilation->Identify Segregate Segregate from Incompatible Chemicals Identify->Segregate Solid Solid Waste (Pure compound, gloves) Identify->Solid Liquid Liquid Waste (Solutions) Identify->Liquid Sharps Contaminated Sharps (Pipettes, needles) Identify->Sharps Container Select Compatible Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' + Contents + Date Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Cap Keep Container Securely Capped Containment Use Secondary Containment Pickup Request Pickup from Institutional EH&S Containment->Pickup Documentation Complete Waste Manifest/Paperwork Pickup->Documentation

Procedural workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Bakkenolide B.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental when working with this compound. The following table summarizes the recommended protective gear.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage container must be clearly labeled with the compound's name and appropriate hazard warnings.

2. Preparation and Handling:

  • All work with this compound, particularly in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ensure all necessary PPE is correctly donned before handling the compound.

  • Use dedicated spatulas and weighing boats for handling the solid material.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

Emergency Procedures

Spill Response:

  • Small Solid Spills: Gently sweep up the material, taking care to avoid generating dust. Place the collected material into a sealed container for proper disposal. Clean the spill area with an appropriate solvent followed by soap and water.

  • Small Liquid Spills: Absorb the spill using an inert material such as vermiculite (B1170534) or sand. Place the absorbent material into a sealed container for disposal.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing difficulties occur, seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If irritation persists, consult a physician.

  • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Contaminated materials and waste containing this compound should be disposed of as hazardous chemical waste.

  • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in clearly labeled, sealed containers.

  • Dispose of the chemical waste in accordance with all applicable local, regional, and national environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures start Receive and Inspect this compound storage Store in a Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate waste Collect Waste in Labeled, Sealed Containers decontaminate->waste disposal Dispose of as Hazardous Waste via EHS waste->disposal spill Spill Occurs spill_solid Solid Spill: Sweep Gently spill->spill_solid spill_liquid Liquid Spill: Absorb with Inert Material spill->spill_liquid spill_cleanup Place in Sealed Container for Disposal spill_solid->spill_cleanup spill_liquid->spill_cleanup exposure Personnel Exposure first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bakkenolide B
Reactant of Route 2
Reactant of Route 2
Bakkenolide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.